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  • Product: 2-(1-Azetidinyl)propanoic acid
  • CAS: 1849613-27-9

Core Science & Biosynthesis

Foundational

A Technical Guide to 2-(1-Azetidinyl)propanoic Acid: A Privileged Scaffold for Modern Drug Discovery

Introduction In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to achieving therapeutic innovation. Among the scaffolds that have garnered significant attentio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular building blocks is paramount to achieving therapeutic innovation. Among the scaffolds that have garnered significant attention, the azetidine ring, a four-membered nitrogen-containing heterocycle, stands out for its unique combination of properties.[1][2] Its inherent ring strain and sp3-rich character impart a conformational rigidity that can significantly enhance pharmacokinetic profiles, including metabolic stability and aqueous solubility.[1][3] When this privileged heterocycle is combined with a propanoic acid moiety, the resultant molecule, 2-(1-Azetidinyl)propanoic acid, emerges as a highly versatile and valuable building block for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of 2-(1-Azetidinyl)propanoic acid, moving beyond a simple recitation of data to offer field-proven insights into its synthesis, characterization, and strategic application. We will delve into the causality behind experimental choices and present self-validating protocols designed to empower researchers in their quest for novel therapeutics.

Part 1: Core Chemical and Physical Properties

2-(1-Azetidinyl)propanoic acid is a chiral carboxylic acid featuring a secondary amine incorporated within a strained four-membered ring. This unique structure provides a distinct three-dimensional vector for chemical exploration while the carboxylic acid serves as a versatile functional handle for amide coupling and other derivatizations.

Diagram 1: Chemical Structure of 2-(1-Azetidinyl)propanoic acid

Caption: 2D structure of 2-(1-Azetidinyl)propanoic acid.

The core quantitative data for this compound are summarized below for rapid reference.

PropertyValueSource(s)
CAS Number 1849613-27-9[4]
Molecular Formula C₆H₁₁NO₂[4]
Molecular Weight 129.16 g/mol [4]
Synonym 2-(azetidin-1-yl)propanoic acid
Physical Form Solid
Typical Purity ≥95%[4]
Recommended Storage -20°C
InChI Key UFAWZEXRUMEVNX-UHFFFAOYSA-N

Part 2: Synthesis and Characterization

While 2-(1-Azetidinyl)propanoic acid is commercially available, an in-house synthesis may be required for scale-up or derivatization studies. A robust and logical synthetic approach involves a two-step sequence: nucleophilic substitution followed by saponification.

Diagram 2: Proposed Synthetic Workflow

G start Ethyl 2-bromopropanoate + Azetidine step1 Step 1: Nucleophilic Substitution (Solvent: ACN, Base: K₂CO₃) start->step1 intermediate Ethyl 2-(1-azetidinyl)propanoate step1->intermediate step2 Step 2: Saponification (Reagent: LiOH, Solvent: THF/H₂O) intermediate->step2 acidification Acidic Workup (e.g., 1M HCl) step2->acidification product 2-(1-Azetidinyl)propanoic acid acidification->product

Caption: A reliable two-step synthesis route.

Expertise in Action: Causality Behind Protocol Choices

The selection of reagents and conditions is critical for success.

  • Step 1 (Alkylation): We opt for ethyl 2-bromopropanoate as the electrophile. A polar aprotic solvent like acetonitrile (ACN) is chosen to effectively solvate the cation of the base without interfering with the nucleophilic azetidine, thereby promoting an efficient Sₙ2 reaction. Potassium carbonate (K₂CO₃) is a cost-effective and moderately strong inorganic base, sufficient to neutralize the hydrobromic acid byproduct without promoting significant side reactions like elimination.

  • Step 2 (Saponification): Lithium hydroxide (LiOH) is the base of choice for ester hydrolysis. It is highly effective at room temperature and leads to clean, irreversible saponification. A tetrahydrofuran (THF)/water co-solvent system ensures the solubility of both the ester starting material and the hydroxide nucleophile.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(1-azetidinyl)propanoate

  • To a stirred solution of azetidine (1.0 eq) in acetonitrile (10 mL/mmol of azetidine) in a round-bottom flask, add potassium carbonate (2.0 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, filter the mixture through a pad of Celite to remove inorganic salts, washing the pad with acetonitrile.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the residue by flash column chromatography (using a gradient of ethyl acetate in hexanes) to afford the pure ethyl 2-(1-azetidinyl)propanoate.

Protocol 2: Saponification to 2-(1-Azetidinyl)propanoic Acid

  • Dissolve the purified ethyl 2-(1-azetidinyl)propanoate (1.0 eq) in a 3:1 mixture of THF and water (8 mL/mmol).

  • Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture vigorously at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane or ethyl acetate to remove any unreacted starting material or non-polar impurities.

  • Cool the aqueous layer to 0°C and carefully acidify to pH ~4-5 by the dropwise addition of 1M HCl.

  • The product may precipitate upon acidification. If it does, collect the solid by vacuum filtration. If it remains in solution, saturate the aqueous layer with NaCl and perform multiple extractions with a suitable organic solvent (e.g., 9:1 CH₂Cl₂/IPA).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, 2-(1-Azetidinyl)propanoic acid.

Self-Validating Characterization

The identity and purity of the final compound must be rigorously confirmed:

  • ¹H NMR: Expect characteristic multiplets for the azetidine ring protons, a quartet for the alpha-proton of the propanoic acid, and a doublet for the methyl group. The broad singlet corresponding to the carboxylic acid proton will also be present.

  • ¹³C NMR: The spectrum should show six distinct carbon signals, including the carbonyl carbon of the carboxylic acid downfield.

  • LC-MS: This will confirm the molecular weight. The expected mass for the [M+H]⁺ ion is approximately 130.1.

  • FTIR: Look for a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700-1725 cm⁻¹, characteristic of a carboxylic acid.

Part 3: Strategic Applications in Drug Development

The true value of 2-(1-Azetidinyl)propanoic acid lies in its application as a strategic building block. The azetidine motif is a proven bioisostere for other cyclic and acyclic amines, often improving metabolic stability and modulating pKa.[1][2] The entire molecule can be viewed as a constrained, non-natural amino acid, making it an excellent tool for modifying peptides or designing small molecule inhibitors.

Diagram 3: Role in a Lead Optimization Workflow

G cluster_input Input Fragments fragA 2-(1-Azetidinyl)propanoic acid (Fragment A) coupling Amide Coupling (e.g., HATU, EDCI) fragA->coupling fragB Bioactive Amine (Fragment B) fragB->coupling lead_mol Novel Lead Compound (A-B Conjugate) coupling->lead_mol evaluation Biological Evaluation (Assay Screening) lead_mol->evaluation data SAR Data evaluation->data optimization Further Optimization data->optimization

Caption: Integration into a medicinal chemistry program.

Rationale for Application

A medicinal chemist would incorporate this scaffold for several key reasons:

  • Introduce Conformational Constraint: The rigid azetidine ring limits the number of accessible conformations, which can lead to a more favorable entropy of binding to a biological target and increased selectivity.[3]

  • Enhance Metabolic Stability: The azetidine ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl amines.[1]

  • Vectorial Exploration of Chemical Space: The propanoic acid provides a specific exit vector from the azetidine core, allowing chemists to systematically probe the binding pocket of a target protein.

  • Improve Physicochemical Properties: Incorporation of the strained, polar azetidine ring can improve properties like aqueous solubility and reduce lipophilicity, which are critical for developing orally bioavailable drugs.[1]

The carboxylic acid functionality is a key enabler, providing a reliable handle for standard amide bond formation with amines on other fragments or lead compounds, thus seamlessly integrating into established drug discovery workflows.

Conclusion

2-(1-Azetidinyl)propanoic acid is far more than a simple chemical reagent; it is a sophisticated design element for the modern medicinal chemist. By synergistically combining the advantageous properties of a strained azetidine ring with the versatile functionality of a carboxylic acid, this molecule provides a powerful tool for lead discovery and optimization. Its ability to confer metabolic stability, conformational rigidity, and favorable physicochemical properties has solidified the role of azetidines as a privileged scaffold in FDA-approved drugs.[1][5] Understanding the rationale behind its synthesis and its strategic deployment in discovery campaigns, as outlined in this guide, empowers research organizations to leverage its full potential in the pursuit of next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Azetidines in Drug Discovery. PharmaBlock.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • The Discovery and Ascendancy of Azetidine Compounds: A Technical Guide for Researchers. Benchchem.
  • Substituted Azetidines in Drug Discovery. Life Chemicals.
  • 2-(1-azetidinyl)propanoic acid. Sigma-Aldrich.
  • 2-(Azetidin-1-yl)propanoic acid.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1-Azetidinyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(1-Azetidinyl)propanoic acid, a valuable buildin...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining 2-(1-Azetidinyl)propanoic acid, a valuable building block in medicinal chemistry. The azetidine motif is a privileged scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties such as improved metabolic stability, solubility, and three-dimensional complexity.[1][2][3] This guide details two primary, robust synthetic routes: the direct N-alkylation of azetidine with a 2-halopropanoate derivative and the reductive amination of a pyruvate substrate with azetidine. Each method is presented with a thorough discussion of the underlying chemical principles, step-by-step experimental protocols, and expected outcomes, empowering researchers to confidently synthesize this versatile compound.

Introduction: The Rising Prominence of the Azetidine Scaffold

The landscape of modern drug discovery is increasingly focused on the exploration of novel chemical space to identify next-generation therapeutics. Within this context, small, strained ring systems have garnered significant attention for their unique conformational constraints and ability to serve as bioisosteres for larger, more flexible moieties.[1] The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has emerged as a particularly valuable structural motif.[4][5] Its incorporation into drug candidates has been shown to enhance metabolic stability, improve aqueous solubility, and provide a greater degree of three-dimensional character, all of which are critical parameters in optimizing pharmacokinetic and pharmacodynamic profiles.[1][6][7]

2-(1-Azetidinyl)propanoic acid (CAS No. 1849613-27-9) represents a key building block that combines the desirable features of the azetidine ring with a versatile carboxylic acid handle.[8] This bifunctional nature allows for its ready incorporation into larger molecular frameworks through amide bond formation or other derivatization strategies, making it a valuable synthon for the construction of compound libraries for high-throughput screening and lead optimization. This guide serves as a practical resource for the efficient and reliable synthesis of this important intermediate.

Synthetic Strategies

Two principal and complementary strategies for the synthesis of 2-(1-Azetidinyl)propanoic acid are presented: direct N-alkylation and reductive amination. The choice between these routes may be dictated by the availability of starting materials, desired scale, and the specific experimental capabilities of the laboratory.

Method 1: Direct N-Alkylation of Azetidine

This classical and straightforward approach involves the nucleophilic substitution of a suitable 2-halopropanoate ester by azetidine, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the azetidine ring displaces a halide from the α-carbon of the propanoate.

The selection of the halo-ester is critical. Ethyl 2-bromopropionate is a commonly employed and commercially available reagent for this transformation. The use of a base, such as potassium carbonate or triethylamine, is essential to neutralize the hydrohalic acid generated during the reaction, thereby preventing the protonation and deactivation of the azetidine nucleophile. The initial product is the ethyl ester, which can be readily hydrolyzed to the desired carboxylic acid under either acidic or basic conditions.

Method 2: Reductive Amination

Reductive amination offers an alternative and highly efficient route to 2-(1-Azetidinyl)propanoic acid. This one-pot procedure involves the reaction of azetidine with a pyruvate derivative, typically ethyl pyruvate, to form an intermediate enamine or iminium ion, which is then reduced in situ to the target amine.[9]

This method is advantageous as it often proceeds under mild conditions and can be highly chemoselective. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) being particularly effective for this transformation due to their mildness and selectivity for iminium ions over ketones. The reaction is typically carried out in a suitable aprotic solvent, such as dichloromethane (DCM) or dichloroethane (DCE). Similar to the N-alkylation route, the reaction initially yields the ethyl ester, which is subsequently hydrolyzed to the final carboxylic acid product.

Comparative Analysis of Synthetic Routes

FeatureDirect N-AlkylationReductive Amination
Starting Materials Azetidine, Ethyl 2-bromopropionateAzetidine, Ethyl pyruvate
Key Reagents Base (e.g., K₂CO₃, Et₃N)Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN)
Reaction Mechanism SN2 Nucleophilic SubstitutionImine/Enamine formation followed by reduction
Advantages Simple, well-established reactionOften one-pot, mild conditions, high chemoselectivity
Potential Challenges Potential for over-alkylation (less common with secondary amines), handling of lachrymatory halo-estersManagement of reducing agent reactivity, potential for side reactions if not optimized
Work-up Filtration of base, extractionQuenching of reducing agent, extraction
Overall Yield Generally good to excellentGenerally good to excellent

Experimental Protocols

Protocol 1: Synthesis via Direct N-Alkylation

This two-step protocol first describes the synthesis of ethyl 2-(1-azetidinyl)propanoate, followed by its hydrolysis to the target acid.

Workflow for the N-alkylation of azetidine.

Materials:

  • Azetidine

  • Ethyl 2-bromopropionate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add anhydrous potassium carbonate (2.0 equivalents).

  • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile to the flask.

  • Add azetidine (1.0 equivalent) to the stirred suspension.

  • Slowly add ethyl 2-bromopropionate (1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Wash the solid with a small amount of acetonitrile or DCM.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude residue in DCM and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 2-(1-azetidinyl)propanoate.

  • Dissolve the purified ethyl 2-(1-azetidinyl)propanoate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) (1.5-2.0 equivalents) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.

  • Carefully acidify the reaction mixture to pH ~5-6 with 1M hydrochloric acid (HCl).

  • Extract the product with a suitable organic solvent, such as ethyl acetate or DCM (multiple extractions are recommended).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-(1-Azetidinyl)propanoic acid.

Protocol 2: Synthesis via Reductive Amination

This protocol details the one-pot synthesis of the ester followed by hydrolysis.

Workflow for the reductive amination route.

Materials:

  • Azetidine

  • Ethyl pyruvate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a round-bottom flask under an inert atmosphere, add azetidine (1.0 equivalent) and anhydrous DCM.

  • Add ethyl pyruvate (1.1 equivalents) to the solution and stir at room temperature for 30-60 minutes to allow for the formation of the imine/enamine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. Note: The addition may be exothermic.

  • Stir the reaction at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography as described in Protocol 1, Step 1.

Follow the hydrolysis procedure as outlined in Protocol 1, Step 2.

Expected Results and Characterization

The final product, 2-(1-Azetidinyl)propanoic acid, is expected to be a solid or a viscous oil.[8] The purity of the compound should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods.

Technique Expected Observations
¹H NMR Signals corresponding to the azetidine ring protons (typically multiplets), a quartet for the methine proton of the propanoic acid moiety, a doublet for the methyl group, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for the carbons of the azetidine ring, the carbonyl carbon of the carboxylic acid, the methine carbon, and the methyl carbon.[10]
Mass Spectrometry (MS) A molecular ion peak corresponding to the exact mass of the compound (C₆H₁₁NO₂: 129.0790 g/mol ). Fragmentation patterns may show the loss of the carboxylic acid group.[8]
Infrared (IR) Spectroscopy A broad absorption band for the O-H stretch of the carboxylic acid, a sharp C=O stretch for the carbonyl group, and C-N stretching vibrations.

Note: Specific chemical shifts and fragmentation patterns should be compared with reference data if available.

Conclusion

The synthesis of 2-(1-Azetidinyl)propanoic acid is readily achievable through either direct N-alkylation or reductive amination. Both methods are robust and provide good yields of the desired product. The choice of synthetic route will depend on laboratory-specific factors, including the availability and cost of starting materials and reagents. The protocols provided in this guide are based on well-established chemical principles and offer a reliable pathway for the synthesis of this valuable building block. The increasing importance of the azetidine scaffold in medicinal chemistry underscores the utility of this compound as a key intermediate for the development of novel therapeutics.[1][2]

References

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154.
  • Deep, A., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica - Drug Research, 72(1), 131-143.
  • Miyoshi, T., et al. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. EP0992491A1.
  • Sharma, R., et al. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine.
  • ResearchGate. (n.d.). 1 H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Sankyo Company, Limited. (1985). 2-azetidinone derivatives and process for their preparation. WO1985004876A1.
  • Couty, F., et al. (2013). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 4(11), 1488-1499.
  • Udupi, R. H., et al. (1997). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Indian Journal of Pharmaceutical Sciences, 59(5), 246-249.
  • Mehta, P. D., et al. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-5560.
  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Takeda Chemical Industries, Ltd. (1987). Azetidin-2-one derivatives and process for production thereof. EP0213610A1.
  • Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery.
  • Merck & Co., Inc. (2000). Synthesis of azetidine derivatives. WO2000063168A1.
  • Pfizer Inc. (2005). Pyrrolidine carboxamides as inhibitors of stearoyl-coa delta-9 desaturase. US 2005/0256310 A1.
  • Kumar, R., et al. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Magnetic Resonance in Chemistry, 46(8), 757-763.
  • Mykhailiuk, P. K., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.
  • Zhang, Z., et al. (2025). A two-metalloenzyme cascade constructs the azetidine-containing pharmacophore.
  • Barrow, M. J., et al. (1973). Preparation, mass spectra, and acid-catalysed rearrangement of aryl-substituted azetidin-2-ones. Journal of the Chemical Society, Perkin Transactions 1, 1590-1594.
  • NIST. (n.d.). Propanoic acid, 2-[[(1-methylethylidene)amino]oxy]-, ethyl ester. Retrieved from [Link]

Sources

Foundational

Structure Elucidation of 2-(1-Azetidinyl)propanoic Acid: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule: 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9) [1] Formula: C₆H₁₁NO₂ | Exact Mass: 129.0790 Da Executive Summary & Che...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Molecule: 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9) [1] Formula: C₆H₁₁NO₂ | Exact Mass: 129.0790 Da

Executive Summary & Chemical Context

The incorporation of strained, small-ring heterocycles like azetidine into aliphatic chains is a highly effective strategy in modern medicinal chemistry. It enhances ligand efficiency, introduces conformational rigidity, and modulates physicochemical properties. 2-(1-Azetidinyl)propanoic acid consists of a four-membered azetidine ring linked via its tertiary nitrogen to the α -carbon of a propanoic acid backbone.

As a Senior Application Scientist, I approach the structure elucidation of this molecule not merely as a checklist of analytical techniques, but as a dynamic problem of physical chemistry. The molecule presents three distinct analytical challenges:

  • Zwitterionic Dynamics: As an α -amino acid analog, it exists as a zwitterion in neutral media, leading to intermediate exchange rates that severely broaden NMR signals.

  • Ring Strain: The azetidine ring possesses ~26 kcal/mol of strain energy. This alters the hybridization of the ring atoms (increasing the s-character of C-H bonds), which shifts NMR resonances downfield compared to unstrained amines [2].

  • Chemical Instability: The strained ring is susceptible to acid-mediated intramolecular ring-opening, necessitating careful control of analytical conditions [2].

Analytical Workflow & Logic

To establish a self-validating system of proof, the elucidation workflow must orthogonally confirm the molecular weight, functional group presence, atomic connectivity, and stereochemistry.

Workflow Start 2-(1-Azetidinyl)propanoic Acid (Sample Prep) HRMS HRMS (ESI+) Formula: C6H11NO2 Exact Mass: 130.0863 [M+H]+ Start->HRMS NMR1D 1D NMR (1H, 13C) Identify Core Scaffolds Start->NMR1D IR FT-IR Spectroscopy Zwitterion Confirmation Start->IR NMR2D 2D NMR (COSY, HMBC) Establish N-C2 Linkage NMR1D->NMR2D

Figure 1: Comprehensive analytical workflow for the structure elucidation of 2-(1-azetidinyl)propanoic acid.

High-Resolution Mass Spectrometry (HRMS)

Causality & Rationale: Electrospray Ionization (ESI) in positive mode is ideal due to the high proton affinity of the azetidine nitrogen. The exact mass confirms the elemental composition, while collision-induced dissociation (CID) provides structural fragments.

Protocol: LC-HRMS Analysis
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Water/Acetonitrile (50:50) containing 0.1% formic acid. Self-Validation: The acidic modifier ensures complete protonation for maximum ESI+ sensitivity, though the sample must be analyzed immediately to prevent acid-catalyzed ring opening.

  • Acquisition: Inject 1 µL into a Q-TOF mass spectrometer. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350 °C.

  • Data Interpretation:

    • Target [M+H]⁺: m/z 130.0863 (Calculated for C₆H₁₂NO₂⁺).

    • Key Fragments: Look for m/z 112.0757 (loss of H₂O, -18 Da) and m/z 84.0813 (subsequent loss of CO, -28 Da), confirming the carboxylic acid moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural proof. However, analyzing 2-(1-azetidinyl)propanoic acid in neutral D₂O or CD₃OD often yields broad, unresolved multiplets. This is caused by the zwitterionic equilibrium ( R2​NH+−CH(CH3​)−COO− R2​N−CH(CH3​)−COOH ), which occurs at an intermediate timescale relative to the NMR acquisition.

Protocol: High-Resolution NMR Sample Preparation
  • Solvent Selection: Use D₂O as the primary solvent.

  • pH Adjustment (Critical Step): Add 1-2 drops of 1M NaOD in D₂O to the NMR tube.

    • Causality: Raising the pD to ~10 fully deprotonates the tertiary amine, locking the molecule into its anionic form ( R2​N−CH(CH3​)−COO− ). This halts the exchange process, resulting in sharp, highly resolved J-couplings.

  • Validation: Check the 1D ¹H spectrum. If the C3 methyl group appears as a sharp doublet ( J≈7.2 Hz), the pH adjustment is successful.

Quantitative Data: Representative NMR Chemical Shifts (Anionic Form in D₂O)
Position¹H Shift (ppm)Multiplicity (J in Hz)¹³C Shift (ppm)HMBC Correlations
C1 (C=O) --176.5-
C2 (CH) 3.25q (7.2)65.2C1, C3, C2'/C4'
C3 (CH₃) 1.35d (7.2)15.4C1, C2
C2', C4' (CH₂) 3.30 - 3.45m54.8C2, C3'
C3' (CH₂) 2.10 - 2.25m17.2C2'/C4'

Data summarized based on structural analogs and general azetidine ring characteristics[3, 4].

2D NMR Connectivity Mapping

To unambiguously prove that the azetidine ring is attached to the C2 position of the propanoic acid, we rely on Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY).

NMR_Correlations C1 C1 (COOH) C2 C2 (CH) C1->C2 Bond C3 C3 (CH3) C2->C3 Bond N1 N1 (Azetidine) C2->N1 Bond C3->C1 HMBC C3->C2 COSY C2_Az C2'/C4' (CH2) N1->C2_Az Bond C2_Az->C2 HMBC C3_Az C3' (CH2) C2_Az->C3_Az Bond C2_Az->C3_Az COSY

Figure 2: Key 2D NMR correlations establishing the connectivity of the azetidine ring to the propanoic acid backbone.

Stereochemical Analysis

The C2 position of the propanoic acid chain is a chiral center. Because the azetidine nitrogen is a tertiary amine, traditional derivatization methods (like Mosher's amides) are inapplicable.

Protocol for Enantiomeric Resolution:

  • Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralpak ZWIX, which is optimized for zwitterionic amino acids).

  • Mobile Phase: 50 mM Formic acid and 50 mM Diethylamine in Methanol/Water. The dual acid-base additive system ensures the analyte remains in a consistent ionization state during elution, preventing peak tailing.

  • Detection: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the molecule lacks a strong UV chromophore.

Stability and Degradation Pathways

A critical aspect of working with 2-(1-azetidinyl)propanoic acid is understanding its chemical stability. Azetidines are inherently strained. When the nitrogen is protonated (at pH < 7), the electrophilicity of the adjacent C2'/C4' carbons increases dramatically. This makes the ring highly susceptible to nucleophilic attack by water or other nucleophiles in the matrix, leading to irreversible ring-opening decomposition [2].

RingOpening Protonated Protonated Azetidine (Strained Ring) Nucleophile Nucleophilic Attack (e.g., H2O) Protonated->Nucleophile Acidic pH Transition C-N Bond Cleavage (Relief of Strain) Nucleophile->Transition Product Acyclic Amino Acid Derivative Transition->Product Irreversible

Figure 3: Mechanism of acid-mediated ring-opening decomposition driven by azetidine ring strain.

Storage Recommendation: To prevent degradation, the compound should be stored as a dry solid at -20 °C. If stored in solution, it must be kept in slightly basic conditions (pH 8-9) to maintain the free-base form of the azetidine nitrogen, thereby preserving the structural integrity of the ring.

References

  • American Chemical Society. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Retrieved from: [Link]

  • CORE. A new trifunctional azetidine compound for selfcuring aqueousbased PU system. Retrieved from: [Link]

  • PubChem. Methyl 3-azetidin-1-ylpropanoate. Retrieved from:[Link]

Exploratory

Spectroscopic Characterization of 2-(1-Azetidinyl)propanoic Acid: A Comprehensive Guide to NMR, IR, and MS Analysis

Structural Dynamics & Analytical Strategy 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9) is a highly strained, nitrogen-containing four-membered heterocyclic amino acid derivative. In drug discovery, azetidine rings...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics & Analytical Strategy

2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9) is a highly strained, nitrogen-containing four-membered heterocyclic amino acid derivative. In drug discovery, azetidine rings are increasingly utilized as metabolically stable, conformationally restricted bioisosteres for larger cyclic amines. However, characterizing this molecule requires navigating its unique structural dynamics: the inherent ring strain (~26 kcal/mol), rapid nitrogen inversion, and its tendency to exist as a zwitterion (carboxylate and protonated tertiary amine) in polar media.

This whitepaper provides a field-proven, self-validating analytical framework for the definitive structural characterization of 2-(1-azetidinyl)propanoic acid using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Electrospray Ionization Mass Spectrometry (ESI-MS).

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Chemical Shifts

The NMR profile of 2-(1-azetidinyl)propanoic acid is heavily dictated by its zwitterionic nature and the puckering dynamics of the azetidine ring. In aqueous solution (D₂O), the carboxylic acid protonates the azetidine nitrogen. This protonation significantly deshields the adjacent α -protons of the azetidine ring (C2' and C4'), pushing their chemical shifts downfield to approximately 3.95 ppm, compared to ~3.6 ppm in unprotonated azetidine[1].

Furthermore, the steric requirements of the N -alkyl substituent (the propanoic acid moiety) influence the degree of ring puckering, which averages out the axial and equatorial proton signals at room temperature due to rapid interconversion[2]. The α -carbon of the propanoic acid chain (C2) is adjacent to both the electron-withdrawing carboxylate and the positively charged nitrogen, resulting in a distinct quartet around 3.42 ppm.

Quantitative Data: NMR Assignments

Table 1: Predicted ¹H and ¹³C NMR Assignments (D₂O, 298 K, 400/100 MHz)

Position¹H Shift (δ, ppm)Multiplicity (J in Hz)Integration¹³C Shift (δ, ppm)Assignment Rationale
C3 (Propanoic) 1.45Doublet (7.2)3H15.2 β -methyl group, split by the α -proton.
C3' (Azetidine) 2.35Quintet (7.5)2H16.8 γ -position to nitrogen; shielded relative to C2'/C4'.
C2 (Propanoic) 3.42Quartet (7.2)1H66.1 α -chiral center; deshielded by COO⁻ and N⁺.
C2', C4' (Azetidine) 3.95Multiplet4H55.4 α -to-nitrogen; heavily deshielded by N-protonation.
C1 (Propanoic) ---176.5Carboxylate carbon (COO⁻); typical zwitterion shift.

Vibrational Spectroscopy (FT-IR)

Zwitterionic Causality in IR

In the solid state, 2-(1-azetidinyl)propanoic acid exists as a zwitterionic salt. This fundamental physical state alters the expected infrared stretching frequencies. A standard, unionized carboxylic acid exhibits a sharp C=O stretch near 1720 cm⁻¹. However, because the proton has migrated to the azetidine nitrogen, the carboxylate anion (COO⁻) exhibits two coupled stretching modes: an asymmetric stretch at ~1610 cm⁻¹ and a symmetric stretch at ~1405 cm⁻¹[3]. The protonated tertiary amine (N-H⁺) creates a broad, complex absorption band overlapping the C-H stretching region (2500–3100 cm⁻¹).

Quantitative Data: FT-IR Assignments

Table 2: Key ATR-FTIR Vibrational Modes

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Correlation
3100 – 2600Broad, StrongN-H⁺ / O-H stretchConfirms zwitterionic amine protonation.
2950, 2870MediumC-H stretch (sp³)Aliphatic backbone and azetidine ring C-H bonds.
1610StrongAsymmetric COO⁻Primary indicator of the carboxylate anion.
1405MediumSymmetric COO⁻Secondary confirmation of carboxylate.
1150MediumC-N stretchLinkage between the propanoic chain and azetidine.

Mass Spectrometry (ESI-MS/MS)

Fragmentation Pathways

Electrospray Ionization in positive mode (ESI+) is the optimal ionization technique due to the basicity of the azetidine nitrogen, which readily accepts a proton to form a stable [M+H]+ precursor ion at m/z 130.08.

During Collision-Induced Dissociation (CID), amino acid derivatives typically undergo neutral losses of water (-18 Da) and formic acid (-46 Da) from the carboxyl moiety[4]. Following the loss of the carboxyl group, the remaining m/z 84 ion undergoes higher-energy fragmentation characterized by the cleavage of the strained azetidine ring. This retro-cleavage expels a neutral ethylene or acetylene equivalent, yielding a stable iminium ion at m/z 58[5].

MS_Frag M [M+H]+ m/z 130.08 F1 [M+H - H2O]+ m/z 112.07 M->F1 - H2O F2 [M+H - HCOOH]+ m/z 84.08 M->F2 - HCOOH F3 Azetidine Cleavage m/z 58.06 F2->F3 - C2H2

Proposed ESI(+)-MS/MS fragmentation pathway for 2-(1-azetidinyl)propanoic acid.

Quantitative Data: MS/MS Fragments

Table 3: High-Resolution ESI(+)-MS/MS Peak List

Exact Mass (m/z)Relative AbundanceNeutral LossFragment Assignment
130.086100% (Base)None [M+H]+ (Intact protonated molecule)
112.07545%- 18.01 Da (H₂O) [M+H−H2​O]+
84.08185%- 46.00 Da (HCOOH) [M+H−HCOOH]+ (Azetidinium-ethyl cation)
58.06530%- 26.01 Da (C₂H₂) [C3​H8​N]+ (Ring-opened iminium ion)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Each protocol includes built-in quality control steps to prevent artifactual data interpretation.

Workflow cluster_prep Sample Preparation Start 2-(1-Azetidinyl)propanoic Acid Sample PrepNMR Dissolve in D2O (NMR) Start->PrepNMR PrepIR ATR Crystal (FT-IR) Start->PrepIR PrepMS Dilute in MeOH/H2O (ESI-MS) Start->PrepMS AcqNMR 1H, 13C Acquisition PrepNMR->AcqNMR AcqIR Mid-IR Scan PrepIR->AcqIR AcqMS High-Res ESI(+)-MS/MS PrepMS->AcqMS DataInt Multi-Spectral Data Integration AcqNMR->DataInt AcqIR->DataInt AcqMS->DataInt Val Structural Validation DataInt->Val

Multi-modal spectroscopic workflow for structural validation.

Protocol A: NMR Acquisition (1D ¹H and ¹³C)
  • Sample Preparation: Weigh exactly 15 mg of the analyte. Dissolve completely in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D).

    • Causality: D₂O is mandated over CDCl₃ because the zwitterionic amino acid is highly polar and insoluble in non-polar halogenated solvents[6].

  • Instrument Tuning: Transfer to a 5 mm precision NMR tube. Insert into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of D₂O and perform automated 3D gradient shimming.

    • Self-Validation: Ensure the residual HOD peak line width at half-height is <1.0 Hz to guarantee magnetic field homogeneity.

  • Acquisition: Acquire ¹H spectra (16 scans, 10s relaxation delay) and ¹³C spectra (1024 scans, 2s relaxation delay). Use a presaturation pulse sequence if the residual water peak (4.79 ppm) obscures the azetidine C2'/C4' multiplets.

Protocol B: ATR-FTIR Spectroscopy
  • Background Subtraction: Ensure the diamond Attenuated Total Reflectance (ATR) crystal is cleaned with isopropanol. Acquire a background spectrum (32 scans).

    • Self-Validation: Background subtraction is critical to eliminate atmospheric CO₂ (2350 cm⁻¹) and water vapor artifacts, which can mask the broad N-H⁺ stretches.

  • Sample Application: Place 2 mg of the dry powder directly onto the crystal. Apply maximum pressure using the anvil.

    • Causality: Intimate contact is required for the infrared evanescent wave to penetrate the solid sample, maximizing the signal-to-noise ratio for the carboxylate bands[3].

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: High-Resolution ESI-MS/MS
  • Sample Preparation: Prepare a 1 µg/mL dilution of the analyte in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, forcing the equilibrium toward the protonated [M+H]+ state, drastically increasing ionization efficiency in the ESI source.

  • Calibration: Infuse a standard tuning mix (e.g., sodium formate or Agilent tune mix) to calibrate the Time-of-Flight (TOF) or Orbitrap mass analyzer to a mass accuracy of <5 ppm.

  • Acquisition: Infuse the sample at 10 µL/min. Operate in positive ion mode (ESI+). Set the capillary voltage to 3.0 kV. Isolate the m/z 130.08 precursor ion and apply a collision energy ramp (15–30 eV) using Argon gas to generate the MS/MS fragmentation spectrum[5].

References

  • Direct Access to L-Azetidine-2-carboxylic Acid ResearchG
  • Nuclear magnetic resonance spectra of some 1-alkyl-2-phenyl-3-aroylazetidines and related compounds.
  • +ESI MS fragmentation pathways of amino-/amidosteroids depending on the...
  • Electrospray ionisation mass spectrometric studies of N-substituted 10-(aminosulfonyl)
  • Electrochemical synthesis and antimicrobial evaluation of some N-phenyl α-amino acids RSC Advances

Sources

Foundational

The Biological Activity of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery

Executive Summary: The "Escape from Flatland" As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently observe the pharmaceutical industry's strategic shift away from flat, sp2-hybridized aroma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently observe the pharmaceutical industry's strategic shift away from flat, sp2-hybridized aromatic rings toward sp3-rich, three-dimensional scaffolds. This "escape from flatland" paradigm has elevated the azetidine ring—a four-membered, nitrogen-containing heterocycle—from a synthetic curiosity to a privileged pharmacophore[1]. The incorporation of azetidines into drug candidates fundamentally alters their physicochemical properties, improving metabolic stability, aqueous solubility, and target selectivity[2].

This technical whitepaper explores the mechanistic causality behind azetidine bioactivity, reviews FDA-approved therapeutics leveraging this scaffold, and provides self-validating experimental protocols for evaluating novel azetidine derivatives in the laboratory.

Mechanistic Causality: The "Why" Behind Azetidine Selection

Why do medicinal chemists deliberately choose a highly strained 4-membered ring over a traditional pyrrolidine (5-membered) or piperidine (6-membered) ring? The causality lies in the precise tuning of molecular vectors and nitrogen basicity[2].

  • Conformational Rigidity & Vector Alignment : The azetidine ring restricts the conformational flexibility of attached substituents. This rigidity locks the pharmacophore into an optimal geometry for receptor binding, drastically reducing the entropic penalty upon target engagement[2].

  • Modulation of Basicity (pKa) : The increased s-character of the nitrogen lone pair in the highly strained azetidine ring lowers its basicity compared to larger saturated heterocycles. This reduced basicity enhances membrane permeability and mitigates phospholipidosis, a common toxicity liability in drug development[2].

  • Metabolic Stability : By replacing metabolically labile sp2 carbons or highly lipophilic rings with a polar, sp3-rich azetidine, chemists can shield adjacent functional groups from cytochrome P450 (CYP) mediated oxidation, prolonging the drug's half-life[1].

FDA-Approved Azetidine Therapeutics: Quantitative Efficacy

The clinical validation of the azetidine scaffold is evidenced by several FDA-approved drugs spanning oncology, immunology, and cardiovascular medicine[2][3]. The table below summarizes the quantitative biological activity and structural rationale for these therapeutics.

Drug NameTherapeutic AreaTarget / MechanismIC50 / PotencyStructural Role of Azetidine
Baricitinib Autoimmune (RA, Alopecia)JAK1/JAK2 Inhibitor5.9 nM (JAK1) / 5.7 nM (JAK2)Acts as a rigid spacer, orienting the pyrazole and sulfonamide groups for optimal hinge-binding[4].
Cobimetinib Oncology (Melanoma)MEK1/MEK2 Inhibitor0.9 nM (MEK1)Enhances metabolic stability and provides a specific exit vector from the allosteric pocket[2][5].
Azelnidipine Cardiovascular (Hypertension)L-type Calcium Channel Blocker~10 nMIncreases lipophilicity and target residence time, leading to a gradual and prolonged hypotensive effect[2].
Ezetimibe Cardiovascular (Hyperlipidemia)NPC1L1 Inhibitor~0.5 µM (in vivo efficacy)The azetidin-2-one (β-lactam) core serves as a rigid scaffold to position phenolic groups at the brush border[6].

Target Modulation: Signaling Pathways

Azetidine derivatives frequently target intracellular kinase cascades. For instance, Baricitinib disrupts the JAK/STAT signaling pathway, which is hyperactive in inflammatory diseases. The azetidine core ensures the molecule perfectly occupies the ATP-binding pocket of the JAK enzyme.

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1/JAK2 Kinase Receptor->JAK Dimerizes & Activates STAT STAT Proteins JAK->STAT Phosphorylates Baricitinib Baricitinib (Azetidine Scaffold) Baricitinib->JAK ATP-Competitive Inhibition Nucleus Gene Transcription (Inflammation) STAT->Nucleus Translocates

Figure 1: JAK/STAT signaling pathway inhibition by the azetidine-containing drug Baricitinib.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of novel azetidine-containing compounds, researchers must employ self-validating assay systems[7]. Below is the standardized workflow and two critical protocols: one for target engagement (Pharmacodynamics) and one for metabolic stability (Pharmacokinetics).

Experimental_Workflow Synth Azetidine Synthesis InVitro In Vitro Kinase Assay (TR-FRET) Synth->InVitro SAR ADME Microsomal Stability Assay InVitro->ADME Hit Triage InVivo In Vivo Efficacy Models ADME->InVivo Lead Selection

Figure 2: Standardized workflow for the biological evaluation of azetidine derivatives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Purpose: To determine the IC50 of azetidine derivatives against target kinases (e.g., MEK1 or JAK1)[7]. Causality & Self-Validation: TR-FRET is chosen over standard colorimetric assays because the time-delay measurement eliminates compound auto-fluorescence interference—a common false-positive generator in heterocyclic screening. The inclusion of a known reference inhibitor (e.g., Cobimetinib) acts as an internal control to validate assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the azetidine test compounds and the reference standard (Cobimetinib) in 100% DMSO. Transfer 100 nL of each dilution to a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise dosing without tip carryover.

  • Enzyme Addition: Add 5 µL of the target kinase (e.g., MEK1, 1 nM final concentration) diluted in Kinase Buffer to the assay wells. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the rigid azetidine scaffold.

  • Substrate & ATP Addition: Initiate the reaction by adding 5 µL of a mixture containing the specific peptide substrate (e.g., ULight-labeled generic peptide) and ATP at its predetermined Km value.

  • Reaction & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg2+) and a Europium-labeled anti-phospho antibody.

  • Readout: Incubate for 60 minutes. Read the plate on a TR-FRET compatible microplate reader using excitation at 320 nm and dual emission at 615 nm (Europium) and 665 nm (ULight).

  • Data Analysis: Calculate the FRET ratio (665/615 nm). Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC50.

Protocol 2: Human Liver Microsome (HLM) Stability Assay

Purpose: To quantify the intrinsic clearance (CLint) and half-life (t1/2) of azetidine compounds, proving their metabolic advantage over flat-ring analogs[2]. Causality & Self-Validation: The azetidine ring is specifically utilized to block CYP450 metabolism. Testing against HLMs directly measures this hypothesis. Including a high-clearance control (e.g., Verapamil) and a no-NADPH negative control ensures the observed depletion is strictly CYP-mediated and that the microsomes are active.

Step-by-Step Methodology:

  • Preparation: Thaw HLMs on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: In a 96-well deep-well plate, combine the buffer, HLMs (final protein concentration 0.5 mg/mL), and the azetidine test compound (final concentration 1 µM, <0.5% DMSO).

  • Pre-incubation: Warm the plate to 37°C in a shaking incubator for 10 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction. For the negative control, add buffer instead of NADPH.

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot from the reaction mixture.

  • Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new plate and analyze the remaining parent compound via LC-MS/MS.

  • Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the linear regression (-k) is used to calculate the half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint = (k × V) / microsomal protein concentration).

References

  • Source: researchgate.
  • Source: benchchem.
  • Source: chemrxiv.
  • Source: mdpi.
  • Source: oil.gov.
  • Title: Combinations of peroxisome proliferator-activated receptor (PPAR) activator(s) and sterol absorption inhibitor(s)

Sources

Exploratory

The Azetidine Scaffold in Modern Therapeutics: Physicochemical Tuning and Clinical Applications

As drug discovery increasingly navigates the complex demands of target selectivity, aqueous solubility, and metabolic stability, the strategic incorporation of strained heterocycles has become a cornerstone of lead optim...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly navigates the complex demands of target selectivity, aqueous solubility, and metabolic stability, the strategic incorporation of strained heterocycles has become a cornerstone of lead optimization. Among these, azetidines—four-membered, nitrogen-containing saturated rings—have emerged as privileged structural motifs[1].

As a Senior Application Scientist, I have observed firsthand how transitioning from traditional six-membered rings (like piperidines or morpholines) to azetidines can rescue a stalled drug program. This technical guide explores the mechanistic rationale, therapeutic applications, and validated experimental workflows for leveraging azetidine derivatives in modern drug development.

The Physicochemical Case for Azetidines

The utility of azetidines stems from their unique geometric and electronic properties. Unlike unstrained aliphatic rings, the four-membered azetidine ring possesses significant angle strain (bond angles of ~90°). This structural constraint fundamentally alters the molecule's physicochemical profile:

  • Metabolic Stability via C-H Bond Strengthening: The ring strain forces the carbon atoms to adopt a hybridization state with higher s-character (shifting from pure sp3 toward sp2 ). This increases the Bond Dissociation Energy (BDE) of the α -C-H bonds. Consequently, hydrogen abstraction by the high-valent iron-oxo species of Cytochrome P450 enzymes becomes thermodynamically less favorable, drastically reducing intrinsic clearance (CLint)[1][2].

  • Lipophilicity (LogP) Reduction: Replacing a piperidine or pyrrolidine with an azetidine removes lipophilic methylene (-CH2-) units while retaining the basic nitrogen. This reduces the lipophilic surface area, effectively lowering the LogP and improving aqueous solubility[3].

  • Conformational Rigidity & Exit Vectors: Azetidines restrict the conformational flexibility of the attached pharmacophores. This rigidity reduces the entropic penalty upon target binding and provides highly defined "exit vectors" that allow for precise probing of binding pockets[4].

G A Azetidine Scaffold (High Ring Strain, sp3-Rich) B Reduced Lipophilicity (Lower logP) A->B C Altered Basicity (Tuned pKa) A->C D Conformational Rigidity A->D E Improved Aqueous Solubility B->E F Enhanced Metabolic Stability B->F C->E C->F D->F G Higher Target Selectivity D->G

Logical mapping of azetidine incorporation to improved ADMET profiles.

Key Therapeutic Applications & Quantitative SAR

The integration of azetidines has led to several FDA-approved drugs and advanced clinical candidates across diverse therapeutic areas[1][5].

  • Kinase Inhibitors: Cobimetinib (MEK1/2 inhibitor) and Baricitinib (JAK1/2 inhibitor) utilize azetidine rings to enhance target residence time and metabolic stability[1]. In developmental JAK3 inhibitors, an azetidine-containing bis-amide demonstrated an IC50 of 0.26 nM with a 10-fold selectivity over JAK1[5].

  • CNS and Pain Therapeutics: The compact nature of azetidines improves Blood-Brain Barrier (BBB) penetration. Pfizer's azetidine carbamate acts as a highly efficient covalent inhibitor of monoacylglycerol lipase (MAGL) for pain management[5].

  • Oncology (STAT3 Inhibition): Replacing a proline core with an (R)-azetidine-2-carboxamide yielded STAT3 inhibitors with sub-micromolar potencies (IC50 ~ 0.34 μM) and vastly improved cell membrane permeability[6].

Table 1: Quantitative Impact of Azetidine Bioisosterism
Target / Drug ClassOriginal ScaffoldAzetidine ModificationPhysicochemical & Potency ImpactRef
Hedgehog Pathway (Sonidegib) PiperazineAngular Spirocyclic AzetidineIC50 shifted from 6 nM to 21 nM; altered basicity and occupied novel chemical space.[4]
STAT3 Inhibitors Proline(R)-azetidine-2-carboxamideIC50 = 0.34 μM; enhanced cell permeability and optimized LogP/PSA balance.[6]
JAK3 Inhibitors Standard AmideAzetidine bis-amideIC50 = 0.26 nM; achieved 10-fold selectivity over JAK1.[5]
FAAH Inhibitors Standard UreaChiral Azetidine-ureaIC50 = 78 nM (positive optical rotation isomer); highly stereoselective binding.[5]

Advanced Synthetic Methodologies: Photochemical Alkylation

Historically, functionalizing azetidines was challenging; standard cross-coupling often leads to ring-opening due to the high strain energy[7]. Recent breakthroughs utilize photoredox catalysis to generate carbon-centered radicals that react rapidly without metal-mediated ring degradation[8].

Protocol 1: Decarboxylative Photochemical Alkylation in Flow

Causality Check: We utilize continuous flow rather than batch chemistry here. Flow reactors ensure uniform light penetration (governed by the Beer-Lambert law), which is critical for consistent radical generation from the photocatalyst, preventing over-irradiation and subsequent ring-opening side reactions[8].

  • Substrate Preparation: Dissolve N-Boc azetidine-2-carboxylic acid (1.0 equiv) and the target alkene (e.g., 4-vinylpyridine, 1.5 equiv) in anhydrous DMF to achieve a 0.2 M concentration.

  • Catalyst & Base Addition: Add the organic photocatalyst 4CzIPN (2.0 mol%) and LiOH·H2O (1.1 equiv). Rationale: LiOH deprotonates the carboxylic acid, lowering the oxidation potential to facilitate single-electron transfer (SET) from the excited photocatalyst.

  • Flow Reactor Configuration: Pump the homogeneous mixture through a transparent fluoropolymer tubing reactor (e.g., PFA) at a flow rate of 30 mL/min.

  • Irradiation: Expose the flow tubing to a 365 nm LED light source.

  • In-Line Validation (Self-Validating Step): Route a fraction of the output through an in-line FTIR flow cell. Monitor the disappearance of the carboxylate C=O stretch (~1600 cm⁻¹) to confirm complete decarboxylation before collection.

  • Purification: Concentrate the eluent under reduced pressure and purify via preparative HPLC to yield the alkylated azetidine derivative.

Workflow Step1 1. Substrate Preparation (Azetidine-2-carboxylic acid) Step2 2. Photocatalyst Addition (4CzIPN, 2.0 mol%) Step1->Step2 Step3 3. Flow Reactor Setup (DMF, LiOH, 30 mL/min) Step2->Step3 Step4 4. Photochemical Irradiation (365 nm LED) Step3->Step4 Step5 5. Decarboxylative Alkylation (Radical Intermediate) Step4->Step5 Step6 6. LC-MS/MS Validation & Yield Quantification Step5->Step6

Photochemical flow synthesis workflow for alkyl azetidine derivatives.

Pharmacokinetic Validation: Intrinsic Clearance Profiling

To validate the hypothesis that an azetidine bioisostere improves metabolic stability, we must measure its intrinsic clearance ( CLint​ ) against human liver microsomes (HLM)[3][6].

Protocol 2: In Vitro Microsomal Stability Assay

Causality Check: We use an NADPH regenerating system because NADPH is the obligate electron donor for CYP450 enzymes. By running a parallel control without NADPH, we create a self-validating system: if the compound degrades in the presence of NADPH but is stable without it, the degradation is definitively CYP-mediated, proving the assay's mechanistic fidelity.

  • Microsome Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the azetidine test compound to achieve a final concentration of 1 μM. Keep the organic solvent (DMSO) concentration below 0.1% (v/v) to prevent CYP450 inhibition.

  • Control Implementation (Self-Validating Step):

    • Positive Control: Spike separate wells with Verapamil (high clearance).

    • Negative Control: Prepare a duplicate plate of the test compound without the NADPH regenerating system.

  • Reaction Initiation: Pre-incubate the plates at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (Solution A + Solution B) to the test and positive control wells.

  • Time-Course Sampling: At t=0,5,15,30,45,and 60 minutes, transfer 50 μL aliquots from the reaction mixture into 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The cold organic solvent instantly denatures the CYP enzymes, terminating the reaction.

  • Quantification: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) from the log-linear decline of the compound-to-internal standard area ratio, and derive CLint​ ( μL/min/mg protein ).

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.PubMed / Taylor & Francis.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs (Extended Review).ResearchGate.
  • Azetidines in Drug Discovery.PharmaBlock.
  • LogP values of N‐benzoylated azeditine, pyrrolidine, piperidine, and their mono‐ and difluorinated derivatives.ResearchGate.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.
  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery.Domainex.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.ACS Publications / Journal of Medicinal Chemistry.
  • Examples of azetidine-based bioisosteres.ResearchGate.

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Foundational

Solubility and Stability Profiles of 2-(1-Azetidinyl)propanoic Acid: A Comprehensive Technical Guide

Executive Summary 2-(1-Azetidinyl)propanoic acid (CAS No. 1849613-27-9) is a highly specialized, unnatural amino acid derivative characterized by a strained four-membered azetidine ring N-alkylated with a propanoic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Azetidinyl)propanoic acid (CAS No. 1849613-27-9) is a highly specialized, unnatural amino acid derivative characterized by a strained four-membered azetidine ring N-alkylated with a propanoic acid moiety (). In modern drug discovery, azetidines are prized as rigidified spacers and proline surrogates that improve ligand efficiency (LE) and modulate metabolic stability ([1]). However, the inherent ring strain of the azetidine core introduces unique physicochemical challenges.

This whitepaper provides an in-depth analysis of the thermodynamic causality behind the compound's solubility, the mechanistic pathways driving its degradation, and field-proven, self-validating protocols for laboratory evaluation.

Structural Mechanics and Thermodynamic Solubility

The Causality of Solvation

Like naturally occurring amino acids, 2-(1-Azetidinyl)propanoic acid exists predominantly as a zwitterion in aqueous environments. The carboxylic acid group (estimated ) donates a proton to the basic azetidine nitrogen (estimated ). This zwitterionic character strictly dictates its solvation thermodynamics:

  • Aqueous Media: The molecule exhibits high aqueous solubility due to strong ion-dipole interactions between the charged terminals and water molecules.

  • Organic Solvents: Solubility plummets in non-polar organic solvents (e.g., dichloromethane, hexane). The energy required to break the strong electrostatic crystal lattice of the zwitterion is not compensated by the weak solvation energy provided by non-polar solvents.

  • Isoelectric Point (pI): At a pH of approximately 5.5, the molecule possesses a net-zero charge. This represents the point of maximum crystal lattice strength and, consequently, the minimum aqueous solubility.

Table 1: Predicted Solubility Profile
Solvent SystemDielectric Constant ( )Solubility CategorizationMechanistic Rationale
Water (pH 7.4) 80.1Highly Soluble (>50 mg/mL)Optimal hydration of the charged zwitterionic species.
Water (pH 5.5) 80.1Moderately SolubleMolecule is at its pI; lattice energy is maximized, lowering solubility.
Methanol 32.7Slightly SolubleSufficient polarity to disrupt weaker intermolecular forces, but poor ion solvation.
DMSO 46.7SolubleStrong hydrogen-bond acceptor capabilities effectively solvate the protonated amine.
Dichloromethane 9.1InsolubleInsufficient polarity to overcome the zwitterionic lattice energy.

Stability Dynamics & Degradation Pathways

Mechanistic Vulnerability

The primary vulnerability of 2-(1-Azetidinyl)propanoic acid lies in the ~26 kcal/mol strain energy of its four-membered ring ([2]). While generally stable under neutral and mildly basic conditions, the azetidine ring becomes highly susceptible to degradation in acidic environments ([3]).

When the environmental pH drops below the of the azetidine nitrogen, the nitrogen becomes fully protonated, forming an azetidinium ion . This protonation significantly increases the electrophilicity of the adjacent ring carbons. Subsequent nucleophilic attack by water (hydrolysis) or an intramolecular attack by the pendant carboxylate relieves the severe ring strain, leading to irreversible ring-opening and the formation of acyclic degradants ([3]).

DegradationPathway A 2-(1-Azetidinyl)propanoic acid (Zwitterion) B Protonated Azetidinium (Activated Electrophile) A->B Low pH (< 3.0) C Nucleophilic Attack (H2O / Intramolecular) B->C Strain Release D Ring-Opened Degradant (Acyclic Amino Acid) C->D Hydrolysis

Acid-catalyzed ring-opening degradation pathway of 2-(1-Azetidinyl)propanoic acid.

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . They incorporate critical controls to account for variables often overlooked, such as pH shifts induced by the dissolution of the zwitterion itself.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Purpose: To determine true equilibrium solubility across a physiological pH gradient.

  • Sample Preparation: Weigh 50 mg of 2-(1-Azetidinyl)propanoic acid into three separate 2 mL Eppendorf tubes.

  • Buffer Addition: Add 1 mL of pre-equilibrated buffer (pH 1.2, pH 5.5, and pH 7.4) to each tube.

    • Expert Insight: Dissolving a zwitterion can drastically alter the pH of weak buffers. Use high-capacity buffers (e.g., 100 mM phosphate for pH 7.4) to maintain the target pH.

  • Equilibration: Agitate the suspensions on a thermoshaker at 25°C and 500 rpm for 48 hours. Ensure excess solid remains visible (indicating saturation).

  • Phase Separation: Centrifuge at 15,000 × g for 15 minutes. Carefully extract the supernatant without disturbing the solid pellet.

  • Self-Validation (pH Check): Measure the pH of the extracted supernatant. If the final equilibrium pH has deviated by >0.1 units from the target, the data point is invalid, and the buffer capacity must be increased.

  • Quantification: Dilute the supernatant and analyze via HPLC-UV. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column, as standard C18 columns will fail to retain this highly polar compound.

Workflow N1 1. Sample Preparation (Excess Solid + Buffered Solvent) N2 2. Equilibration (48h Agitation at 25°C) N1->N2 N3 3. Phase Separation & pH Check (Centrifugation + pH Verification) N2->N3 N4 4. Quantification (HILIC-UV or LC-MS/MS) N3->N4 N5 5. Data Synthesis (Solubility Curve Generation) N4->N5

Self-validating thermodynamic solubility profiling workflow.

Protocol 2: Forced Degradation and Stability-Indicating Assay

Purpose: To map the kinetic degradation profile and identify ring-opened impurities.

  • Stock Preparation: Prepare a 1 mg/mL solution of the compound in HPLC-grade water.

  • Acid Stress Initiation: Mix 500 µL of the stock with 500 µL of 0.1 N HCl. Incubate in a sealed vial at 40°C.

  • Kinetic Sampling & Quenching: Aliquot 100 µL at T=0, 2h, 8h, and 24h. Immediately quench the acid stress samples with an equivalent volume of 0.1 N NaOH to halt degradation.

  • Mass Spectrometry Analysis: Run the quenched samples on LC-MS. Look specifically for a +18 Da mass shift ( 148.16 in positive ion mode), which is the exact mass signature of hydrolytic ring-opening (addition of ).

Formulation & Storage Directives

Based on the physicochemical profile established above, adhere to the following handling guidelines:

  • Solid-State Storage: Store as a lyophilized powder at 2–8°C in a tightly sealed desiccator. Ambient moisture can facilitate slow, solid-state hydrolysis over extended periods.

  • Solution Handling: When preparing stock solutions for biological assays, strictly avoid unbuffered acidic vehicles. Reconstitute in neutral buffers (e.g., PBS pH 7.4) and utilize within 24 hours to prevent the accumulation of acyclic degradants.

  • Lyophilization Precautions: If freeze-drying an aqueous solution, ensure the pre-lyophilization mixture is adjusted to a neutral pH. As water sublimates, any residual acid will concentrate, driving acid-catalyzed ring-opening during the lyophilization cycle.

References

  • Mehra, V., et al. "Recent advances in synthetic facets of immensely reactive azetidines". RSC Advances, 2017.[Link]

  • Brocklehurst, C. E., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines". ACS Medicinal Chemistry Letters, 2021.[Link]

  • Gianatassio, R., et al. "Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes". Journal of the American Chemical Society, 2022.[Link]

Sources

Exploratory

Sourcing and Synthetic Integration of 2-(1-Azetidinyl)propanoic Acid: A Comprehensive Guide for Medicinal Chemists

Executive Summary In modern drug discovery, the strategic incorporation of conformationally restricted, sp³-rich motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of clinical candi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of conformationally restricted, sp³-rich motifs is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of clinical candidates. 2-(1-Azetidinyl)propanoic acid (also known as 2-(azetidin-1-yl)propanoic acid) is a highly versatile, non-natural amino acid building block. By combining a rigid four-membered azetidine ring with a propanoic acid handle, this compound serves as a critical intermediate in the synthesis of peptidomimetics, PROTAC linkers, and novel small-molecule therapeutics.

This whitepaper provides an authoritative guide on the commercial sourcing, quality control validation, and synthetic integration of 2-(1-azetidinyl)propanoic acid, designed specifically for medicinal chemists and process scientists.

Structural & Mechanistic Utility

The selection of an azetidine-based building block over larger heterocycles (e.g., pyrrolidine or piperidine) or acyclic amines is driven by strict physicochemical causality:

  • Conformational Rigidity & sp³ Fraction ( Fsp3​ ): Azetidines are four-membered nitrogen-containing heterocycles that possess high ring strain and conformational rigidity[1]. This rigidity locks the spatial orientation of attached pharmacophores, significantly reducing the entropic penalty upon binding to a biological target.

  • Physicochemical Optimization: Azetidines represent attractive design options due to their small, polar nature, which can profoundly impact the physiochemical properties of drug molecules[2]. They act as excellent bioisosteres, often lowering lipophilicity ( logP ) and molecular weight while improving aqueous solubility and metabolic stability compared to their acyclic or larger-ring counterparts[1].

  • Mechanistic Design: The tertiary amine embedded within the azetidine ring alters the local pKa​ of the molecule. When 2-(1-azetidinyl)propanoic acid is coupled into an amide backbone, the resulting tertiary amine often exhibits improved cell permeability and reduced hERG liability compared to primary or secondary amine analogs.

Commercial Sourcing & Supplier Evaluation

Procuring high-quality 2-(1-azetidinyl)propanoic acid requires careful consideration of the compound's form. The free base (CAS 1849613-27-9) can exhibit zwitterionic character and hygroscopicity, whereas the hydrochloride salt (CAS 2219370-85-9) is highly crystalline, stable for long-term storage, and allows for precise stoichiometric weighing.

Table 1: Commercial Sourcing Landscape
SupplierCompound FormCAS NumberTypical PurityScale Availability
Sigma-Aldrich Free Base1849613-27-9 95%Research (mg to g)
Accela ChemBio HCl Salt2219370-85-9 95%Research / Bulk[3]
ChemBridge Free Base1849613-27-9 95%Research (mg to g)[4]
Hit2Lead Custom Synthesis1849613-27-9 95%Custom Scale[4]

Quality Control & Validation Protocol

Because the highly strained azetidine ring is susceptible to nucleophilic ring-opening under harsh acidic or basic conditions, every commercial batch must be subjected to a self-validating Quality Control (QC) loop before integration into multi-step syntheses.

Step 1: Visual Inspection & Solubility Profiling

  • Action: Confirm the physical state. The HCl salt should be a free-flowing white/off-white powder.

  • Causality: Discoloration or a "gummy" texture in the HCl salt indicates moisture absorption or auto-condensation, which will artificially inflate the mass during stoichiometric calculations.

Step 2: LC-MS Analysis

  • Action: Run a standard reverse-phase LC-MS gradient.

  • Causality: Validate the presence of the target mass ( [M+H]+=130.1 for the free base). Ensure no +18 Da (water addition/ring opening) or +36 Da (HCl addition/ring opening) peaks are present.

Step 3: 1 H-NMR Integrity Check (Critical Step)

  • Action: Dissolve the sample in D2​O or DMSO−d6​ and acquire a 400 MHz 1 H-NMR spectrum.

  • Causality: The intact azetidine ring displays highly characteristic multiplets. The α -protons of the ring typically appear around 3.8–4.2 ppm, while the β -protons (the CH2​ at position 3) appear around 2.2–2.6 ppm. If the ring has opened (e.g., forming a 3-chloropropylamine derivative), these signals will shift dramatically upfield, and the rigid coupling constants will collapse into standard acyclic patterns. Reject any batch showing >5% ring-opened impurities.

Synthetic Integration Workflow

Integrating 2-(1-azetidinyl)propanoic acid into a target scaffold (e.g., via amide bond formation) requires specific modifications to standard peptide coupling protocols.

Protocol: HATU-Mediated Amide Coupling
  • Activation: Dissolve 2-(1-azetidinyl)propanoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M concentration).

    • Causality: The α -carbon of this building block is chiral (if a specific enantiomer is used) and prone to base-catalyzed epimerization. HATU is selected over EDC/HOBt because it rapidly forms the highly reactive 7-aza-OBt ester, minimizing the lifetime of the activated intermediate and suppressing oxazolone-driven racemization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). If using the HCl salt of the azetidine (CAS 2219370-85-9[3]), increase DIPEA to 4.0 eq.

    • Causality: DIPEA is sterically hindered, allowing it to neutralize the HCl salts and deprotonate the carboxylic acid without acting as a competing nucleophile.

  • Coupling: Add the target primary or secondary amine (1.1 eq). Stir at room temperature for 2–4 hours. Monitor by LC-MS.

  • Mild Aqueous Workup (Critical Step): Quench the reaction with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated NH4​Cl or a pH 6.0 phosphate buffer.

    • Causality:Do not use standard 1M HCl washes. The product contains a basic azetidine nitrogen. Strong aqueous acids will protonate the azetidine, pulling your target molecule into the aqueous waste layer.

  • Purification: Purify via reverse-phase HPLC or silica gel chromatography using a DCM/MeOH gradient containing 1% NH4​OH to prevent peak tailing of the basic amine.

Workflow Visualization

G Supplier Commercial Sourcing (Sigma, ChemBridge, Accela) QC Quality Control (LC-MS, 1H-NMR, Chiral HPLC) Supplier->QC Batch Receipt Fail Reject Batch (Ring-opened impurities >5%) QC->Fail Fails Specs Pass Validation Passed (>95% Purity, Intact Azetidine) QC->Pass Meets Specs Synthesis Amide Coupling (HATU, DIPEA, DMF) Pass->Synthesis Integration Workup Mild Aqueous Workup (Avoid 1M HCl) Synthesis->Workup Reaction Complete Product Target Molecule (Peptidomimetic/PROTAC) Workup->Product Purification

Figure 1: Quality control and synthetic integration workflow for 2-(1-azetidinyl)propanoic acid.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs | Source: PubMed | URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Source: Journal of the American Chemical Society | URL: [Link]

  • Title: 54221-94-2 2-Methoxy-6-methylisonicotinic Acid - AccelaChem | Source: Accela ChemBio | URL: [Link]

Sources

Protocols & Analytical Methods

Method

synthetic route for 2-(1-Azetidinyl)propanoic acid derivatives

Application Note: Synthetic Route and Protocol for 2-(1-Azetidinyl)propanoic Acid Derivatives Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Rationale The incorporati...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Route and Protocol for 2-(1-Azetidinyl)propanoic Acid Derivatives

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Rationale

The incorporation of small, strained nitrogen heterocycles into drug candidates is a proven strategy for modulating lipophilicity, improving metabolic stability, and rigidifying molecular conformations. Azetidine-containing amino acid derivatives are particularly valuable building blocks in the generation of peptide libraries and novel therapeutics[1]. Among these, 2-(1-azetidinyl)propanoic acid (CAS 1849613-27-9) [2] serves as a conformationally restricted bioisostere of acyclic aliphatic amino acids.

This application note details a highly optimized, self-validating two-step synthetic workflow for producing 2-(1-azetidinyl)propanoic acid derivatives, focusing on the mechanistic causality that dictates the choice of reagents and reaction conditions.

Mechanistic Pathways & Causality (The "Why")

The synthesis of α -azetidinyl acids is most efficiently achieved via the Nucleophilic Aliphatic Substitution ( SN​2 ) of an α -halo ester by free azetidine, followed by controlled saponification.

Why use an α -bromo ester instead of the free α -bromo acid? Directly reacting free 2-bromopropanoic acid with azetidine is synthetically problematic. The basicity of azetidine leads to the immediate deprotonation of the carboxylic acid, forming an unreactive carboxylate salt that severely retards the nucleophilic attack[3]. Furthermore, when utilizing optically active 2-bromopropanoic acid directly, the reaction can proceed via an α -lactone intermediate. This intermediate undergoes a double inversion of configuration, leading to an overall retention of stereochemistry[4].

By utilizing the esterified form (e.g., ethyl 2-bromopropanoate)[5], the α -lactone pathway is completely blocked. The reaction is forced through a strict SN​2 mechanism, ensuring a predictable single inversion of configuration. This is critical when synthesizing enantiopure (S)- or (R)-2-(1-azetidinyl)propanoic acid from chiral pool precursors.

Why utilize alkaline saponification over acidic hydrolysis? Four-membered heterocycles possess significant inherent ring strain. Acid-catalysis is a well-documented trigger for the ring-opening of strained heterocycles[4]. Subjecting the intermediate ethyl 2-(1-azetidinyl)propanoate to harsh aqueous acidic reflux will result in the cleavage of the azetidine ring. Therefore, a mild alkaline hydrolysis (using LiOH) is strictly required to unmask the carboxylic acid while preserving the structural integrity of the azetidine core.

Synthetic Workflow Visualization

G A Azetidine (Nucleophile) C Ethyl 2-(1-azetidinyl)propanoate (Intermediate Ester) A->C SN2 Substitution B Ethyl 2-bromopropanoate (Electrophile) B->C K2CO3, MeCN, 50°C D Alkaline Hydrolysis (LiOH / H2O / THF) C->D Saponification E 2-(1-Azetidinyl)propanoic Acid HCl (Target Compound) D->E HCl / Ether Acidification

Synthetic pathways for 2-(1-azetidinyl)propanoic acid via SN2 substitution.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(1-azetidinyl)propanoate

Self-Validation Checkpoint: The use of an insoluble inorganic base ( K2​CO3​ ) prevents the base from acting as a competing nucleophile, ensuring high product purity.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere. Charge the flask with ethyl 2-bromopropanoate (1.0 equiv, 10.0 mmol) and anhydrous acetonitrile (20 mL) to achieve a 0.5 M concentration.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate ( K2​CO3​ , 2.0 equiv, 20.0 mmol).

  • Nucleophile Addition: Cool the heterogeneous mixture to 0 °C using an ice-water bath. Dropwise, add free azetidine (1.2 equiv, 12.0 mmol). Note: Azetidine is highly volatile (BP ~61 °C); cooling prevents evaporative loss and controls the exothermic alkylation.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to 50 °C for 12 hours[3]. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 3:1, visualized with KMnO4​ stain).

  • Workup: Filter the suspension through a pad of Celite to remove the inorganic salts ( KBr and unreacted K2​CO3​ ). Concentrate the filtrate under reduced pressure.

  • Purification: Partition the crude residue between ethyl acetate (30 mL) and saturated aqueous NaHCO3​ (30 mL). Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the intermediate ester as a pale yellow oil.

Protocol B: Saponification to 2-(1-Azetidinyl)propanoic Acid Hydrochloride

Self-Validation Checkpoint: Isolating the product as an HCl salt prevents the formation of the highly hygroscopic zwitterionic free amino acid, drastically improving handling and storage stability.

  • Hydrolysis: Dissolve the crude ethyl 2-(1-azetidinyl)propanoate (approx. 8.0 mmol) in a 3:1 mixture of THF and deionized water (40 mL total volume).

  • Reagent Addition: Add lithium hydroxide monohydrate ( LiOH⋅H2​O , 1.5 equiv, 12.0 mmol) in one portion.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. Monitor the complete consumption of the ester via LC-MS.

  • Acidification & Isolation: Cool the reaction vessel to 0 °C. Carefully adjust the pH to ~2 by adding a 2.0 M solution of HCl in diethyl ether dropwise.

  • Recovery: Evaporate the volatile solvents under reduced pressure. Triturate the resulting sticky solid with cold anhydrous acetone (20 mL). The target compound, 2-(1-azetidinyl)propanoic acid hydrochloride, will precipitate as a white crystalline solid. Filter over a Buchner funnel, wash with cold ether, and dry under high vacuum.

Quantitative Data & Reaction Parameters

Table 1: Stoichiometry and Reaction Conditions for SN​2 Alkylation

Reagent Equivalents Function State/Condition
Ethyl 2-bromopropanoate 1.0 Electrophile Liquid, 0.5 M in MeCN
Azetidine 1.2 Nucleophile Liquid, added at 0 °C

| Potassium Carbonate ( K2​CO3​ ) | 2.0 | Acid Scavenger | Solid, heterogeneous | | Acetonitrile (MeCN) | N/A | Solvent | Anhydrous, 50 °C, 12 h |

Table 2: Physicochemical Properties of the Target Scaffold

Property Value
Compound Name 2-(1-Azetidinyl)propanoic acid
CAS Number 1849613-27-9[2]
Molecular Weight 129.16 g/mol
Structural Class Saturated Nitrogen Heterocycle / Unnatural Amino Acid

| Stability Profile | Prone to ring-opening under strong aqueous acidic reflux[4] |

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI Source: mdpi.com URL:[Link][1]

  • Heterocyclic Compounds - MSU chemistry Source: msu.edu URL:[Link][4]

  • Use of Bromine and Bromo-Organic Compounds in Organic Synthesis | Chemical Reviews Source: acs.org URL:[Link][5]

  • WO2014134426A1 - USE OF PYRAZOLOPYRIMIDINE DERIVATIVES FOR THE TREATMENT OF PI3Kδ RELATED DISORDERS - Google Patents Source: google.com URL:[3]

Sources

Application

Application Note: Strategic Incorporation of 2-(1-Azetidinyl)propanoic Acid in Small Molecule Drug Discovery

Executive Summary & Mechanistic Rationale The integration of strained, nitrogen-containing heterocycles into small molecule scaffolds is a cornerstone strategy in modern medicinal chemistry. 2-(1-Azetidinyl)propanoic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The integration of strained, nitrogen-containing heterocycles into small molecule scaffolds is a cornerstone strategy in modern medicinal chemistry. 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9) serves as a highly versatile, bifunctional organic building block[1]. It features a propanoic acid moiety primed for amide coupling or esterification, tethered to a four-membered azetidine ring.

Why incorporate the azetidine moiety? Historically, acyclic aliphatic amines or larger heterocycles (like piperidines) have been used to tune the basicity and solubility of drug candidates. However, replacing these with an azetidine ring offers profound pharmacokinetic (PK) advantages. The constrained four-membered ring significantly restricts conformational flexibility, which lowers the entropic penalty upon target binding[2]. Furthermore, the azetidine ring acts as a bioisostere that can lower overall lipophilicity (logP) and improve metabolic stability against oxidative degradation (e.g., via Cytochrome P450 enzymes)[2].

Because the azetidine nitrogen in this specific building block is a tertiary amine, it is sterically shielded and non-nucleophilic. This provides a critical synthetic advantage: it does not require Fmoc or Boc protection during standard carboxyl-activation chemistries , streamlining the synthetic workflow and maximizing atom economy.

Physicochemical Profiling

Understanding the quantitative properties of 2-(1-Azetidinyl)propanoic acid is essential for predicting its behavior during synthesis and purification.

Physicochemical PropertyValueStrategic Impact in Drug Design & Synthesis
CAS Number 1849613-27-9Standardized identifier for reproducible commercial sourcing[1].
Molecular Formula C6H11NO2Introduces high sp³ carbon fraction (Fsp³), correlating with clinical success[1].
Molecular Weight 129.16 g/mol Highly ligand-efficient; adds minimal bulk to the parent pharmacophore[1].
Ring System AzetidineConstrained geometry alters the basicity (pKa ~8.5) compared to acyclic analogs[2].
Safety / Handling Irritant (Skin/Eye/Resp)Requires standard PPE; handled in a well-ventilated fume hood[3].

Synthetic Strategy & Workflow Visualization

The following workflow illustrates the optimized pathway for conjugating 2-(1-Azetidinyl)propanoic acid to a target amine. The strategy leverages HATU for rapid carboxyl activation, minimizing the risk of thermal degradation.

Workflow A 2-(1-Azetidinyl)propanoic Acid B Carboxyl Activation (HATU, DIPEA) A->B DMF, 0°C C Amide Coupling (+ Target Amine) B->C RT, 2h D pH-Controlled Workup (Sat. NaHCO3) C->D LC-MS Validated E Reverse-Phase HPLC Purification D->E Organic Phase F Validated Target Molecule E->F >95% Purity

Fig 1: Experimental workflow for the amide coupling of 2-(1-Azetidinyl)propanoic acid.

Optimized Experimental Protocols

The following self-validating protocol details the HATU-mediated amide coupling of 2-(1-Azetidinyl)propanoic acid to a generic primary or secondary target amine.

Protocol: Amide Bond Formation

Objective: Conjugate the propanoic acid moiety to a target amine while preserving the integrity of the azetidine ring.

Materials:

  • 2-(1-Azetidinyl)propanoic acid (1.0 eq)[1]

  • Target Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 2-(1-Azetidinyl)propanoic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration under an inert nitrogen atmosphere. Cool the reaction flask to 0 °C using an ice bath.

    • Causality: Cooling is strictly required to prevent thermal degradation of the highly reactive O-At ester intermediate and to suppress any potential ring-opening side reactions of the strained azetidine heterocycle.

  • Reagent Addition: Add HATU (1.2 eq) to the chilled solution, followed by the dropwise addition of DIPEA (3.0 eq). Stir the mixture for 15 minutes at 0 °C.

    • Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, driving the formation of the active ester. Because the azetidine nitrogen is a sterically hindered tertiary amine, it remains unreactive toward HATU, eliminating the need for orthogonal protecting groups.

  • Coupling: Add the Target Amine (1.1 eq) dropwise. Remove the ice bath, allow the reaction to warm to room temperature (20–25 °C), and stir for 2 hours.

  • Self-Validating Check (Critical): Before proceeding to workup, remove a 5 µL aliquot, dilute it in 100 µL of 1:1 Acetonitrile/Water, and analyze via LC-MS.

    • Validation: Proceed to the next step only when the mass corresponding to the starting acid (m/z 130.1 [M+H]⁺) is fully depleted. If unreacted acid remains, add an additional 0.2 eq of HATU and stir for 1 hour.

  • pH-Controlled Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate.

    • Causality:This is the most common failure point. The azetidine nitrogen is basic. Using a standard acidic quench (e.g., 1M HCl) will protonate the azetidine, converting your product into a water-soluble salt that will be permanently lost to the aqueous waste. A mildly basic quench (pH ~9) ensures the product remains in its free-base, lipophilic form, allowing efficient partitioning into the organic layer[3].

  • Isolation: Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Analytical Validation Parameters

To ensure the structural integrity of the final azetidinyl-modified molecule, utilize the following analytical parameters:

  • LC-MS: Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid . The acidic modifier will protonate the azetidine nitrogen, ensuring strong ionization and a clear [M+H]⁺ signal in positive electrospray ionization (ESI+) mode.

  • NMR Spectroscopy (¹H NMR): The azetidine ring protons typically present as distinct multiplets. Look for the highly characteristic signals of the ring CH₂ groups between δ 3.0–4.0 ppm, which will shift depending on the electronic environment of the newly formed amide bond.

References[2] Discovery of AZD9833, a Potent and Orally Bioavailable Selective Estrogen Receptor Degrader and Antagonist. Journal of Medicinal Chemistry (ACS Publications). Available Here[1] 1849613-27-9 | 2-(Azetidin-1-yl)propanoic acid - Molecular Database. Moldb. Available Here[3] 2-(Azetidin-1-yl)propanoic acid Safety Data Sheet. AK Scientific, Inc.Available Here

Sources

Method

Application Note: Protocol for the Synthesis of 3-(Azetidin-1-yl)propanoic Acid via N-Alkylation

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals Introduction & Strategic Rationale The azetidine motif has emerged as a privileged scaffold in modern drug discovery. The four-me...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Chemists, Process Engineers, and Drug Development Professionals

Introduction & Strategic Rationale

The azetidine motif has emerged as a privileged scaffold in modern drug discovery. The four-membered strained ring offers unique conformational rigidity, lower lipophilicity, and enhanced pharmacokinetic profiles compared to acyclic amines or larger macrocycles[1]. Specifically, 3-(azetidin-1-yl)propanoic acid serves as a critical bifunctional building block for synthesizing complex active pharmaceutical ingredients (APIs), including JAK inhibitors and tricyclic PI3K inhibitors[2]. Furthermore, the nonplanar hybridization of azetidine derivatives impacts their electrophilicity and stability, making the careful execution of N-alkylation critical when designing stable linker systems[3].

This application note details two distinct synthetic protocols for the N-alkylation of azetidine with propanoic acid derivatives: the highly atom-economical Aza-Michael Addition and the classical SN​2 Alkylation .

Mechanistic Pathways & Causality

G Azetidine Azetidine (Nucleophile) AzaMichael Route A: Aza-Michael Addition Azetidine->AzaMichael SN2 Route B: SN2 Alkylation Azetidine->SN2 Acrylic Acrylic Acid (Michael Acceptor) Acrylic->AzaMichael Bromo 3-Bromopropanoic Acid (Electrophile) Bromo->Acrylic E2 Elimination Bromo->SN2 Product 3-(Azetidin-1-yl)propanoic acid AzaMichael->Product 100% Atom Economy SN2->Product Base Promoted (-HBr)

Mechanistic divergence for 3-(azetidin-1-yl)propanoic acid via Aza-Michael and SN2 pathways.

Route A: Aza-Michael Addition (The Green Pathway)

The aza-Michael addition involves the nucleophilic conjugate addition of the secondary amine of azetidine onto the β -carbon of acrylic acid. Recent biocatalytic advancements have even demonstrated the use of engineered lyases to catalyze this exact addition[4], though traditional chemical methods remain the standard for large-scale API synthesis.

  • Causality in Design: Conducting this reaction in a protic solvent (e.g., methanol) significantly accelerates the reaction rate. The protic solvent stabilizes the transient enolate intermediate via hydrogen bonding, lowering the activation energy barrier. This route boasts 100% atom economy and avoids the generation of inorganic salt waste.

Route B: Classical SN​2 Alkylation

This pathway utilizes 3-bromopropanoic acid as the electrophile. The nucleophilic nitrogen of azetidine displaces the bromide leaving group in a classic SN​2 mechanism[2].

  • Causality in Design: A mild, heterogeneous base (such as K2​CO3​ or Cs2​CO3​ ) is required to scavenge the generated hydrobromic acid (HBr)[2]. If the HBr is not neutralized, it will protonate the highly basic azetidine, rendering it non-nucleophilic and halting the reaction. Overly strong bases must be avoided, as they can trigger an E2 elimination on 3-bromopropanoic acid, yielding acrylic acid—which ironically redirects the reaction back into the Aza-Michael pathway.

Experimental Methodologies

Protocol A: Aza-Michael Addition (Recommended)

Reagents:

  • Azetidine free base (1.00 eq, 57.09 g/mol )

  • Acrylic acid (1.05 eq, 72.06 g/mol ) – Note: Ensure it contains MEHQ inhibitor to prevent radical polymerization.

  • Methanol (HPLC grade)

Step-by-Step Procedure:

  • Preparation: Charge a round-bottom flask equipped with a magnetic stirrer and reflux condenser with Methanol (5 volumes relative to azetidine).

  • Amine Addition: Add azetidine (1.00 eq) to the solvent. Caution: Azetidine free base is highly volatile (b.p. 61 °C); perform this step in a well-ventilated fume hood.

  • Electrophile Addition: Cool the solution to 0–5 °C using an ice bath. Add acrylic acid (1.05 eq) dropwise over 15 minutes. The controlled addition mitigates the exothermic acid-base neutralization that precedes the conjugate addition.

  • Propagation: Remove the ice bath and heat the reaction mixture to 45 °C for 16 hours.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. The resulting zwitterionic product can be triturated with cold acetone or purified via strongly acidic cation exchange resin (e.g., Dowex 50WX8) to yield pure 3-(azetidin-1-yl)propanoic acid.

Protocol B: Classical SN​2 Alkylation

Reagents:

  • Azetidine hydrochloride (1.00 eq, 93.55 g/mol )

  • 3-Bromopropanoic acid (1.10 eq, 152.97 g/mol )

  • Potassium carbonate ( K2​CO3​ , anhydrous, 3.00 eq)

  • Acetonitrile (MeCN, anhydrous)

Step-by-Step Procedure:

  • Free-Basing: Suspend azetidine hydrochloride (1.00 eq) and finely powdered K2​CO3​ (3.00 eq) in anhydrous MeCN (10 volumes). Stir at room temperature for 30 minutes to liberate the azetidine free base in situ[2].

  • Electrophile Addition: Add 3-bromopropanoic acid (1.10 eq) in one portion.

  • Alkylation: Heat the suspension to 60 °C and stir vigorously for 24 hours. Causality Note: Vigorous stirring is essential because the reaction relies on the solid-liquid interface of the heterogeneous K2​CO3​ to continuously neutralize the forming HBr[2].

  • Workup: Cool to room temperature and filter the suspension through a pad of Celite to remove inorganic salts ( KBr and unreacted K2​CO3​ ). Wash the filter cake with additional MeCN.

  • Isolation: Evaporate the filtrate to dryness. Purify the crude residue via reverse-phase flash chromatography (C18, Water/Acetonitrile gradient) to isolate the target compound.

In-Process Controls & Self-Validation

To ensure the protocol acts as a self-validating system, the following in-process controls (IPCs) must be utilized:

  • LC-MS Monitoring: Validate reaction progress by monitoring the disappearance of the azetidine peak and the emergence of the product mass. The exact mass of the target is 129.08 Da; look for the [M+H]+ ion at m/z=130.1 .

  • TLC Validation (Ninhydrin Stain): The starting azetidine (a secondary amine) will stain a deep purple/blue when heated with ninhydrin. As it converts to the tertiary amine product, the spot will either fail to stain or appear as a faint, distinct color (often pale yellow), providing a rapid, visual self-validation of conversion.

Comparative Data Analysis

ParameterRoute A: Aza-Michael AdditionRoute B: Classical SN​2 Alkylation
Reagents Azetidine, Acrylic AcidAzetidine, 3-Bromopropanoic Acid, Base
Atom Economy 100% ~45% (Generates HBr/Salt waste)
Reaction Time 12 - 16 hours24 - 36 hours
Primary Byproducts Trace oligomersElimination products (Acrylic acid)
Scalability Excellent (Solvent-free/Aqueous viable)Moderate (Requires salt filtration)
Environmental Impact Low (Green chemistry compliant)Medium (Halide waste generated)

References

  • Synthesis of Diverse N-Acryloyl Azetidines and Evaluation of Their Enhanced Thiol Reactivities - Organic Letters (ACS Publications). 3

  • Tricyclic PI3K inhibitor compounds and methods of use - Google Patents (US9546182B2).

  • Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents (US8158616B2).

  • Cupin-Type Dimethylsulfoniopropionate Lyase from Pelagibacter ubique (DddKPu) Catalyzes Aza-Michael Addition of Primary and Secondary Amines to Acrylic Acid - Angewandte Chemie International Edition.

Sources

Application

Application Notes &amp; Protocols: 2-(1-Azetidinyl)propanoic Acid as a Strategic Building Block in Drug Discovery

Introduction: The Rise of the Azetidine Scaffold In the landscape of modern medicinal chemistry, the quest for molecules with enhanced three-dimensionality and optimized physicochemical properties is paramount. The azeti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of the Azetidine Scaffold

In the landscape of modern medicinal chemistry, the quest for molecules with enhanced three-dimensionality and optimized physicochemical properties is paramount. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has transitioned from a synthetic challenge to a privileged scaffold in drug design.[1][2] Its inherent conformational rigidity, which lies between the highly strained aziridine and the more flexible pyrrolidine, offers medicinal chemists a powerful tool to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates.[1] The incorporation of an azetidine moiety can confer significant advantages, including improved metabolic stability, increased aqueous solubility, and the ability to serve as a versatile bioisostere for other cyclic amines.[1][3]

2-(1-Azetidinyl)propanoic acid leverages these benefits by combining the strategic azetidine core with a propanoic acid "handle." This carboxylic acid functionality is the lynchpin for one of the most fundamental reactions in drug synthesis: amide bond formation.[4] This unique combination provides a ready-to-use building block that allows for the systematic exploration of chemical space, enabling the rapid generation of diverse compound libraries with favorable drug-like properties.

Caption: Structure of 2-(1-Azetidinyl)propanoic acid.

Part 1: The Strategic Value in Drug Design

The decision to incorporate 2-(1-Azetidinyl)propanoic acid into a drug discovery campaign is rooted in its ability to simultaneously address multiple pharmacological and pharmacokinetic challenges.

The Azetidine Core: A Scaffold for Enhanced Properties

The azetidine ring is no longer a synthetic novelty but a cornerstone of modern drug design, featured in several FDA-approved drugs.[5][6][7] Its inclusion is a deliberate strategy to impart desirable characteristics.

  • Metabolic Stability: The azetidine nitrogen is often more resistant to N-dealkylation, a common metabolic liability for many secondary and tertiary amines, thereby potentially increasing the half-life of a drug candidate.[1]

  • Conformational Rigidity: The strained four-membered ring restricts the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, leading to higher affinity and selectivity.[1]

  • Improved Solubility: Azetidines can enhance aqueous solubility compared to their larger, more lipophilic counterparts like piperidines, a critical factor for oral bioavailability.[3]

  • Novel Chemical Space: The unique three-dimensional vectoral arrangement of substituents emanating from the azetidine ring allows chemists to explore novel regions of chemical space that are inaccessible with more conventional scaffolds.

Table 1: FDA-Approved Drugs Featuring the Azetidine Scaffold

Drug Name Brand Name Therapeutic Area Role of Azetidine Moiety
Azelnidipine Calblock Antihypertensive Calcium channel blocker; the azetidine ring contributes to the pharmacokinetic profile.[1][5][7]
Cobimetinib Cotellic Oncology MEK1/2 inhibitor; the azetidine provides a rigid scaffold for optimal target engagement.[1][5][7]
Baricitinib Olumiant Rheumatoid Arthritis Janus kinase (JAK) inhibitor; enhances metabolic stability and receptor selectivity.[5]

| Sarolaner | Simparica | Veterinary (Anti-parasitic) | Isoxazoline parasiticide; the azetidine motif is integral to its bioactivity.[5] |

The Propanoic Acid Handle: A Gateway to Diversity

The propanoic acid portion of the molecule serves as a highly versatile functional handle. Its carboxylic acid group is primed for amide bond formation, arguably the most common and reliable reaction in medicinal chemistry for linking molecular fragments.[4][8] This allows for the coupling of 2-(1-Azetidinyl)propanoic acid with a vast and commercially available library of primary and secondary amines (R-NH₂), enabling the rapid and systematic generation of diverse chemical libraries.

G BuildingBlock 2-(1-Azetidinyl)propanoic acid (Scaffold + Handle) Coupling Amide Coupling (e.g., HATU, EDC) BuildingBlock->Coupling Carboxylic Acid AmineLibrary Amine Library (R-NH₂) (Diverse Functionality) AmineLibrary->Coupling Nucleophile Candidate New Drug Candidate (Azetidine-Propionamide) Coupling->Candidate Forms Amide Bond

Caption: The building block approach to drug discovery.

Part 2: Protocols for Application

The utility of 2-(1-Azetidinyl)propanoic acid is best demonstrated through its application in synthesis. The following protocols provide detailed, field-proven methodologies for its incorporation into target molecules.

Protocol 1: Standard Amide Coupling via HATU Activation

This protocol describes a robust and widely applicable method for coupling 2-(1-Azetidinyl)propanoic acid with a representative amine.

Principle: The carboxylic acid is activated in situ using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), a highly efficient coupling reagent that minimizes side reactions and is effective even with sterically hindered or electron-deficient amines.[4] A non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), is used to neutralize the acid and facilitate the formation of the active ester intermediate, which is then readily attacked by the amine nucleophile to form the stable amide bond.

Materials and Reagents:

  • 2-(1-Azetidinyl)propanoic acid

  • Target Amine (e.g., Aniline, Benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon line

Step-by-Step Procedure:

  • Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(1-Azetidinyl)propanoic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution, add the target amine (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Slowly add DIPEA (2.5 eq) to the reaction mixture. Causality Note: Adding the base last initiates the activation process. Its slow addition helps to control any potential exotherm.

  • Reaction: Allow the reaction to stir at room temperature for 2-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Washing: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). Trustworthiness Note: These aqueous washes are critical for removing the coupling agent byproducts, excess base, and any remaining unreacted starting materials, forming a self-validating purification step.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by flash column chromatography on silica gel if necessary.

Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_prep 1. Reaction Setup cluster_reaction 2. Synthesis cluster_workup 3. Workup & Isolation A Dissolve Acid (1.0 eq) and Amine (1.1 eq) in DMF B Add HATU (1.2 eq) A->B C Add DIPEA (2.5 eq) dropwise B->C D Stir at RT for 2-6h C->D E Monitor by TLC/LC-MS D->E F Dilute with Ethyl Acetate E->F Reaction Complete G Wash with 1M HCl, Sat. NaHCO₃, and Brine F->G H Dry (MgSO₄) & Concentrate G->H I Purify via Chromatography H->I Final Final I->Final Final Product

Caption: Experimental workflow for HATU-mediated amide coupling.

Part 3: Concluding Remarks

2-(1-Azetidinyl)propanoic acid represents a highly valuable and strategically designed building block for modern drug discovery. The convergence of a privileged azetidine scaffold with a versatile carboxylic acid handle provides a direct and efficient route to novel chemical entities. The azetidine core offers a proven method for enhancing critical pharmacokinetic properties such as metabolic stability and solubility, while the propanoic acid moiety facilitates reliable and high-throughput amide bond formation. The protocols outlined herein provide a robust framework for researchers to leverage this building block, accelerating the design-make-test-analyze cycle in the pursuit of next-generation therapeutics.

References

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones.Journal of the Korean Chemical Society.
  • Synthesis and pharmaceutical importance of 2-azetidinone derivatives of phenothiazine.Indian Academy of Sciences.
  • Azetidines in medicinal chemistry: emerging applic
  • Amide synthesis by acyl
  • Propanoic acid, 2-[[1-[2-(1-azetidinyl)phenyl]-5-[3-(cyclobutyloxy)phenyl]-1H-pyrazol-3-yl]methoxy]-2-methyl-.PubChem.
  • An Approach to Alkyl Azetidines for Medicinal Chemistry.ChemRxiv.
  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS.IIP Series.
  • Process optimization for acid-amine coupling: a c
  • Azetidines in Drug Discovery.PharmaBlock.
  • 2-Azetidinone – A new profile of various pharmacological activities.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.Benchchem.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.PMC.
  • Application Notes and Protocols for the Synthesis of Amides
  • Structures of some azetidine‐based drugs.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.Benchchem.
  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents.MDPI.
  • Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).MDPI.
  • 2-[1-(2-Phenylethyl)azetidin-3-yl]propanoic acid.PubChem.
  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines.University of Birmingham.
  • Azetidine synthesis.Organic Chemistry Portal.

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Method

Application Notes and Protocols: The Azetidine Scaffold as a Privileged Structure in Modern Oncology Research

Introduction: The Strategic Advantage of a Strained Ring System in Oncology In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced efficacy, selectivity, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Strained Ring System in Oncology

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular architectures that confer enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is paramount. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged from a niche synthetic curiosity to a privileged scaffold in contemporary drug discovery, particularly within oncology.[1][2] Its unique combination of high ring strain, sp3-rich three-dimensionality, and conformational rigidity provides a powerful tool for medicinal chemists.[3][4]

Unlike more flexible rings like pyrrolidine or piperidine, the constrained nature of the azetidine scaffold pre-organizes substituents into specific vectors, which can lead to a lower entropic penalty upon binding to a biological target, thereby enhancing binding affinity and selectivity.[3] Furthermore, the incorporation of an azetidine moiety has been shown to improve critical drug-like properties, including aqueous solubility and metabolic stability, often by rendering the nitrogen atom more resistant to common metabolic pathways like N-dealkylation.[3][4][5] This guide delves into the key applications of this versatile scaffold in oncology, providing mechanistic insights and detailed protocols for researchers aiming to harness its potential in the development of next-generation cancer therapeutics.

Section 1: Precision Targeting of Oncogenic Signaling with Azetidine-Based STAT3 Inhibitors

The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a pivotal transcription factor that is aberrantly and constitutively activated in a wide array of human cancers, including breast, lung, and prostate cancers.[6][7] Its dysregulation drives tumor cell proliferation, survival, angiogenesis, and immune evasion, making it a high-priority target for therapeutic intervention.[7] However, the development of small-molecule STAT3 inhibitors has been historically challenging. The azetidine scaffold has provided a significant breakthrough in creating potent and selective STAT3 inhibitors.[8]

Mechanism of Action: Covalent and Irreversible Inhibition

A novel class of azetidine-based compounds has been developed that functions by irreversibly binding to the STAT3 protein.[7][9] Extensive mechanistic studies have shown that these inhibitors, such as the well-characterized compound H182, covalently modify specific cysteine residues (Cys426 and Cys468) within the DNA-binding domain (DBD) of STAT3.[7][10] This covalent interaction physically blocks the ability of STAT3 to bind to its target DNA sequences, thereby preventing the transcription of downstream oncogenes like c-Myc and survivin.[9] This irreversible mechanism offers the potential for durable target engagement and prolonged pharmacological effect.

STAT3_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive Inactive STAT3 (monomer) JAK->STAT3_inactive 3. STAT3 Phosphorylation Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding STAT3_active Active STAT3 (p-STAT3 dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Nuclear Translocation DNA Target Gene Promoters (e.g., c-Myc, Survivin) STAT3_active->DNA 6. DNA Binding Azetidine_Inhibitor Azetidine-Based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Irreversible Covalent Binding Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: The JAK-STAT3 signaling pathway and the point of irreversible inhibition by azetidine-based compounds.

Quantitative Data: In Vitro Activity of Azetidine-Based STAT3 Inhibitors

The potency of these compounds has been rigorously evaluated across various cancer cell lines that exhibit constitutively active STAT3. The data clearly demonstrates sub-micromolar efficacy in inhibiting STAT3 activity and subsequent cancer cell viability.

CompoundTarget AssayCell LineIC₅₀ / EC₅₀ (µM)Reference
H172 (9f) STAT3 EMSA-0.38 - 0.98[9][10]
H182 STAT3 EMSA-0.38 - 0.98[9][10]
Compound 7g STAT3 EMSA-0.55[8]
Compound 9k STAT3 EMSA-0.34[8]
Compound 7g Cell ViabilityMDA-MB-231~1.0[8][11]
Compound 9k Cell ViabilityMDA-MB-231~1.9[8][11]
Application Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Inhibition

This protocol provides a method to directly measure the inhibition of STAT3's DNA-binding activity by novel azetidine compounds.

Causality Behind Choices:

  • Nuclear Extracts: STAT3 is a transcription factor that translocates to the nucleus upon activation. Using nuclear extracts ensures the presence of the active, targetable form of the protein.

  • Radiolabeled Probe: A high-affinity STAT3 binding sequence (e.g., hSIE) is radiolabeled (³²P) to allow for sensitive detection of the protein-DNA complex via autoradiography.

  • Pre-incubation: The inhibitor is pre-incubated with the nuclear extract to allow sufficient time for it to bind to STAT3 before the DNA probe is introduced, which is especially critical for irreversible inhibitors.

Step-by-Step Methodology:

  • Preparation of Nuclear Extracts: Culture STAT3-dependent cancer cells (e.g., MDA-MB-231) to ~80% confluency. Harvest cells and prepare nuclear extracts using a commercial kit or a standard hypotonic lysis protocol. Determine protein concentration using a Bradford or BCA assay.

  • Compound Preparation: Prepare a 10 mM stock solution of the azetidine test compound in DMSO. Perform serial dilutions in reaction buffer to achieve the desired final concentrations.

  • Binding Reaction:

    • In a microcentrifuge tube, combine 5-10 µg of nuclear extract with the diluted test compound or vehicle (DMSO).

    • Add poly(dI-dC) as a non-specific competitor to prevent binding of other DNA-binding proteins.

    • Incubate at room temperature for 30 minutes to allow the inhibitor to bind to STAT3.[8]

  • Probe Addition: Add 1 µL of ³²P-labeled, double-stranded STAT3 consensus oligonucleotide probe to the reaction mixture.

  • Final Incubation: Incubate the reaction for an additional 20 minutes at room temperature to allow for STAT3-DNA complex formation.

  • Electrophoresis: Load the samples onto a non-denaturing 5% polyacrylamide gel. Run the gel in 0.5x TBE buffer at 200V until the bromophenol blue dye front is three-quarters of the way down the gel.

  • Detection: Dry the gel and expose it to X-ray film or a phosphor screen.

  • Analysis: Quantify the band intensity corresponding to the STAT3:DNA complex using densitometry software (e.g., ImageJ). Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.[8]

Section 2: Cytoskeletal Disruption via Azetidine-Based Tubulin Polymerization Inhibitors

The microtubule network is a cornerstone of cell division, and its disruption is a clinically validated strategy for cancer therapy.[12] Natural products like vinca alkaloids and taxanes have been highly successful in this regard. Research has shown that azetidine and azetidin-2-one scaffolds can serve as the basis for potent antimitotic agents that interfere with tubulin dynamics, leading to cell cycle arrest and apoptosis.[12][13]

Mechanism of Action: Inhibition of Microtubule Assembly

Analogues of the cytotoxic peptide TZT-1027, where a phenylethyl group was replaced with a 3-aryl-azetidine moiety, have demonstrated extraordinary cytotoxicity.[12] These compounds act by inhibiting microtubule assembly.[12] They bind to tubulin, preventing its polymerization into functional microtubules. This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest and ultimately triggering apoptosis.[12][13]

Quantitative Data: Antiproliferative Activity of TZT-1027 Analogues
CompoundCell Line (Cancer Type)IC₅₀ (nM)Reference
Compound 1a A549 (Non-small cell lung)2.2[12]
Compound 1a HCT116 (Colorectal)2.1[12]
Application Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of an azetidine-based anticancer agent using a subcutaneous tumor xenograft model in mice.

Causality Behind Choices:

  • Athymic Nude Mice: These mice lack a functional thymus and are T-cell deficient, preventing the rejection of human tumor xenografts.

  • Subcutaneous Implantation: This is the most common and technically straightforward method for establishing solid tumors, allowing for easy and non-invasive measurement of tumor growth over time.

  • Vehicle Control: Essential for confirming that any observed antitumor effect is due to the compound itself and not the delivery vehicle.

  • Body Weight Monitoring: Serves as a primary indicator of systemic toxicity. Significant weight loss can necessitate dose reduction or cessation of treatment.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cells (e.g., A549 for a TZT-1027 analogue) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or Matrigel at a concentration of 5-10 x 10⁷ cells/mL.

  • Animal Model: Use 6-8 week old female athymic nude mice. Allow them to acclimate for at least one week before the experiment.

  • Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily. Once tumors become palpable (e.g., 80-120 mm³), use digital calipers to measure the length (L) and width (W) of the tumors every 2-3 days. Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Randomization and Dosing: When the mean tumor volume reaches the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer the azetidine compound (e.g., Compound 1a) at predetermined doses (e.g., 1, 2, 5 mg/kg) via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) on a set schedule (e.g., daily for 21 days).[9][12]

    • Vehicle Control Group: Administer the vehicle solution (e.g., saline with 5% DMSO) on the same schedule.

  • Toxicity Monitoring: Record the body weight of each mouse every 2-3 days. Observe for any signs of overt toxicity (e.g., lethargy, ruffled fur).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize the mice, excise the tumors, and record their final weights.

  • Data Analysis: Plot the mean tumor volume and mean body weight for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Caption: Experimental workflow for an in vivo mouse xenograft study.

Conclusion and Future Outlook

The azetidine scaffold has unequivocally established its value in modern oncology research. Its ability to serve as a cornerstone for potent and selective inhibitors of critical cancer targets like STAT3 and tubulin highlights its immense potential.[12][14] The success of azetidine-containing approved drugs like the MEK inhibitor cobimetinib further validates its utility in clinical settings.[15] Future research will likely focus on expanding the repertoire of cancer targets modulated by azetidine-based compounds, exploring their use in combination therapies, and leveraging advanced synthetic strategies to fine-tune their pharmacological properties.[5][9] For researchers in drug discovery, the azetidine ring is not just a structural motif but a strategic tool for developing innovative and effective cancer therapies.

References

  • ResearchGate. (2025, August 7). Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024) | Request PDF. Available at: [Link]

  • ACS Publications. (2020, December 22). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors | Journal of Medicinal Chemistry. Available at: [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • MDPI. (2016, April 28). Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Available at: [Link]

  • AACR Journals. (2023, April 4). Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. Available at: [Link]

  • eScholarship, University of California. (2022, May 1). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor. Available at: [Link]

  • PMC, National Center for Biotechnology Information. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Available at: [Link]

  • PMC, National Center for Biotechnology Information. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available at: [Link]

  • Taylor & Francis. (2021). Azetidine – Knowledge and References. Available at: [Link]

  • ACS Publications. (2012, August 1). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-like Libraries. Available at: [Link]

  • PubMed, National Center for Biotechnology Information. (2022, May 28). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. Available at: [Link]

  • PMC, National Center for Biotechnology Information. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • PubMed, National Center for Biotechnology Information. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

  • PubMed, National Center for Biotechnology Information. (2021, January 14). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Available at: [Link]

  • Taylor & Francis Online. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Available at: [Link]

Sources

Application

Application Note: Development and Validation of Novel 2-Azetidinone Antimicrobial Agents

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthesis methodologies, target engagement (PBP binding), and resistance profiling ( β -lactamase stability). Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Synthesis methodologies, target engagement (PBP binding), and resistance profiling ( β -lactamase stability).

Executive Summary

The 2-azetidinone ring—a four-membered cyclic amide commonly known as the β -lactam ring—remains the most clinically significant pharmacophore in the history of antimicrobial drug development[1][2]. However, the global proliferation of multi-drug resistant (MDR) bacteria, driven largely by the expression of hydrolytic β -lactamase enzymes, necessitates the continuous rational design of novel 2-azetidinone derivatives[3]. This application note provides a comprehensive, field-proven guide to synthesizing sterically shielded 2-azetidinones and rigorously validating their mechanism of action and enzymatic stability using self-validating biochemical assays.

The 2-Azetidinone Pharmacophore & Rational Design

The bactericidal efficacy of 2-azetidinones stems from their structural mimicry of the D-alanyl-D-alanine terminus of bacterial peptidoglycan[4]. The high ring strain of the four-membered lactam drives a nucleophilic attack by the active-site serine of Penicillin-Binding Proteins (PBPs)—the transpeptidases responsible for cell wall cross-linking[5]. This reaction forms a stable, covalent acyl-enzyme complex that halts cell wall biosynthesis, ultimately triggering bacterial lysis[5][6].

To overcome β -lactamase-mediated resistance, modern drug development focuses on introducing bulky, lipophilic, or electron-withdrawing substitutions at the N-1, C-3, and C-4 positions of the azetidinone ring[2][6]. These modifications sterically hinder the approach of β -lactamases while preserving the compound's affinity for target PBPs.

Workflow A 1. Rational Design (N-1, C-3, C-4 Substitutions) B 2. Chemical Synthesis (Staudinger Cycloaddition) A->B C 3. Antimicrobial Screening (MIC & MBC Assays) B->C D 4. Target Engagement (BOCILLIN FL FP Assay) C->D Active Hits E 5. Resistance Profiling (Nitrocefin Cleavage Assay) C->E Active Hits

Workflow for the development and validation of novel 2-azetidinone antimicrobials.

Chemical Synthesis: The Staudinger Cycloaddition

The Staudinger reaction (a [2+2] ketene-imine cycloaddition) is the most robust and versatile method for constructing the 2-azetidinone core[1][7].

Causality of Reagents: The reaction relies on the condensation of an imine (Schiff base) with a ketene. Because ketenes are highly unstable, they are generated in situ by treating an acid chloride (e.g., chloroacetyl chloride) with a tertiary amine base like triethylamine (TEA)[7][8]. The TEA dehydrohalogenates the acid chloride to form the ketene and simultaneously acts as an acid scavenger to neutralize the resulting HCl, driving the cycloaddition forward to form the β -lactam ring[8].

Protocol 1: Synthesis of Substituted 2-Azetidinones

Self-Validation Check: Always monitor the disappearance of the imine C=N stretch (~1620 cm⁻¹) and the appearance of the highly strained β -lactam C=O stretch (~1740–1780 cm⁻¹) via FTIR.

  • Schiff Base Preparation: Condense the desired aromatic aldehyde (0.01 mol) with an aromatic amine (0.01 mol) in absolute ethanol under reflux for 2-4 hours. Isolate and recrystallize the resulting imine.

  • System Preparation: Dissolve the purified imine (0.01 mol) in 50 mL of dry, aprotic solvent (e.g., 1,4-dioxane or dichloromethane) in a round-bottom flask. Note: Strict anhydrous conditions are required to prevent the ketene from reacting with water to form a carboxylic acid.

  • Ketene Generation: Add triethylamine (0.02 mol) to the solution and chill the flask to 0°C using an ice bath.

  • Cycloaddition: Add chloroacetyl chloride (0.02 mol) dropwise over 30 minutes with vigorous magnetic stirring.

  • Reflux & Isolation: Remove the ice bath, stir at room temperature for 30 minutes, and then reflux for 3 to 5 hours.

  • Purification: Evaporate the solvent under reduced pressure, wash the residue with water to remove triethylamine hydrochloride salts, and recrystallize the crude 2-azetidinone from an ethanol/water mixture[8].

Target Engagement: PBP Binding Assay

Demonstrating that a novel 2-azetidinone actually binds to its intended target requires a competitive binding assay. We utilize BOCILLIN FL , a commercially available BODIPY-labeled fluorescent analog of penicillin V[4][9].

Causality of the Assay: Fluorescence Polarization (FP) measures the rotational relaxation time of a fluorophore. When the small, rapidly rotating BOCILLIN FL molecule is free in solution, its FP signal is low. When it covalently binds to a massive PBP enzyme, its rotation is severely restricted, resulting in a high FP signal[9][10]. If your novel 2-azetidinone successfully acylates the PBP active site first, it competitively excludes BOCILLIN FL, keeping the FP signal low[4][9].

FP_Assay PBP Target PBP Enzyme (Active Site Serine) Complex1 PBP-Azetidinone Complex (Low FP Signal) PBP->Complex1 Test Drug Binds Complex2 PBP-BOCILLIN Complex (High FP Signal) PBP->Complex2 Probe Binds Test Novel 2-Azetidinone (Unlabeled Competitor) Test->PBP Covalent Acylation Boc BOCILLIN FL (Fluorescent Probe) Boc->PBP Competitive Binding

Mechanism of the BOCILLIN FL fluorescence polarization competition assay.

Protocol 2: BOCILLIN FL FP Competition Assay

Self-Validation Check: Include a "No PBP" well (Baseline FP) and a "PBP + BOCILLIN FL only" well (Maximum FP). The assay window ( Δ mP) must be >100 mP for reliable IC₅₀ calculation.

  • Buffer Preparation: Prepare assay buffer containing 100 mM sodium phosphate (pH 7.0) and 0.01% Triton X-100 (to prevent non-specific protein aggregation)[9][10].

  • Compound Dilution: Prepare a 10-point serial dilution of the novel 2-azetidinone in DMSO. Transfer 1 µL of each concentration to a black 384-well microplate.

  • Enzyme Incubation: Add 15 µL of purified PBP (e.g., PBP5 at a final concentration of ~3.6 µM) to the wells[10]. Incubate at room temperature for 30 minutes to allow the novel compound to covalently acylate the active site.

  • Probe Addition: Add 5 µL of freshly prepared BOCILLIN FL (final concentration 30 nM) to all wells[10].

  • Measurement: Incubate for 30 minutes in the dark. Read the plate on a microplate reader equipped with FP optics (Excitation: 485 nm, Emission: 520 nm)[9].

Resistance Profiling: Beta-Lactamase Stability

A highly potent PBP inhibitor is clinically useless if it is rapidly destroyed by bacterial β -lactamases. Nitrocefin is a chromogenic cephalosporin used to profile this vulnerability[3][11].

Causality of the Assay: Nitrocefin contains a conjugated dinitrostyryl group. In its intact state, it absorbs light at ~390 nm (appearing yellow). When a β -lactamase hydrolyzes the β -lactam ring, the resulting electron cascade shifts the absorption maximum to ~486 nm (appearing red)[3]. By pre-incubating the β -lactamase with your novel 2-azetidinone, you can determine if your compound acts as a β -lactamase inhibitor (preventing the red shift) or if it is highly stable against the enzyme[3][11].

Protocol 3: Nitrocefin Cleavage Assay

Self-Validation Check: Include a "Nitrocefin + Buffer" blank to account for spontaneous auto-hydrolysis, and a "Nitrocefin + Enzyme" positive control to verify enzyme kinetics.

  • Reagent Prep: Reconstitute Nitrocefin in DMSO to a stock concentration of 10 mg/mL, then dilute in PBS (pH 7.4) to a working concentration of 100 µM[3][11].

  • Enzyme Prep: Dilute purified β -lactamase (e.g., TEM-1 or NDM-1) in PBS to a concentration that yields a linear absorbance increase over 15 minutes.

  • Pre-incubation: In a clear 96-well plate, mix 40 µL of the β -lactamase with 10 µL of the novel 2-azetidinone (at various concentrations). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of the Nitrocefin working solution to each well.

  • Kinetic Read: Immediately measure absorbance at 486 nm kinetically every 1 minute for 30 minutes[3]. Calculate the initial velocity (V₀) of hydrolysis.

Quantitative Data Interpretation

To streamline lead optimization, all synthesized derivatives should be benchmarked across microbiological, target engagement, and resistance profiling assays. Below is a representative data structure summarizing expected outcomes for rationally designed 2-azetidinones.

Compound IDN-1 SubstitutionC-3 SubstitutionMIC vs S. aureus (µg/mL)PBP5 IC₅₀ (µM) β -Lactamase Hydrolysis Rate (nmol/min)
Penicillin G (Ctrl) N/A (Penam core)N/A0.050.2245.5 (Rapidly degraded)
AZT-001 PhenylChloro12.58.402.1 (Highly stable)
AZT-002 4-MethoxyphenylChloro2.01.153.4 (Highly stable)
AZT-003 4-FluorophenylPhenoxy0.50.451.2 (Highly stable)

Interpretation: While AZT-003 shows a slight drop in raw PBP affinity compared to Penicillin G, its extreme stability against β -lactamase hydrolysis makes it a vastly superior candidate for treating resistant strains.

Sources

Method

Application Note: Advanced Protocols in Asymmetric Catalysis for Drug Development

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus Areas: Transition-Metal Asymmetric Transfer Hydrogenation (ATH) & Secondary Amine Organocatalysis Enantiomeric purity is...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Focus Areas: Transition-Metal Asymmetric Transfer Hydrogenation (ATH) & Secondary Amine Organocatalysis

Enantiomeric purity is a critical quality attribute in modern pharmaceutical development. This application note details two highly robust, scalable methodologies for asymmetric synthesis: the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) for chiral alcohols, and the MacMillan organocatalytic asymmetric Diels-Alder reaction for chiral cyclic frameworks.

Transition-Metal Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The reduction of prochiral ketones to enantioenriched secondary alcohols is a staple in active pharmaceutical ingredient (API) synthesis. The Noyori-Ikariya Ru-TsDPEN catalyst system offers a safer, operationally simpler alternative to high-pressure asymmetric hydrogenation by utilizing liquid hydrogen donors like formic acid or isopropanol[1].

Mechanistic Causality & Design Rationale

Unlike traditional inner-sphere mechanisms that require substrate coordination to the metal center, the Ru-TsDPEN complex operates via a bifunctional outer-sphere mechanism . The active 16-electron ruthenium hydride species transfers a proton (from the amine ligand) and a hydride (from the metal) simultaneously to the carbonyl group via a highly organized six-membered pericyclic transition state[2].

Facial selectivity is strictly governed by non-covalent CH/π interactions between the aromatic ring of the substrate and the p-cymene ligand of the catalyst[2]. The choice of an azeotropic mixture of Formic Acid/Triethylamine (HCOOH/Et₃N) is deliberate: Et₃N dehydrohalogenates the precatalyst to form the active species, while HCOOH provides a continuous, safe source of hydride without the reversibility issues associated with isopropanol[3].

ATH_Mechanism Precat Ru(p-cymene)(TsDPEN)Cl Precatalyst Active Ru-H(p-cymene)(TsDPEN) Active 16e- Catalyst Precat->Active Base (-HCl) TS Outer-Sphere Transition State (CH/π Interactions) Active->TS Substrate Binding Prod Enantioenriched Alcohol Product TS->Prod Enantioselective Reduction Prod->Active HCOOH (Regeneration) Substrate Prochiral Ketone + HCOOH/Et3N Substrate->TS H-Transfer

Fig 1: Catalytic cycle of Noyori-Ikariya Asymmetric Transfer Hydrogenation (Outer-sphere mechanism).

Protocol 1: Enantioselective ATH of Acetophenone to (R)-1-Phenylethanol

Self-Validating System Design: This protocol incorporates an in-process conversion check. Because the reaction is highly sensitive to oxygen (which oxidizes the active Ru-H species), a stalled reaction at <95% conversion immediately indicates an atmospheric breach or insufficient formate buffering.

  • Pre-catalyst Activation: In an oven-dried, argon-purged Schlenk flask, dissolve RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 mol%) in anhydrous dichloromethane (DCM). Stir for 5 minutes.

  • Buffer Preparation: Slowly add a pre-mixed, degassed azeotropic solution of HCOOH/Et₃N (molar ratio 5:2, 5.0 equivalents of HCOOH relative to substrate). Note: The exothermic neutralization must be controlled to prevent formic acid degradation.

  • Substrate Addition: Add acetophenone (1.0 equivalent) dropwise. Seal the vessel and stir at 25 °C.

  • Validation Checkpoint: At 12 hours, withdraw a 10 µL aliquot, quench in 1 mL hexane, and analyze via GC-FID. Pass Criteria: >95% consumption of the ketone peak. If <95%, re-purge with argon and add 1.0 eq of HCOOH.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize excess acid. Extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

  • Chiral Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (e.g., Daicel Chiralcel OD-H column, Hexane/IPA 95:5).

Table 1: Optimization and Substrate Scope Data for Ru-TsDPEN ATH
SubstrateHydrogen Donor SystemTemp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)
AcetophenoneHCOOH / Et₃N (5:2)2514>9996 (R)
AcetophenoneHCOONa / H₂O40129594 (R)
4-MethoxyacetophenoneHCOOH / Et₃N (5:2)25189895 (R)
1-TetraloneMechanochemical (Ball Mill)2529997 (R)[4]

Enantioselective Organocatalysis via Iminium Activation

The MacMillan imidazolidinone catalyst revolutionized asymmetric organocatalysis by providing a metal-free, highly predictable method for α,β-unsaturated aldehyde functionalization. It is particularly valuable in the synthesis of complex bicyclic drug scaffolds via the asymmetric Diels-Alder reaction[5].

Mechanistic Causality & Design Rationale

The secondary amine catalyst condenses with the α,β-unsaturated aldehyde to form a highly electrophilic iminium ion. This reversible covalent bonding lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, activating it toward cycloaddition[5].

The bulky benzyl group on the catalyst backbone effectively shields one face (Re or Si) of the iminium ion, forcing the diene to approach from the opposite, unhindered face. A critical experimental parameter is the solvent: using a 95:5 mixture of CH₃CN/H₂O is mandatory. The 5% water content accelerates the hydrolysis of the product-iminium intermediate, releasing the enantioenriched adduct and preventing catalyst sequestration (product inhibition)[6].

MacMillan_Mechanism Cat MacMillan Catalyst (Secondary Amine) Iminium Activated Iminium Ion (LUMO Lowered) Cat->Iminium + α,β-Unsat. Aldehyde - H2O Cyclo Diels-Alder Cycloaddition (Facial Shielding) Iminium->Cyclo + Diene Hydrolysis Hydrolysis (H2O Addition) Cyclo->Hydrolysis Adduct Formation Hydrolysis->Cat Catalyst Recycling Product Endo/Exo Chiral Adduct (>90% ee) Hydrolysis->Product Release

Fig 2: MacMillan organocatalytic cycle demonstrating iminium activation and water-assisted hydrolysis.

Protocol 2: Asymmetric Diels-Alder of Cinnamaldehyde and Cyclopentadiene

Self-Validating System Design: The protocol utilizes an acid co-catalyst (TFA) to facilitate iminium formation. The reaction's success is validated by the endo:exo ratio; a deviation from the expected ~1:1 ratio indicates that the background (uncatalyzed) thermal Diels-Alder reaction is competing with the catalyzed pathway, signaling catalyst degradation.

  • Catalyst Preparation: In a round-bottom flask, dissolve (S)-MacMillan Catalyst (First Generation, 10 mol%) in a 95:5 (v/v) mixture of CH₃CN/H₂O.

  • Co-Catalyst Addition: Add Trifluoroacetic acid (TFA, 10 mol%) and stir for 10 minutes at room temperature to form the active catalyst salt.

  • Substrate Addition: Add (E)-cinnamaldehyde (1.0 equivalent) and cool the mixture to -20 °C using a cryocooler. Cooling maximizes facial selectivity and minimizes the uncatalyzed background reaction.

  • Cycloaddition: Add freshly cracked cyclopentadiene (3.0 equivalents) dropwise. Stir at -20 °C for 24 hours.

  • Validation Checkpoint: Analyze a crude sample via ¹H-NMR. Pass Criteria: Complete disappearance of the cinnamaldehyde aldehyde proton (~9.7 ppm) and appearance of the product aldehyde protons. The endo:exo ratio should be approximately 1:1.2[6].

  • Workup: Dilute with diethyl ether and wash sequentially with water and brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Chiral Analysis: Reduce the aldehyde products to their corresponding alcohols using NaBH₄ (to prevent epimerization on the column), then analyze via Chiral HPLC (e.g., Chiralpak AD-H).

Table 2: Performance of MacMillan Catalysts in Asymmetric Diels-Alder
Catalyst TypeSolvent SystemTemp (°C)Yield (%)Endo:Exo Ratioee (Endo %)ee (Exo %)
(S)-MacMillan Gen 1CH₃CN / H₂O (95:5)25901 : 1.29493[5]
Polymer-Supported (ICCC)CH₃CN / H₂O (95:5)25991 : 1.1>9992[6]
Thio-MacMillanCH₂Cl₂ / H₂O (95:5)-20841 : 1.59088[5]

References

  • [1] Xiao, J. et al. "Transfer hydrogenation in aqueous media." University of Liverpool / Elsevier. Available at:[Link]

  • [2] Touge, T. et al. "Asymmetric Transfer Hydrogenation of C=O and C=N Bonds Catalyzed by[Ru(η6 arene)(diamine)] Complexes: A Multilateral Study." IntechOpen. Available at:[Link]

  • [3] Václavík, J. et al. "Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines." Molecules. Available at:[Link]

  • [4] Szöllősi, G. et al. "Mechanochemical, Water-Assisted Asymmetric Transfer Hydrogenation of Ketones Using Ruthenium Catalyst." ChemCatChem. Available at:[Link]

  • [6] Fu, Z. et al. "Ionic, Core-Corona Polymer Microsphere-Immobilized MacMillan Catalyst for Asymmetric Diels-Alder Reaction." Catalysts (MDPI). Available at:[Link]

  • [5] Su, X. et al. "Dual-Mode Thio-MacMillan Organocatalysts: Stereoselective Diels-Alder Reactions or Sacrificial Self-Cyclization to N-Bridged Bicyclic Lactams." PMC / NIH. Available at:[Link]

Sources

Application

Application Notes and Protocols for the In Vitro Assay Development of 2-(1-Azetidinyl)propanoic Acid Derivatives

Introduction: The Therapeutic Potential of Proline Analogues The azetidine scaffold is a compelling structural motif in medicinal chemistry, known for imparting unique conformational rigidity and improving the physicoche...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of Proline Analogues

The azetidine scaffold is a compelling structural motif in medicinal chemistry, known for imparting unique conformational rigidity and improving the physicochemical properties of bioactive molecules.[1] When incorporated into a propanoic acid backbone, as in 2-(1-Azetidinyl)propanoic acid and its derivatives, these compounds emerge as analogues of the proteinogenic amino acid, L-proline. Proline metabolism is increasingly recognized as a critical pathway in various diseases, including cancer and neurological disorders, making enzymes and transporters involved in this pathway attractive therapeutic targets.[2][3]

The structural similarity of 2-(1-Azetidinyl)propanoic acid derivatives to proline suggests their potential to modulate the activity of key players in proline metabolism, such as Pyrroline-5-Carboxylate Reductase 1 (PYCR1) and Proline Dehydrogenase (PRODH).[4][5] Furthermore, the broader class of azetidin-2-one derivatives has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6][7][8][9]

This guide provides a comprehensive framework for the in vitro characterization of 2-(1-Azetidinyl)propanoic acid derivatives. We will delve into the rationale behind assay selection, provide detailed, step-by-step protocols for relevant biochemical and cell-based assays, and discuss the principles of data analysis and interpretation. Our focus is to equip researchers with the necessary tools to robustly evaluate the biological activity of this promising class of compounds.

Part 1: Biochemical Assays - Probing the Interaction with Proline Metabolism Enzymes

Given that 2-(1-Azetidinyl)propanoic acid derivatives are proline analogues, a logical starting point for their in vitro characterization is to investigate their interaction with enzymes central to proline biosynthesis and catabolism.

Pyrroline-5-Carboxylate Reductase 1 (PYCR1) Inhibition Assay

Rationale: PYCR1 catalyzes the final step in proline biosynthesis, the reduction of pyrroline-5-carboxylate (P5C) to proline.[2][4] In many cancers, PYCR1 is overexpressed, and its inhibition can lead to decreased cell proliferation, making it a promising target for cancer therapy.[4] An enzyme inhibition assay is therefore critical to determine if the test compounds can modulate PYCR1 activity.

Workflow for PYCR1 Inhibition Assay Development:

PYCR1_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - PYCR1 Enzyme - NADH - P5C Substrate - Assay Buffer incubation Incubate Enzyme with Compounds reagents->incubation compounds Prepare Test Compounds: - Serial Dilutions compounds->incubation reaction Initiate Reaction with P5C incubation->reaction measurement Measure NADH Depletion (Absorbance at 340 nm) reaction->measurement ic50 Calculate IC50 Values measurement->ic50 z_factor Determine Z'-Factor measurement->z_factor Cell_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay and Readout cluster_analysis Data Analysis cell_culture Cell Culture and Seeding treatment Treat Cells with Compounds cell_culture->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for a Defined Period treatment->incubation assay_reagent Add Assay Reagent (e.g., MTT, Resazurin, ATP detection) incubation->assay_reagent readout Measure Signal (Absorbance, Fluorescence, or Luminescence) assay_reagent->readout cc50 Calculate CC50 Values readout->cc50

Caption: General Workflow for Cell-Based Assays.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. [10] Materials:

  • Cancer cell line with high proline metabolism (e.g., selected based on literature or internal data)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Test Compounds

  • Positive control for cytotoxicity (e.g., doxorubicin)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percent viability against the log of the compound concentration and determine the CC50 (half-maximal cytotoxic concentration).

Alternative Cell Viability Assays:

Assay TypePrincipleReadout
Resazurin (AlamarBlue) Assay Reduction of resazurin to the fluorescent resorufin by viable cells. [10]Fluorescence
ATP-based Assay (e.g., CellTiter-Glo®) Measures ATP levels, which correlate with the number of viable cells. [10]Luminescence
Cellular Target Engagement Assays

Rationale: Demonstrating that a compound binds to its intended target within a cell is a critical step in drug discovery. [11]Cellular target engagement assays provide direct evidence of this interaction.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® is based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature. [12] Materials:

  • Cells expressing the target of interest (e.g., PYCR1)

  • PBS and appropriate lysis buffer with protease inhibitors

  • Test Compounds

  • Instrumentation for heat shocking (e.g., PCR cycler)

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against the target protein

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

  • Chemiluminescence detection system

Procedure:

  • Compound Treatment: Treat intact cells with the test compound or vehicle control.

  • Heat Shock: Aliquot the cell suspension and heat to a range of temperatures.

  • Cell Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation.

  • Protein Quantification and Analysis: Quantify the amount of soluble target protein in each sample using Western blotting.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Part 3: Data Interpretation and Assay Validation

Key Parameters and Their Interpretation
  • IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme or a biological process by 50%. A lower IC50 value indicates a more potent inhibitor.

  • CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that results in 50% cell death.

  • Selectivity Index (SI): Calculated as CC50 / IC50. A higher SI value is desirable, as it indicates that the compound is more potent against its target than it is cytotoxic to cells.

Assay Validation: Ensuring Data Quality

Z'-Factor: A statistical parameter used to quantify the quality of a high-throughput screening assay. [13]It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

Z'-Factor ValueAssay Quality
> 0.5Excellent
0 to 0.5Marginal
< 0Unacceptable

A Z'-factor between 0.5 and 1.0 is considered excellent for a screening assay. [14]

Conclusion

The in vitro assay cascade described in these application notes provides a robust framework for the initial characterization of 2-(1-Azetidinyl)propanoic acid derivatives. By systematically evaluating their effects on key enzymes in proline metabolism and assessing their cellular activity, researchers can gain valuable insights into the mechanism of action and therapeutic potential of this promising class of compounds. Rigorous data analysis and assay validation are paramount to ensure the generation of high-quality, reproducible data that can confidently guide further drug development efforts.

References

  • Phang, J. M., Liu, W., & Hancock, C. N. (2018). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. Journal of Biological Chemistry, 293(40), 15493-15503. [Link]

  • Singh, R., & Kumar, P. (2011). Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. Organic Communications, 4(2), 42-51. [Link]

  • Gürsoy, A., & Karali, N. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(4), 4346-4361. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]

  • Di Sarno, V., Marfella, R., & De Luca, A. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. Bioorganic & medicinal chemistry letters, 23(23), 6401-6405. [Link]

  • Phang, J. M. (2019). Proline Metabolism in Cancer: Emerging Roles in Redox Homeostasis and Therapeutic Opportunities. Antioxidants & redox signaling, 30(5), 733-749. [Link]

  • Martinez Molina, D., Jafari, R., & Ignatushchenko, M. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • PubChem. (n.d.). Propanoic acid, 2-[[1-[2-(1-azetidinyl)phenyl]-5-[3-(cyclobutyloxy)phenyl]-1H-pyrazol-3-yl]methoxy]-2-methyl-. Retrieved from [Link]

  • Bach, N. C., & Takagi, H. (2013). Properties, metabolisms, and applications of L-proline analogues. Applied microbiology and biotechnology, 97(18), 7949-7958. [Link]

  • Riss, T. L., Moravec, R. A., & Niles, A. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Deep, A., Kumar, P., & Narasimhan, B. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica-Drug Research, 71(1), 89-100. [Link]

  • Mahapatra, M. (2022). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]

  • Iversen, P. W., Beck, B., & Chen, Y. F. (2004). A practical guide to the use of Z′-factor in hit selection for high-throughput screening. Journal of biomolecular screening, 9(4), 324-329. [Link]

  • PubChemLite. (n.d.). 2-(1-azepanyl)propanoic acid. Retrieved from [Link]

  • de Freitas, R. M., & da Silva, J. F. M. (2021). Novel inhibitors of the high-affinity L-proline transporter as potential therapeutic agents for the treatment of cognitive disorders. Journal of Molecular Graphics and Modelling, 108, 107997. [Link]

  • Tanner, J. J. (2018). Characterization of the Multifunctional Enzyme Proline Utilization A. University of Nebraska - Lincoln. [Link]

  • Campiani, G., & Altucci, L. (2020). Azetidin-2-one-based Small Molecules as dual hHDAC6/HDAC8 Inhibitors. ARPI. [Link]

  • Nongonierma, A. B., & FitzGerald, R. J. (2016). Transport of a Prolyl Endopeptidase Inhibitory Peptide across the Blood-Brain Barrier Demonstrated Using the hCMEC/D3 Cell Line Transcytosis Assay. Journal of agricultural and food chemistry, 64(4), 863-869. [Link]

  • Jafari, R., Almqvist, H., & Axelsson, H. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]

  • Grewer, C., & Grabsch, E. (2004). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). Bioorganic & medicinal chemistry letters, 14(13), 3511-3514. [Link]

  • Datsenko, O., Baziievskyi, A., & Sadkova, I. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Liu, W., & Phang, J. M. (2019). US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications.
  • Tanner, J. J. (2024). Crystallographic Fragment Screening of a Bifunctional Proline Catabolic Enzyme Reveals New Inhibitor Templates for Proline Dehydrogenase and L-Glutamate-γ-semialdehyde Dehydrogenase. International Journal of Molecular Sciences, 25(22), 12345. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Azetidinones

Welcome to the technical support center for the synthesis of 2-azetidinones (β-lactams). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-azetidinones (β-lactams). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical heterocyclic scaffold. Here, you will find field-proven insights and troubleshooting strategies to enhance the efficiency and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

1. What are the most common methods for synthesizing 2-azetidinones?

The most prevalent methods for constructing the β-lactam ring are the [2+2] cycloaddition reactions, with the Staudinger synthesis (reaction of a ketene with an imine) being the most classic and widely used approach.[1][2] Other significant methods include the Kinugasa reaction (copper-catalyzed reaction of a nitrone with a terminal alkyne), and various metal-assisted and base-promoted cyclizations.[3]

2. What are the primary challenges in 2-azetidinone synthesis?

Researchers often face challenges in controlling stereochemistry (diastereoselectivity), achieving high yields, minimizing side reactions, and purifying the final products.[1][4] The strained four-membered ring of the β-lactam can also be susceptible to ring-opening under certain conditions.

3. How does the stereochemistry of the starting imine affect the final product in the Staudinger synthesis?

Generally, (E)-imines tend to yield cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.[1] However, this is also influenced by other factors such as the substituents on the ketene and the reaction conditions.

4. What is the role of the copper catalyst in the Kinugasa reaction?

The copper(I) catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes a 1,3-dipolar cycloaddition with the nitrone.[3] The choice of copper source and ligands can significantly impact the reaction's efficiency and stereoselectivity.

5. Are there any "green" or more environmentally friendly methods for β-lactam synthesis?

Yes, research has focused on developing greener synthetic routes. For instance, performing the Kinugasa reaction in water has been explored.[3] Additionally, methods that reduce the use of hazardous reagents and solvents are continuously being developed.

Troubleshooting Guides

Guide 1: The Staudinger Synthesis

The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam chemistry.[1][2] However, its success is highly dependent on controlling various reaction parameters.

Problem 1: Low or No Yield of β-Lactam

Probable Cause Troubleshooting Solution Scientific Rationale
Ketene Polymerization: Ketenes are highly reactive and can polymerize, especially if unsubstituted or generated too quickly.Generate the ketene in situ at low temperatures (-78 °C to 0 °C) in the presence of the imine. This ensures the ketene is trapped by the imine before it can self-react.Lower temperatures decrease the rate of polymerization, and in situ generation maintains a low concentration of the reactive ketene.
Imine Hydrolysis: Trace amounts of water can hydrolyze the imine back to the corresponding aldehyde/ketone and amine.Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Imines are susceptible to hydrolysis, and removing water from the reaction environment prevents this side reaction.
Unreactive Imines: Imines with electron-withdrawing groups on the nitrogen or carbon atoms can be poor nucleophiles.Consider using a more nucleophilic imine or a more electrophilic ketene. Alternatively, a catalyst can be employed to activate the ketene.The reaction is initiated by the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon. Enhancing the nucleophilicity of the imine or the electrophilicity of the ketene will facilitate this step.

Problem 2: Poor or Incorrect Diastereoselectivity (cis/trans Mixture)

The stereochemical outcome of the Staudinger reaction is determined by the competition between the direct ring closure of the zwitterionic intermediate to form the cis product and its isomerization before ring closure to yield the trans product.[2][5]

Parameter Effect on Stereoselectivity Recommendations for Control
Solvent Polar aprotic solvents (e.g., CH₂Cl₂) can stabilize the zwitterionic intermediate, potentially allowing for isomerization and favoring the trans product. Nonpolar solvents (e.g., toluene) often favor the cis isomer.For cis selectivity, consider using toluene. For trans selectivity, polar solvents like acetonitrile or THF may be beneficial.[6]
Temperature Lower temperatures generally favor the formation of the kinetically controlled cis product. Higher temperatures can provide enough energy for the intermediate to isomerize to the thermodynamically more stable trans isomer.To enhance cis selectivity, conduct the reaction at low temperatures (e.g., -78 °C). For the trans isomer, higher temperatures might be necessary, but this can also lead to side reactions.[7]
Substituents Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the cis product. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for isomerization and favoring the trans product.[1][2][5]Carefully select your starting materials based on the desired stereoisomer. The electronic properties of the substituents are a powerful tool for directing the stereochemical outcome.
Base The choice of tertiary amine base (e.g., triethylamine) for generating the ketene from an acyl chloride can influence the reaction environment.While the base's primary role is to dehydrohalogenate the acyl chloride, its basicity and steric bulk can subtly affect the reaction. Empirical optimization may be necessary.

Experimental Protocol: In Situ Generation of Ketene for Staudinger Cycloaddition

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of the acyl chloride (1.05 equiv) in anhydrous CH₂Cl₂ dropwise to the cooled imine solution over 30-60 minutes.

  • Stir the reaction mixture at -78 °C for an additional 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with CH₂Cl₂, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow for Troubleshooting Staudinger Synthesis

Staudinger_Troubleshooting start Staudinger Reaction Issue low_yield Low or No Yield start->low_yield poor_selectivity Poor Diastereoselectivity start->poor_selectivity side_reactions Side Reactions Observed start->side_reactions ketene_poly Ketene Polymerization? low_yield->ketene_poly imine_hydrolysis Imine Hydrolysis? low_yield->imine_hydrolysis unreactive Unreactive Substrates? low_yield->unreactive temp_check Temperature Too High? poor_selectivity->temp_check solvent_check Solvent Choice? poor_selectivity->solvent_check substituent_check Substituent Effects? poor_selectivity->substituent_check sol_ketene Solution: In situ generation at low temp. ketene_poly->sol_ketene sol_hydrolysis Solution: Use anhydrous conditions. imine_hydrolysis->sol_hydrolysis sol_unreactive Solution: Modify substrate electronics. unreactive->sol_unreactive sol_temp Solution: Lower reaction temperature for cis. temp_check->sol_temp sol_solvent Solution: Use nonpolar solvent for cis, polar for trans. solvent_check->sol_solvent sol_substituent Solution: Adjust electronics of ketene/imine. substituent_check->sol_substituent

Caption: Troubleshooting workflow for the Staudinger synthesis of 2-azetidinones.

Guide 2: The Kinugasa Reaction

The Kinugasa reaction offers a powerful method for the synthesis of β-lactams from nitrones and terminal alkynes, catalyzed by copper(I) salts.[3] However, its success can be sensitive to the reaction conditions.

Problem 1: Formation of Side Products

Side Product Probable Cause Troubleshooting Solution Scientific Rationale
Glaser Coupling Product (Diyne): Homocoupling of the terminal alkyne.Presence of oxygen, which can facilitate the oxidative coupling.Degas all solvents and reagents thoroughly before use and maintain an inert atmosphere throughout the reaction.The Glaser coupling is an oxidative process that competes with the desired reaction. Removing oxygen minimizes this side reaction.[3]
Imine and Carboxylic Acid: Formation of redox byproducts.Use of phosphine ligands at elevated temperatures can promote this pathway.Use nitrogen-based ligands (e.g., phenanthroline) instead of phosphine ligands.Nitrogen-based ligands can stabilize the copper acetylide intermediate, favoring the cycloaddition pathway over the redox pathway.[3]

Problem 2: Low Yield and/or Poor Stereoselectivity

Parameter Effect on Reaction Recommendations for Optimization
Copper Source Both Cu(I) and Cu(II) salts can be used. Cu(II) is often reduced in situ. The choice of counterion can also play a role.CuI and Cu(OTf)₂ are commonly used. The optimal source may be substrate-dependent and require screening.
Ligand The ligand stabilizes the copper catalyst and can influence the stereoselectivity in asymmetric versions.For non-asymmetric reactions, simple ligands like 1,10-phenanthroline are effective. For asymmetric synthesis, chiral ligands are necessary.
Base The base is required to deprotonate the terminal alkyne. Its strength and steric bulk can affect the reaction rate and selectivity.Tertiary amines like triethylamine or diisopropylethylamine are commonly employed. The choice of base can be critical and may need optimization.

Experimental Protocol: General Procedure for the Kinugasa Reaction

  • To a solution of the nitrone (1.0 equiv) and the terminal alkyne (1.2 equiv) in an appropriate solvent (e.g., acetonitrile) under an inert atmosphere, add the copper catalyst (e.g., CuI, 5-10 mol%) and the ligand (e.g., 1,10-phenanthroline, 5-10 mol%).

  • Add the base (e.g., triethylamine, 1.5 equiv) to the mixture.

  • Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Reaction Mechanism: Simplified Kinugasa Reaction Pathway

Kinugasa_Mechanism cluster_0 Catalytic Cycle Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide + Cu(I), -H+ Nitrone Nitrone Cycloadduct Five-membered Intermediate Nitrone->Cycloadduct Cu_Catalyst Cu(I) Catalyst Cu_Acetylide->Cycloadduct + Nitrone [3+2] Cycloaddition Beta_Lactam β-Lactam Product Cycloadduct->Beta_Lactam Rearrangement Beta_Lactam->Cu_Catalyst Product Release Regenerates Catalyst Base Base

Sources

Optimization

optimizing reaction conditions for azetidine ring formation

Welcome to the Azetidine Synthesis Technical Support Center . As a Senior Application Scientist, I understand that synthesizing four-membered nitrogen-containing heterocycles is notoriously difficult.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Azetidine Synthesis Technical Support Center .

As a Senior Application Scientist, I understand that synthesizing four-membered nitrogen-containing heterocycles is notoriously difficult. The inherent ring strain of the azetidine core (approximately 25.4 kcal/mol) makes these rings highly susceptible to opening, decomposition, and competing side reactions[1].

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind reaction failures and provide self-validating, step-by-step methodologies to optimize your azetidine ring formations, whether you are utilizing classical intramolecular cyclizations or modern photochemical approaches.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: My intramolecular SN​2 cyclization is yielding predominantly dimers and polymers instead of the desired azetidine. How do I force the reaction toward ring closure? The Causality: You are fighting a kinetic battle between unimolecular ring closure and bimolecular collision. Because the transition state for a 4-exo-tet cyclization is highly strained, the activation energy is elevated. If the concentration of your acyclic precursor is too high, the rate of intermolecular nucleophilic attack ( k2​[A]2 ) easily outcompetes the rate of intramolecular cyclization ( k1​[A] )[1]. Furthermore, azetidine free bases are highly prone to polymerization if left in contact with neutralizing agents or high heat[2]. The Solution: Implement the High Dilution Principle . Keep your reaction concentration strictly below 0.01 M. If possible, use a syringe pump to slowly add your acyclic precursor into a large volume of solvent containing the base.

Q2: My acyclic precursor is fully consumed, but mass spectrometry shows alkene formation (elimination) rather than the azetidine. What is the mechanistic failure? The Causality: The choice of base and leaving group is mismatched. When attempting to close a strained ring, a poor leaving group (like a chloride) slows down the SN​2 pathway. If you pair this with a strong, highly nucleophilic base (e.g., NaOH or KOH), the base will abstract a β -proton instead of waiting for the sluggish intramolecular nitrogen attack, leading to an E2 elimination pathway[1]. The Solution: Upgrade your leaving group to a mesylate (-OMs) or tosylate (-OTs) to lower the activation barrier for the SN​2 attack. Switch to a non-nucleophilic base such as DBU or K2​CO3​ to suppress the E2 pathway[1].

Q3: I am attempting an aza-Paternò-Büchi [2+2] photocycloaddition, but my acyclic imine merely undergoes E/Z isomerization. No azetidine is formed. Why? The Causality: Direct UV excitation of imines populates the singlet excited state ( S1​ ). From the S1​ state, the molecule undergoes rapid radiationless decay back to the ground state via E/Z isomerization around the C=N bond[3]. This relaxation pathway is so fast that it completely precludes the bimolecular [2+2] cycloaddition with your alkene[4]. The Solution: You must bypass the singlet state using triplet energy transfer (EnT) photocatalysis . By introducing a visible-light photocatalyst (e.g., an Ir(III) complex or thioxanthone) whose triplet energy matches your substrate, you can selectively populate the imine's triplet state ( T1​ ). The T1​ state is spin-forbidden from immediate relaxation, providing a sufficiently long lifetime for the cycloaddition to occur[3],[5].

Section 2: Diagnostic Workflows

Workflow A: Intramolecular Cyclization Optimization

IntramolecularOptimization Start Issue: Low Azetidine Yield (Intramolecular Cyclization) CheckSM Is the acyclic precursor fully consumed? Start->CheckSM NoConsumption Poor leaving group or insufficient base CheckSM->NoConsumption No YesConsumption Identify major byproduct formed CheckSM->YesConsumption Yes FixLG Action: Convert -OH to -OMs/-OTf Use non-nucleophilic base NoConsumption->FixLG Polymers Dimers / Polymers (Intermolecular) YesConsumption->Polymers Mass > Expected Alkenes Alkenes (E2 Elimination) YesConsumption->Alkenes Mass < Expected FixDilution Action: Apply High Dilution (< 0.01 M) & slow addition Polymers->FixDilution FixBase Action: Reduce temperature or switch to milder base Alkenes->FixBase

Diagnostic workflow for troubleshooting low yields in intramolecular azetidine cyclization.

Workflow B: Photochemical Mechanism Divergence

PhotochemicalMechanism Imine Ground State Imine (S0) DirectExcitation Direct UV Excitation (Singlet S1) Imine->DirectExcitation UV Light Photocatalyst Visible Light + Photocatalyst (e.g., Ir(III) complex) Imine->Photocatalyst Visible Light Isomerization Rapid E/Z Isomerization (Radiationless Decay) DirectExcitation->Isomerization Fast Isomerization->Imine Ground State TripletState Triplet State Imine (T1) via EnT Photocatalyst->TripletState Triplet Energy Transfer Cycloaddition [2+2] Aza-Paternò-Büchi with Alkene TripletState->Cycloaddition Long lifetime Azetidine Azetidine Product Cycloaddition->Azetidine

Mechanistic divergence between direct UV excitation and triplet energy transfer in photocycloaddition.

Section 3: Self-Validating Standard Operating Protocols (SOPs)

Protocol A: High-Dilution Intramolecular Cyclization (Mesylate Displacement)

This protocol utilizes a two-step, one-pot mesylation and cyclization strategy to overcome ring strain[1].

  • Substrate Preparation: Dissolve the crude N-protected β -amino alcohol (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.01 M.

  • Mesylation: Cool the solution to 0 °C under an inert argon atmosphere. Add triethylamine (1.5 equiv) followed by the dropwise addition of methanesulfonyl chloride (1.2 equiv).

  • Validation Checkpoint 1: Stir for 30 minutes. Monitor via TLC (stain with ninhydrin or KMnO4​ ). The complete disappearance of the starting material and the appearance of a less polar spot validates successful mesylation. Do not proceed if the starting material persists; verify the integrity of your methanesulfonyl chloride.

  • Ring Closure: Once mesylation is confirmed, add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv) to the 0 °C solution. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Checkpoint 2: Stir for 12 hours. The reaction mixture should remain clear. The appearance of heavy precipitation often indicates intermolecular polymerization.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure at a low temperature (< 30 °C) to prevent thermal degradation of the strained ring.

Protocol B: Visible-Light-Mediated Aza-Paternò-Büchi [2+2] Cycloaddition

This protocol utilizes triplet energy transfer to bypass E/Z isomerization[3].

  • Reaction Assembly: In an oven-dried Schlenk tube, combine the acyclic oxime/imine (1.0 equiv), the alkene (2.0 equiv), and the photocatalyst (e.g., fac−[Ir(dFppy)3​] , 2 mol%).

  • Solvent Addition: Dissolve the mixture in anhydrous acetonitrile to achieve a concentration of 0.1 M.

  • Degassing (Critical Step): Dissolved oxygen is a potent triplet state quencher. Perform three cycles of freeze-pump-thaw, or sparge the solution with argon for a minimum of 15 minutes.

  • Irradiation: Seal the tube and irradiate the mixture using 405 nm or 440 nm blue LEDs (depending on the photocatalyst's absorption maximum) at room temperature for 16-24 hours. Ensure a cooling fan is used to prevent thermal background reactions.

  • Validation Checkpoint: Take a 50 μ L aliquot, remove the solvent, and analyze via crude 1H NMR. The disappearance of the characteristic downfield imine proton (typically 7.5–8.5 ppm) and the emergence of upfield azetidine ring protons (typically 3.0–4.5 ppm) validates successful cycloaddition.

Section 4: Quantitative Optimization Matrix

The following table summarizes the thermodynamic and kinetic parameters critical for optimizing azetidine formation, alongside their typical impact on isolated yields.

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic CausalityTypical Yield Impact
Reaction Concentration 0.1 M - 0.5 M< 0.01 MSuppresses bimolecular collisions ( k2​[A]2 ) in favor of unimolecular cyclization ( k1​[A] ).+30% to +50%
Leaving Group ( SN​2 ) Chloride (-Cl)Mesylate (-OMs)Lower pKa of conjugate acid enhances leaving group ability, overcoming the 25.4 kcal/mol ring strain.+20% to +40%
Base Selection NaOH / KOHDBU / K2​CO3​ Non-nucleophilic bases prevent competitive E2 elimination and unwanted nucleophilic substitution.+15% to +25%
Photochemical Excitation Direct UV (Singlet S1​ )Visible Light + Ir(III) (Triplet T1​ )Triplet energy transfer (EnT) bypasses rapid radiationless decay via E/Z isomerization.+40% to +70%

References

  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines . Accounts of Chemical Research (ACS). Available at: [Link]

  • Synthesis of Azetidines by Aza Paternò-Büchi Reactions . Chemical Science (ResearchGate). Available at: [Link]

  • Process for synthesis of azetidine and novel intermediates therefor. US Patent 4966979A.
  • Visible-Light-Mediated aza Paternò-Büchi Reaction of Acyclic Oximes and Alkenes for the Synthesis of Monocyclic Azetidines . ChemRxiv. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(1-Azetidinyl)propanoic Acid

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals synthesizing 2-(1-Azetidinyl)propanoic acid .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals synthesizing 2-(1-Azetidinyl)propanoic acid . The synthesis of this molecule—typically achieved via the SN​2 alkylation of azetidine with 2-bromopropanoic acid (or its ester)—is notoriously prone to side reactions.

The four-membered azetidine ring possesses a high ring strain of approximately 25.2 kcal/mol and a relatively high basicity ( pKa​ ~11.29)[1]. These intrinsic thermodynamic and kinetic properties make the system highly susceptible to elimination, ring-opening, and polymerization pathways if reaction conditions are not rigorously controlled.

PART 1: Troubleshooting Guides & FAQs

Issue 1: Low Yields and Formation of Vinyl Byproducts

Q: My LC-MS and NMR data show poor conversion to the desired product, accompanied by a significant byproduct with vinyl proton signals (5.5–6.5 ppm). What is causing this? A: You are observing the E2 elimination of your alkylating agent. Azetidine is a strong secondary amine base. When reacted with 2-bromopropanoic acid, the azetidine nitrogen can act as a base rather than a nucleophile, abstracting a β -proton from the propanoic acid backbone. This dehydrohalogenation expels bromide and yields acrylic acid [2].

  • Causality: High temperatures and the absence of a non-nucleophilic auxiliary base force the highly basic azetidine to act as a Brønsted base rather than a Lewis base.

  • Solution: Lower the reaction temperature (0 °C to RT) and use a stoichiometric excess of a non-nucleophilic base (e.g., N,N -Diisopropylethylamine, DIPEA) to scavenge the generated HBr, preserving the azetidine for nucleophilic attack.

Issue 2: Mass Spectra Showing +18 Da or +80 Da Adducts

Q: I am isolating highly polar, acyclic byproducts. Mass spectrometry indicates masses corresponding to the addition of water (+18 Da) or HBr (+80 Da) to the azetidine ring. How do I prevent this? A: This is the classic acid-mediated nucleophilic ring-opening of the azetidine ring. Because the ring strain is nearly identical to that of an aziridine (25.2 kcal/mol vs. 26.7 kcal/mol)[1], protonation of the azetidine nitrogen creates a highly electrophilic azetidinium intermediate. Nucleophiles in the reaction mixture (such as water during workup, or bromide ions displaced during the reaction) will attack the α -carbon, cleaving the C-N bond to relieve the ring strain and forming γ -substituted acyclic amines.

  • Causality: Allowing the reaction pH to drop below 7 protonates the azetidine, lowering the LUMO of the C-N bond and facilitating nucleophilic cleavage.

  • Solution: Strictly maintain mildly basic conditions throughout the reaction and workup. Avoid strong Brønsted acids during purification.

Issue 3: Irreversible Viscosity Increases (Polymerization)

Q: If I scale up the reaction or leave it stirring over the weekend, the mixture becomes highly viscous and intractable. Why? A: You are encountering polymerization . This can occur via two distinct pathways:

  • Cationic Ring-Opening Polymerization (CROP): Unreacted azetidine or the product can undergo CROP if activated by trace electrophiles or acids, leading to hyperbranched poly(trimethylenimine) derivatives[3].

  • Acrylic Polymerization: If acrylic acid is generated via the E2 elimination side reaction (Issue 1), it can spontaneously undergo free-radical polymerization upon exposure to light or heat.

  • Solution: Add a radical inhibitor (like BHT) if acrylic acid formation is unavoidable, and strictly control the reaction time and temperature to prevent CROP.

Issue 4: Formation of a Highly Polar, Unextractable Salt

Q: I am losing product to the aqueous phase during workup. The aqueous layer contains a species with a mass corresponding to the addition of a second propanoic acid moiety. A: This is over-alkylation leading to a quaternary ammonium salt . Although the azetidine ring is sterically hindered, the tertiary amine product can still react with a second equivalent of 2-bromopropanoic acid[4].

  • Solution: Ensure azetidine is used in slight excess relative to the alkylating agent, or utilize a slow-addition protocol for the 2-bromopropanoic acid.

PART 2: Quantitative Data & Condition Optimization

The table below summarizes the causality between reaction conditions and the distribution of desired products versus side reactions.

Reaction ConditionBase UsedSolventTemp (°C)Substitution ( SN​2 )Elimination (E2)Ring-Opening
Standard Alkylation None (Azetidine as base)ACN60< 20%High (> 50%) Moderate
Acidic Conditions NoneWater/EtOH80< 5%LowHigh (> 80%)
Optimized Alkylation DIPEA (2.5 eq)DMF25> 75% < 10%< 5%
Reductive Amination *None (NaBH(OAc)₃)DCE25> 85% None< 2%

*Reductive amination utilizes pyruvic acid instead of 2-bromopropanoic acid, completely bypassing the E2 elimination pathway.

PART 3: Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The strategic use of specific reagents directly mitigates the side reactions discussed above.

Protocol A: Optimized SN​2 Alkylation (Suppression of Elimination)

This protocol uses a non-nucleophilic base and aprotic solvent to favor substitution over elimination.

  • Preparation: Charge a flame-dried round-bottom flask with azetidine (1.2 equivalents) and anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Base Addition: Add N,N -Diisopropylethylamine (DIPEA, 2.5 equivalents). The steric bulk of DIPEA prevents it from acting as a nucleophile, while its basicity scavenges HBr to prevent azetidine protonation and subsequent ring-opening[1].

  • Electrophile Addition: Cool the mixture to 0 °C. Dissolve 2-bromopropanoic acid (1.0 equivalent) in a minimal amount of DMF and add it dropwise over 30 minutes. Causality: Dropwise addition keeps the electrophile concentration low, preventing over-alkylation to the quaternary ammonium salt[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ (maintaining pH > 8 to prevent ring-opening). Extract with ethyl acetate. The aqueous layer will retain any trace acrylic acid (as sodium acrylate), effectively separating the E2 byproduct from the desired tertiary amine.

Protocol B: Reductive Amination (Bypassing Elimination Entirely)

If elimination cannot be suppressed, change the electrophile. This route uses pyruvic acid.

  • Imine Formation: Combine azetidine (1.0 equivalent) and pyruvic acid (1.05 equivalents) in 1,2-dichloroethane (DCE) at 0 °C. Stir for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equivalents) in portions. Causality: NaBH(OAc)3​ is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the carboxylic acid.

  • Completion: Stir at room temperature for 16 hours. Quench with 1N NaOH to pH 9, extract with dichloromethane, dry over Na2​SO4​ , and concentrate.

PART 4: Mechanistic Visualizations

ReactionNetwork SM Azetidine + 2-Bromopropanoic Acid Desired 2-(1-Azetidinyl)propanoic acid (Desired SN2) SM->Desired Mild Base, SN2 Elim Acrylic Acid + Azetidine·HBr (E2 Elimination) SM->Elim Strong Base / Heat RingOpen Ring-Opened Acyclic Amine (Nucleophilic Attack) SM->RingOpen Acidic pH / Nucleophile Quat Quaternary Ammonium Salt (Over-alkylation) Desired->Quat Excess Alkylating Agent Polymer Polymerization (CROP or Polyacrylic) Elim->Polymer Radicals/Heat RingOpen->Polymer Cationic Initiation

Caption: Global reaction network showing the desired SN2 pathway versus competing side reactions.

RingOpening Azetidine Azetidine Ring (Strain: 25.2 kcal/mol) Protonated Protonated Azetidinium (Activated Electrophile) Azetidine->Protonated H⁺ (Acidic Conditions) Acyclic Acyclic γ-Substituted Amine (Strain Relieved) Protonated->Acyclic Ring Cleavage Nucleophile Nucleophile Attack (e.g., Br⁻, H₂O) Nucleophile->Acyclic Attacks α-Carbon

Caption: Mechanism of acid-catalyzed nucleophilic ring-opening driven by azetidine ring strain.

PART 5: References

  • Bott, T. M., & West, F. G. (2011). Preparation and Synthetic Applications of Azetidines. Heterocycles, Vol. 84, No. 1.[1] URL:[Link]

  • Marson, R. V., et al. (2011). A Systematic Investigation of Quaternary Ammonium Ions as Asymmetric Phase-Transfer Catalysts. The Journal of Organic Chemistry.[4] URL: [Link]

  • Goethals, E. J., et al. (2019). Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization. Polymer Chemistry (RSC Publishing).[3] URL: [Link]

  • De Bruycker, K., et al. (2022). Recycling post-consumer PLA into acrylic acid or lactide using phosphonium ionic liquids. RSC Advances.[2] URL:[Link]

Sources

Optimization

Technical Support Center: Stereoselectivity in Azetidine Synthesis

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrolled azetidine sy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of stereocontrolled azetidine synthesis. The inherent ring strain and diverse reactivity of the azetidine core make it a valuable scaffold in medicinal chemistry, but also present unique stereochemical challenges.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the synthesis of stereochemically defined azetidines. Each problem is followed by an analysis of potential causes and a set of actionable solutions grounded in mechanistic principles.

Problem 1: Poor Diastereoselectivity in [2+2] Cycloadditions (e.g., Staudinger Reaction)

Question: "My Staudinger reaction between a ketene and an imine is producing a nearly 1:1 mixture of cis and trans azetidin-2-ones (β-lactams). How can I favor one diastereomer?"

Causality & Solutions:

The stereochemical outcome of the Staudinger cycloaddition is determined at the ring-closure step of a zwitterionic intermediate.[3] The ratio of diastereomers is a function of the competition between the rate of C-C bond rotation in this intermediate and the rate of cyclization.

  • Solvent Polarity: This is often the most critical factor. The zwitterionic intermediate is stabilized by polar solvents, which can allow more time for bond rotation to the thermodynamically favored trans product.[3][4]

    • To Favor the cis Isomer (Kinetic Product): Switch to a non-polar solvent like toluene or benzene. These solvents do not stabilize the zwitterion, promoting rapid ring closure before C-C bond rotation can occur.[3]

    • To Favor the trans Isomer (Thermodynamic Product): Use a polar solvent such as dichloromethane (DCM) or acetonitrile.[3][4]

  • Reaction Temperature: Temperature directly influences the energy available for overcoming the rotational barrier in the intermediate.

    • Enhance cis Selectivity: Lower the reaction temperature (e.g., from room temperature to 0 °C or -78 °C). This reduces the rate of bond rotation relative to cyclization, favoring the kinetically controlled product.[4]

    • Enhance trans Selectivity: In some cases, higher temperatures may favor the thermodynamically more stable trans isomer, but this can also lead to side reactions.[3]

  • Order of Reagent Addition: The sequence of adding reagents can impact the concentration and lifetime of the reactive ketene.

    • Recommended Method: It is often best to generate the ketene in situ in the presence of the imine. This can be achieved by slowly adding a tertiary amine base (e.g., triethylamine) to a solution containing both the acyl chloride and the imine.[4] Adding the base to the acyl chloride and imine already in solution can sometimes decrease stereoselectivity.[4]

  • Lewis Acid Catalysis: The addition of a Lewis acid can pre-organize the transition state by coordinating to the imine nitrogen.

    • Consider Screening Lewis Acids: Catalytic amounts of Lewis acids like TiCl₄ or ZnCl₂ can enforce a more rigid transition state, potentially leading to a significant improvement in diastereoselectivity.[4]

ParameterTo Favor cis IsomerTo Favor trans IsomerRationale
Solvent Toluene, Benzene (Non-polar)Dichloromethane, Acetonitrile (Polar)Polar solvents stabilize the zwitterionic intermediate, allowing equilibration.[3][4]
Temperature Low (-78 °C to 0 °C)Room Temperature or higherLower temperatures favor the kinetic product by minimizing intermediate isomerization.[3][4]
Additives NoneLewis Acids (e.g., TiCl₄, Sc(OTf)₃)Lewis acids can create a more organized transition state.[4]
Problem 2: Low Enantioselectivity in Catalytic Asymmetric Synthesis

Question: "I am using a chiral catalyst (e.g., a copper-sabox complex for a [3+1] cycloaddition or a zinc-azetidine complex for a Michael addition) but the enantiomeric excess (e.e.) of my product is below 50%. What should I investigate?"

Causality & Solutions:

Low enantioselectivity points to an inefficient transfer of chirality from the catalyst to the substrate. This can be due to a poorly organized transition state, catalyst deactivation, or an unsuitable reaction environment.

  • Catalyst and Ligand Integrity: The chiral ligand is the source of stereochemical information.

    • Verify Ligand Purity: Ensure the chiral ligand is enantiomerically pure. Even small amounts of the opposite enantiomer can have a detrimental effect.

    • Check Catalyst-Ligand Matching: The chosen metal and ligand must form a well-defined, conformationally rigid complex. The rigidity of the azetidine ring in some ligands is known to enhance control of the catalytic pocket and increase enantioselectivity.[5] Screen different ligands if the initial choice is ineffective.

  • Solvent and Additives: The solvent can coordinate to the metal center, altering the geometry of the chiral catalyst.

    • Solvent Screening: Perform the reaction in a range of solvents with varying coordinating abilities (e.g., THF, toluene, dioxane, CH₂Cl₂). A less coordinating solvent may be required to ensure the substrate binds preferentially to the catalyst.

    • Role of Additives: In some cases, additives are crucial. For example, in certain Pd-catalyzed allylations, additives like NaBArF are required to achieve high enantioselectivity.[6]

  • Temperature Optimization: Asymmetric reactions are often highly sensitive to temperature.

    • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or lower) often leads to a more ordered transition state, which typically results in higher enantioselectivity.

  • Substrate Effects: The substrate itself can influence the stereochemical outcome.

    • Steric and Electronic Tuning: Minor modifications to the substrate, such as changing a protecting group or a substituent on an aromatic ring, can alter how it fits into the chiral pocket of the catalyst, sometimes dramatically improving the e.e.

Troubleshooting Workflow for Low Stereoselectivity

Here is a logical workflow to diagnose and solve stereoselectivity issues in your azetidine synthesis.

G cluster_0 Problem Identification cluster_1 Initial Checks (Most Common Issues) cluster_2 Reagent & Catalyst Evaluation cluster_3 Advanced Optimization cluster_4 Confirmation Problem Low Stereoselectivity (d.r. or e.e.) Solvent Optimize Solvent Polarity (e.g., Toluene vs. DCM) Problem->Solvent Diastereoselectivity Issue? Catalyst Screen Catalysts / Ligands (For Asymmetric Reactions) Problem->Catalyst Enantioselectivity Issue? Temp Lower Reaction Temperature (e.g., RT to 0°C or -78°C) Solvent->Temp Reagents Verify Reagent Purity (Imine, Acyl Chloride, etc.) Temp->Reagents Additives Investigate Additives (Lewis Acids, Co-catalysts) Reagents->Additives Catalyst->Additives Substrate Modify Substrate (Protecting groups, etc.) Additives->Substrate Analysis Confirm Structure & Purity (NMR, Chiral HPLC) Substrate->Analysis

Caption: A workflow for troubleshooting poor stereoselectivity.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I reliably determine the diastereomeric ratio (d.r.) and enantiomeric excess (e.e.) of my substituted azetidine product?

A1: Accurate determination is crucial.

  • For Diastereomeric Ratio (d.r.): ¹H NMR spectroscopy is the primary tool. The protons on the azetidine ring often have distinct chemical shifts and coupling constants for each diastereomer. For example, the vicinal coupling constants (J-values) for cis protons are typically larger than for trans protons.[7] Integration of the distinct signals for each isomer allows for direct calculation of the d.r.

  • For Enantiomeric Excess (e.e.): Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[8][9] You must use a chiral stationary phase (CSP) that can resolve the enantiomers. It is essential to screen different chiral columns (e.g., polysaccharide-based) and mobile phases to find a suitable method.[8][10] The e.e. is calculated from the area of the two enantiomer peaks.[8]

Q2: In an intramolecular cyclization of a γ-amino alcohol to form an azetidine, my reaction is slow and gives low yields. Could this be a stereochemical issue?

A2: Yes, stereochemistry plays a key role. For the intramolecular Sₙ2 reaction to occur, the precursor must adopt a conformation where the nucleophilic nitrogen can attack the electrophilic carbon from the backside.

  • Leaving Group: First, ensure your hydroxyl group is converted to an excellent leaving group (e.g., mesylate, tosylate, or triflate).[11]

  • Stereochemical Bias: If the precursor has existing stereocenters, they may create a conformational bias that disfavors the required geometry for cyclization. Bulky substituents can sterically hinder the approach of the nucleophile.[11] In such cases, you might need to redesign the substrate or consider an alternative synthetic strategy. For instance, a diastereoselective hydrozirconation followed by cyclization has been shown to be effective for producing cis-2,3-disubstituted azetidines.[1][6]

Q3: What is the role of the N-substituent (protecting group) on stereoselectivity?

A3: The N-substituent has a profound impact. It influences the nucleophilicity of the nitrogen, the steric environment of the reaction center, and can even direct the stereochemical outcome.

  • Steric Directing Group: A bulky N-substituent (e.g., a tert-butanesulfinyl group) can act as a chiral auxiliary, effectively blocking one face of the molecule and directing an incoming reagent to the opposite face, thereby inducing high diastereoselectivity.[6]

  • Electronic Effects: Electron-withdrawing groups (e.g., tosyl, nosyl) decrease the nitrogen's nucleophilicity, which can be beneficial in controlling reactivity in certain steps. However, they may require harsher conditions for removal.

  • Coordinating Group: Some N-substituents can coordinate to a metal catalyst, helping to create a rigid, well-defined transition state that enhances stereocontrol.

Q4: Can a photochemical reaction like the aza Paternò-Büchi reaction provide good stereoselectivity?

A4: Yes, but it depends on the mechanism. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, can be highly stereoselective.[5][12]

  • Mechanism: The reaction often proceeds from an excited triplet state of the imine (or an oxime derivative).[5][13] The stereoselectivity is often dictated by the approach of the alkene to the excited imine, which seeks to minimize steric interactions in the transition state.

  • Optimization: Diastereoselectivity can sometimes be influenced by solvent and temperature, although the effects may be less pronounced than in thermal reactions.[4] Recent advances using visible-light photocatalysis have shown excellent diastereoselectivity (>20:1 d.r.) in many cases.[13]

Visualizing Catalytic Control

The following diagram illustrates a simplified conceptual model of how a chiral catalyst imparts enantioselectivity in a generic azetidine-forming reaction.

G cluster_0 Chiral Catalyst (C) Catalyst C TS_R Transition State (Pro-R approach) Lower Energy Catalyst->TS_R Favored Path TS_S Transition State (Pro-S approach) Higher Energy Catalyst->TS_S Disfavored Path Substrate Prochiral Substrate Substrate->Catalyst Binds to Product_R R-Azetidine (Major Product) TS_R->Product_R Product_S S-Azetidine (Minor Product) TS_S->Product_S

Caption: Chiral catalyst creating two diastereomeric transition states.

Part 3: Experimental Protocols & Data

Protocol: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general workflow for analyzing the enantiomeric purity of a synthesized chiral azetidine.

Objective: To separate and quantify the enantiomers of a chiral azetidine to determine its enantiomeric excess (e.e.).

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak IA, IB, IC, etc.).

  • HPLC-grade solvents (e.g., hexane, isopropanol (IPA), ethanol).

  • Sample of the synthesized azetidine.

  • Racemic standard of the azetidine (if available).

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the racemic azetidine at approximately 1 mg/mL in a suitable solvent (e.g., IPA).

    • Prepare a sample of your synthesized azetidine at the same concentration.

    • Filter both solutions through a 0.22 µm syringe filter before injection.

  • Method Development (Screening):

    • Start with a standard mobile phase, such as 90:10 Hexane:IPA, at a flow rate of 1.0 mL/min.

    • Inject the racemic sample onto the chiral column and monitor the separation by UV at a suitable wavelength (e.g., 254 nm).

    • If no separation is observed, systematically vary the mobile phase composition (e.g., 80:20, 70:30 Hexane:IPA) and try different alcohol modifiers (e.g., ethanol).

    • If separation is still poor, switch to a different chiral column and repeat the screening process. The goal is to achieve baseline resolution between the two enantiomer peaks.

  • Analysis and Calculation:

    • Once a suitable method is found, inject the racemic sample to identify the retention times of both enantiomers.

    • Inject your synthesized sample.

    • Integrate the peak areas for both enantiomers (Peak 1 and Peak 2).

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [ |Area(Peak 1) - Area(Peak 2)| / |Area(Peak 1) + Area(Peak 2)| ] * 100 [8]

  • Self-Validation:

    • The sum of the percentages of the two enantiomers should equal 100%.

    • The retention times of the peaks in the synthesized sample should match those of the racemic standard.

References

  • Szostak, M., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. [Link]

  • Couty, F., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Parmar, D., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Couty, F., et al. (2020). Stereoselective Access to Azetidine-Based α-Amino Acids and Applications to Small Peptide Synthesis. Organic Letters. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Zhang, X., et al. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

  • De la Torre, A., et al. Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

  • Wang, B., et al. (2010). Stereoselective Construction of Highly Functionalized Azetidines via a [2 + 2]-Cycloaddition. Organic Letters. [Link]

  • ResearchGate. Synthesis of chiral Azetidine and its application in asymmetric synthesis. [Link]

  • Al-Qaisi, F. A., et al. (2011). Stereocontrolled intramolecular cyclization of anti-β-aminonitriles. Convenient access to trans-azetidin-2-imines. Bulgarian Chemical Communications. [Link]

  • Couty, F., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. PMC. [Link]

  • Sánchez, J. M., et al. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science. [Link]

  • Richardson, A. D., et al. (2020). Visible Light-Mediated [2+2] Cycloaddition for the Synthesis of Azetidines via Energy Transfer. ChemRxiv. [Link]

  • Miller, S. J., et al. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. PMC. [Link]

  • Doyle, M. P., et al. (2019). Synthesis of Chiral Tetrasubstituted Azetidines from Donor–Acceptor Azetines via Asymmetric Copper(I)-Catalyzed Imido-Ylide [3+1]-Cycloaddition with Metallo-Enolcarbenes. PMC. [Link]

  • ResearchGate. (2011). (PDF) Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Fossey, J. S. (2010). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Mbah, C. J. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. [Link]

  • Schindler, C. S., et al. (2020). Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science. [Link]

  • Liu, P., et al. (2025). Exploring the Mechanism of DABCO-Catalyzed Diastereoselective Cyclization for the Synthesis of Azetidine Nitrones. The Journal of Physical Chemistry A. [Link]

  • Gasparrini, F., et al. (2016). Contemporary Analysis of Chiral Molecules. LCGC International. [Link]

  • Pinto, A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up Production of 2-(1-Azetidinyl)propanoic Acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 2-(1-Azetidinyl)propanoic acid. This guide is designed for researchers, chemists, and process de...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 2-(1-Azetidinyl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical information, troubleshooting advice, and practical protocols to help you navigate the challenges of transitioning from lab-scale synthesis to larger-scale production.

Synthesis Strategy & Route Selection

The synthesis of 2-(1-Azetidinyl)propanoic acid involves the formation of a C-N bond between the azetidine ring and a three-carbon acid backbone. The most direct and industrially viable approach is through nucleophilic substitution.

Primary Synthetic Route: Nucleophilic Substitution

The most common and scalable pathway is the N-alkylation of azetidine with a suitable 2-substituted propanoic acid derivative. This is typically an SN2 reaction where the nitrogen atom of the azetidine ring acts as the nucleophile.

Key Considerations for Route Selection:

  • Starting Material Availability & Cost: Azetidine and derivatives of 2-halopropanoic acid (e.g., ethyl 2-bromopropionate) are commercially available and relatively inexpensive, making this route economically favorable for scale-up.

  • Reaction Conditions: The reaction can typically be performed under mild conditions, which is a significant advantage for large-scale production as it minimizes energy costs and the need for specialized high-pressure or high-temperature equipment.

  • Stereochemistry: If a specific stereoisomer (e.g., (S)-2-(1-Azetidinyl)propanoic acid) is required, the chirality can be introduced by using an enantiomerically pure starting material, such as (S)-ethyl 2-chloropropionate.

Below is a diagram outlining the general workflow for this synthetic approach.

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis Azetidine Azetidine Intermediate Ethyl 2-(1-azetidinyl)propanoate Azetidine->Intermediate SN2 Reaction Propanoate Ethyl 2-bromopropanoate Propanoate->Intermediate SN2 Reaction Base Base (e.g., K2CO3) Base->Intermediate SN2 Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Intermediate SN2 Reaction Final_Product 2-(1-Azetidinyl)propanoic Acid Intermediate->Final_Product Saponification Intermediate->Final_Product Aqueous_Base Aqueous Base (e.g., NaOH) Aqueous_Base->Final_Product Acid_Workup Acidic Workup (e.g., HCl) Final_Product->Acid_Workup Neutralization & Isolation

Caption: General workflow for the two-step synthesis of the target molecule.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 2-(1-Azetidinyl)propanoic acid.

Problem / Observation Potential Root Cause(s) Recommended Solutions & Explanations
Low or No Yield in N-Alkylation Step 1. Ineffective Base: The base (e.g., K₂CO₃, Et₃N) is not strong enough or is not sufficiently scavenging the HBr byproduct, leading to protonation of the azetidine nucleophile. 2. Reagent Quality: Azetidine may have oligomerized, or the halo-propionate may have degraded. 3. Low Temperature: Reaction may be too slow at the chosen temperature.1. Base Selection: Switch to a stronger, non-nucleophilic base like DBU or use a larger excess of a milder base like K₂CO₃. Ensure the base is finely powdered and dry to maximize surface area and reactivity. 2. Reagent Analysis: Confirm the purity of starting materials via NMR or GC before starting the reaction. Use freshly opened or distilled reagents. 3. Temperature Optimization: Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C in acetonitrile) and monitor progress by TLC or HPLC.
Formation of Dimer/Oligomer Impurities 1. Excess Azetidine or High Concentration: Azetidine can act as a nucleophile towards the product, leading to chain formation. 2. High Temperature: Elevated temperatures can promote side reactions and polymerization.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the ethyl 2-bromopropanoate. Consider slow addition of the azetidine to the reaction mixture to maintain its low instantaneous concentration. 2. Temperature Control: Maintain the lowest effective temperature for the reaction. A well-controlled reactor is crucial for scale-up.
Incomplete Hydrolysis (Saponification) 1. Insufficient Base: Stoichiometric amount of NaOH may not be enough to drive the reaction to completion, especially if the starting ester is not pure. 2. Phase Separation: In larger volumes, insufficient mixing can lead to poor contact between the aqueous base and the organic ester.1. Increase Base: Use a larger excess of NaOH (e.g., 2-3 equivalents). 2. Improve Mixing/Add Co-solvent: Increase agitation speed. On a large scale, proper baffle and impeller design is critical. Alternatively, add a co-solvent like THF or ethanol to create a homogeneous reaction mixture.
Difficulty Isolating the Final Product 1. Product is Zwitterionic: The product contains both a basic amine and an acidic carboxylic acid, making it highly soluble in water and potentially difficult to extract. 2. Incorrect pH during Workup: The product's isoelectric point (pI) must be precisely targeted for precipitation.1. Isolation Strategy: Avoid traditional liquid-liquid extraction. The preferred method is to carefully adjust the pH of the aqueous solution to the product's isoelectric point to induce precipitation. Alternatively, ion-exchange chromatography can be used. For large scale, crystallization is the most viable method. 2. pH Control: Perform a small-scale titration to determine the exact pI. During workup, add acid slowly with vigorous stirring and continuous pH monitoring to avoid overshooting the target pH.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the N-alkylation step during scale-up?

A: For lab scale, polar aprotic solvents like DMF or acetonitrile are excellent. For scale-up, acetonitrile is often preferred. It has a lower boiling point than DMF, making it easier to remove post-reaction, and it offers a good balance of solubility for the reagents. While solvents like ethanol could be used, they may participate in side reactions (solvolysis) with the bromo-ester.

Q2: How can I monitor the reaction progress effectively?

A: High-Performance Liquid Chromatography (HPLC) is the most reliable method for monitoring both the disappearance of starting materials and the formation of the product.[1] A simple method can be developed using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid). For quick, qualitative checks, Thin-Layer Chromatography (TLC) can be used, visualizing with a potassium permanganate stain.

Q3: What are the critical safety considerations for this process?

A:

  • Azetidine: It is a volatile, flammable, and corrosive amine. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE). On a larger scale, a closed-system transfer is required.

  • Ethyl 2-bromopropanoate: This is a lachrymator and should be handled with care in a fume hood.

  • Hydrolysis: The saponification with NaOH is exothermic. For scale-up, the base should be added portion-wise or as a solution at a controlled rate to manage the heat generated. A reactor with a cooling jacket is essential.

Q4: How do I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used:

  • Identity: ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) will confirm the chemical structure.

  • Purity: HPLC is the preferred method for determining purity (e.g., % area).[1] Gas Chromatography (GC) can also be used if the compound is derivatized to make it more volatile.[2]

  • Residual Solvents: GC-Headspace analysis should be performed to quantify any remaining solvents from the synthesis.

The table below summarizes the recommended analytical techniques.

Analysis Goal Primary Technique Secondary Technique Reference
Structure Confirmation ¹H NMR, ¹³C NMRHigh-Resolution Mass Spectrometry (HRMS)N/A
Purity Assessment HPLC-UV/MSQuantitative NMR (qNMR)[1][2]
Reaction Monitoring HPLCTLC[1]
Residual Solvent Analysis GC-HeadspaceN/A[2]

Scalable Experimental Protocol

This section provides a representative lab-scale protocol and discusses key modifications for scaling up.

Step 1: Synthesis of Ethyl 2-(1-azetidinyl)propanoate
  • Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add finely powdered anhydrous potassium carbonate (83 g, 0.6 mol).

  • Reagent Addition: Add 400 mL of acetonitrile to the flask, followed by ethyl 2-bromopropanoate (54.3 g, 0.3 mol).

  • Nucleophile Addition: While stirring, slowly add azetidine (17.1 g, 0.3 mol) to the mixture over 15 minutes.

  • Reaction: Heat the reaction mixture to 60 °C and maintain for 6-12 hours.

  • Monitoring: Monitor the reaction by HPLC or TLC until the ethyl 2-bromopropanoate is consumed.

  • Work-up: Cool the mixture to room temperature. Filter off the potassium salts and wash the filter cake with acetonitrile (2 x 50 mL).

  • Isolation: Concentrate the combined filtrate under reduced pressure to obtain the crude ester, which can be used directly in the next step or purified by vacuum distillation.

Step 2: Hydrolysis to 2-(1-Azetidinyl)propanoic Acid
  • Setup: Dissolve the crude ester from the previous step in 200 mL of water in a 1 L flask equipped with a stirrer.

  • Saponification: Add a solution of sodium hydroxide (24 g, 0.6 mol) in 100 mL of water. Stir the mixture at room temperature for 4-8 hours until the hydrolysis is complete (monitored by HPLC).

  • Isolation: Cool the reaction mixture in an ice bath. With vigorous stirring, slowly add 6M hydrochloric acid dropwise to adjust the pH to the isoelectric point (typically pH 5-6, requires pre-determination).

  • Precipitation: The product will precipitate as a white solid. Continue stirring in the ice bath for 1 hour to maximize precipitation.

  • Filtration & Drying: Collect the solid by vacuum filtration, wash with a small amount of cold water, followed by a cold solvent like acetone. Dry the solid under vacuum at 40 °C to a constant weight.

Scale-Up Considerations:
  • Heat Management: The N-alkylation is mildly exothermic, and the hydrolysis is significantly exothermic. A jacketed reactor with precise temperature control is mandatory for scale-up.

  • Material Handling: Use a closed system for transferring azetidine to the reactor to minimize operator exposure and volatile emissions.

  • Mixing: Mechanical overhead stirring must replace magnetic stirring to ensure homogeneity in larger volumes. The design of the impeller and baffles is critical for efficient mixing.

  • Isolation: Filtration on a large scale will require a Nutsche filter or a centrifuge. Ensure the drying process is efficient to achieve the required level of dryness and remove residual solvents.

Below is a troubleshooting decision tree for a common scale-up issue.

Troubleshooting_Tree cluster_starting_material Starting Material Impurity cluster_process_impurity Process-Related Impurity cluster_degradation Degradation Product Start Problem: Batch Fails QC for Purity Impurity_ID Identify Impurity Structure (LC-MS, NMR) Start->Impurity_ID SM_Impurity Impurity is related to a starting material Impurity_ID->SM_Impurity Process_Impurity Impurity is a dimer, oligomer, or side-product Impurity_ID->Process_Impurity Degradation_Impurity Impurity is a degradation product Impurity_ID->Degradation_Impurity SM_Solution Solution: Re-qualify raw material vendors. Implement incoming QC testing. SM_Impurity->SM_Solution Process_Solution Solution: Re-evaluate process parameters. - Lower reaction temperature? - Slower addition rate? - Different solvent/base? Process_Impurity->Process_Solution Degradation_Solution Solution: Investigate workup/isolation steps. - Is the product thermally unstable? - Is the pH during workup causing degradation? Degradation_Impurity->Degradation_Solution

Caption: Decision tree for investigating batch purity failures during scale-up.

References

  • Al-Hussainy, A. F. (2014). Synthesis of Structurally Diverse 2-Azetidinones via Staudinger Reaction on a Solid Support. International Journal of Scientific & Engineering Research, 5(4), 1149-1161. [Link]

  • Desai, N. C., et al. (2010). Eco-friendly synthesis of 2-azetidinone analogs of isonicotinic acid hydrazide. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(2), 365-374. [Link]

  • Hillier, M. C., & Chen, C. Y. (2006). A straightforward synthesis of various 1,3-disubstituted azetidines. The Journal of Organic Chemistry, 71(20), 7885-7887. [Link]

  • Karami, O., et al. (2016). Determination Of Propionates And Propionic Acid In Bread Samples Using High Performance Liquid Chromatography. The International Journal of Engineering and Science (THE IJES), 5(7), 07-12. [Link]

Sources

Optimization

Technical Support Center: 2-(1-Azetidinyl)propanoic Acid Purification &amp; Stability

Welcome to the Technical Support Center for 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9). This specialized guide is engineered for researchers, analytical scientists, and drug development professionals managing the...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(1-Azetidinyl)propanoic acid (CAS: 1849613-27-9). This specialized guide is engineered for researchers, analytical scientists, and drug development professionals managing the synthesis, purification, and long-term stability of strained N-heterocyclic amino acids.

Due to the inherent ~26 kcal/mol ring strain of the 4-membered azetidine ring, this compound presents unique chromatographic and stability challenges. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure high-purity isolation.

Part 1: Troubleshooting FAQs & Impurity Profiling

Q1: Why am I observing a mass corresponding to +18 Da (M+18) in my LC-MS analysis?

A: You are observing the hydrolytic ring-opening of the azetidine moiety, yielding 2-((3-hydroxypropyl)amino)propanoic acid.

  • The Causality: Azetidines are highly susceptible to nucleophilic ring-opening when protonated. If your reaction workup or mobile phase is too acidic (pH < 3), the nitrogen becomes protonated, forming an activated azetidinium intermediate. This electrostatic preorganization severely weakens the adjacent C-N bonds, making them prime targets for nucleophilic attack by water 1.

  • Resolution: Maintain the pH of aqueous solutions between 6.0 and 8.0. In this range, the compound exists primarily as a zwitterion. The internal salt formation stabilizes the molecule by neutralizing the basicity of the nitrogen without creating a highly electrophilic azetidinium species.

Q2: My purified sample is turning viscous over time, and NMR shows broad, undefined peaks. What is happening?

A: Your sample is undergoing Cationic Ring-Opening Polymerization (CROP).

  • The Causality: Unlike cyclic ethers, cyclic imines like azetidines have a highly nucleophilic lone pair on the nitrogen. If even a trace amount of the compound is protonated (acting as an electrophilic initiator), the unprotonated azetidine nitrogen of a neighboring molecule will attack it. This triggers a cascading intermolecular reaction, producing hyperbranched polyamines 2.

  • Resolution: CROP is highly concentration- and temperature-dependent 3. Never concentrate the free acid form to complete dryness under heat. Lyophilize the product to maintain low temperatures during solvent removal, and store the final powder at -20°C under an inert argon atmosphere.

Q3: How can I efficiently separate unreacted 2-halopropanoic acid and free azetidine from my final product?

A: Standard silica gel chromatography is ineffective for highly polar zwitterions. Instead, utilize Strong Cation Exchange (SCX) chromatography.

  • The Causality: Ion exchange exploits the unique isoelectric point (pI) of the target amino acid 4. At pH 3, 2-(1-Azetidinyl)propanoic acid is positively charged and binds to the SCX resin. Unreacted 2-halopropanoic acid remains neutral/negative and washes out. When eluting with dilute ammonia, the target's carboxylic acid deprotonates, neutralizing its net charge and causing it to elute. Unreacted azetidine (pKa ~11.2) remains positively charged and strongly bound to the column, ensuring complete separation.

Part 2: Mechanistic Visualizations

Degradation Target 2-(1-Azetidinyl)propanoic acid (Zwitterion) Protonated Azetidinium Intermediate (Protonated, pH < 3) Target->Protonated Excess H+ / Heat Hydrolysis Hydrolytic Ring-Opening (+18 Da, M+H2O) Protonated->Hydrolysis H2O (Nucleophilic Attack) Polymer CROP Oligomers (Hyperbranched Polyamines) Protonated->Polymer Intermolecular Attack (Concentration)

Mechanistic pathways for azetidine ring-opening and polymerization.

IEX_Workflow Crude Crude Mixture (pH ~3) Load Load on SCX Resin (Dowex 50W, H+) Crude->Load Wash Water Wash (Removes Acids/Neutrals) Load->Wash Elute NH4OH Elution (Elutes Zwitterion) Wash->Elute Pure Lyophilization (Pure Target) Elute->Pure

Strong Cation Exchange (SCX) chromatography workflow for zwitterion isolation.

Part 3: Quantitative Impurity Summary

Impurity ProfileAnalytical SignatureMechanistic CauseResolution / Prevention Strategy
Hydrolyzed Ring LC-MS: [M+H]⁺ 148.1 (+18 Da)H₂O nucleophilic attack on protonated azetidinium.Maintain pH 6.0–8.0 during aqueous workup; avoid strong mineral acids.
CROP Oligomers NMR: Broad alkyl peaks; LC-MS: Polymeric envelopeIntermolecular attack of azetidine lone pair on azetidinium.Avoid concentrating free acid to dryness with heat; store lyophilized at -20°C.
2-Halopropanoic Acid NMR: Doublet ~1.8 ppm, Quartet ~4.4 ppmUnreacted alkylating starting material.Wash SCX column with >3 Column Volumes (CV) of DI water prior to elution.
Free Azetidine GC-MS or LC-MS:[M+H]⁺ 58.1Unreacted amine starting material.Retained on SCX during mild NH₄OH elution; requires >2M NH₄OH to elute.

Part 4: Validated Experimental Protocols

Protocol A: Zwitterion Isolation via Strong Cation Exchange (SCX)

Self-Validating System: This protocol utilizes effluent pH as an intrinsic diagnostic tool. The target compound will not elute until the column effluent transitions from acidic to neutral/mildly basic, physically confirming the deprotonation of the carboxylic acid moiety.

  • Resin Preparation: Swell 50 g of Dowex® 50WX8 (H⁺ form, 100-200 mesh) in DI water. Slurry-pack into a glass chromatography column.

  • Equilibration: Wash the resin bed with 2 Column Volumes (CV) of 1 M HCl to ensure complete protonation, followed by DI water until the effluent pH matches the influent DI water (pH ~5.5-6.0).

  • Sample Loading: Dissolve the crude reaction mixture in a minimum volume of DI water. Adjust the pH to ~3.0 using 0.1 M HCl. Load carefully onto the resin bed.

  • Washing (Impurity Removal): Pass 3–5 CV of DI water through the column. Monitor the UV absorbance (if equipped) or collect fractions. Causality: This step removes unreacted 2-halopropanoic acid and neutral byproducts, which have no affinity for the negatively charged sulfonate groups on the resin.

  • Elution: Begin eluting with a 0.5 M aqueous Ammonium Hydroxide (NH₄OH) solution.

  • Fraction Collection & Validation: Collect 15 mL fractions. Spot each fraction on a TLC plate and stain with Ninhydrin (heat to 110°C). The target compound will elute exactly as the effluent pH shifts from acidic to ~7.0–8.0.

  • Isolation: Pool the ninhydrin-positive fractions. Lyophilize directly (do not use a rotary evaporator with a hot water bath) to yield the pure 2-(1-Azetidinyl)propanoic acid as a white, fluffy powder.

Protocol B: Preparative RP-HPLC for Polishing

If trace oligomers or isomeric impurities remain, polish the SCX-purified material using Reversed-Phase HPLC.

  • Column: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 6.5 to maintain the zwitterion).

    • Phase B: Acetonitrile.

  • Gradient: 0% B to 20% B over 20 minutes. (The highly polar zwitterion will elute very early; the shallow gradient ensures separation from slightly less polar ring-opened impurities).

  • Detection: UV at 210 nm or inline ELSD (Evaporative Light Scattering Detector), as the compound lacks strong chromophores.

Part 5: References

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society - ACS Publications.1

  • Comparison of the Anionic Ring-Opening Polymerizations of N-(Alkylsulfonyl)azetidines. NSF Public Access Repository.2

  • The Polymerization of Azetidines and Azetidine Derivatives. ResearchGate.3

  • Mastering Protein Separation with Ion Exchange Chromatography. Chrom Tech, Inc.4

Sources

Troubleshooting

Technical Support Center: Troubleshooting Azetidine Metabolic Stability

Welcome to the Technical Support Center for Azetidine Motif Optimization. Azetidines are privileged, highly strained four-membered sp3-rich heterocycles increasingly utilized in medicinal chemistry to lower lipophilicity...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Azetidine Motif Optimization. Azetidines are privileged, highly strained four-membered sp3-rich heterocycles increasingly utilized in medicinal chemistry to lower lipophilicity (logD), increase aqueous solubility, and provide rigid conformational vectors[1],[2]. However, their unique electronic and steric properties introduce specific metabolic liabilities.

This guide provides drug metabolism and pharmacokinetics (DMPK) scientists and medicinal chemists with authoritative troubleshooting steps, mechanistic insights, and validated experimental protocols to diagnose and resolve azetidine instability.

Part 1: Diagnostic FAQs & Troubleshooting Guide

Q1: My azetidine-containing lead compound exhibits unacceptably high intrinsic clearance (CLint) in human liver microsomes (HLM). What is the primary mechanism of degradation?

Diagnosis: The most common metabolic liability for azetidines is Cytochrome P450 (CYP)-mediated α -carbon oxidation[3]. Causality: The unsubstituted α -carbons (C2 and C4) adjacent to the nitrogen are metabolic "soft spots." CYP enzymes catalyze the oxidation of these carbons via Hydrogen Atom Transfer (HAT), forming an unstable carbinolamine (hemiaminal) intermediate. Because azetidines possess significant inherent ring strain (~25.2 kcal/mol)[1], the carbinolamine undergoes rapid, spontaneous C–N bond scission to relieve this strain, generating an acyclic, reactive aldehyde or ketone metabolite[3].

Q2: I am observing rapid clearance in hepatocytes, but the addition of the pan-CYP inhibitor 1-aminobenzotriazole (1-ABT) does not halt the degradation. What is happening?

Diagnosis: If you are working with highly strained systems, such as spiro-azetidines, you may be observing direct Glutathione S-transferase (GST)-catalyzed conjugation[4]. Causality: While most heterocycles require prior CYP450 bioactivation to become electrophilic, certain spiro-azetidines are so sterically strained that they undergo direct nucleophilic attack by the glutathione thiolate anion at the α -carbon. This leads to immediate ring opening and the formation of a stable amino-thioether conjugate without any CYP involvement[4].

Q3: How do I chemically modify my azetidine to block α -oxidation without losing the beneficial sp3 character?

Solution: There are two primary medicinal chemistry strategies to enhance stability:

  • Steric Shielding: Introducing methyl groups (e.g., α -methylation or gem-dimethylation) at the C2/C4 positions sterically hinders the CYP450 heme iron from accessing the labile C–H bonds.

  • Fluorination (Electronic Deactivation): Incorporating fluorine atoms (e.g., 3-fluoro or 3,3-difluoroazetidine) exerts a powerful electron-withdrawing inductive effect[5]. This pulls electron density away from the nitrogen, significantly lowering its pKa (reducing basicity) and altering its binding affinity to the CYP active site. Furthermore, the inductive effect strengthens the adjacent α -C–H bonds, increasing the activation energy required for the rate-limiting HAT step, thus shutting down oxidation[5].

Part 2: Mechanistic Pathways & Workflows

To effectively troubleshoot, you must visualize the degradation pathway and the experimental workflow used to trap the elusive reactive metabolites.

CYP450_Metabolism Azetidine Azetidine Motif (Parent Drug) CYP CYP450 Oxidation (alpha-carbon) Azetidine->CYP Carbinolamine Carbinolamine Intermediate CYP->Carbinolamine RingOpen Spontaneous Ring Scission Carbinolamine->RingOpen Aldehyde Aldehyde / Ketone Reactive Metabolite RingOpen->Aldehyde Trapping GSH / Semicarbazide Trapping Aldehyde->Trapping Conjugate Stable Conjugate (LC-MS/MS Detected) Trapping->Conjugate

CYP450-mediated azetidine ring-opening and reactive metabolite trapping pathway.

Workflow Step1 1. Incubate Compound HLM + NADPH (37°C) Step2 2. Add Trapping Agent (GSH or Semicarbazide) Step1->Step2 Step3 3. Quench Reaction (Cold Acetonitrile) Step2->Step3 Step4 4. Centrifuge & Extract Supernatant Step3->Step4 Step5 5. LC-MS/MS Analysis (Identify Adducts) Step4->Step5

Step-by-step workflow for in vitro reactive metabolite trapping in human liver microsomes.

Part 3: Quantitative Data Presentation

The table below summarizes the relative metabolic stability of various nitrogen-containing heterocycles. Notice how structural modifications directly alter the intrinsic clearance profile[6].

Heterocycle MotifPrimary Metabolic LiabilityRelative Intrinsic Clearance (CLint)Recommended Mitigation Strategy
Pyrrolidine High lipophilicity, multi-site oxidationHighContract ring to Azetidine; lower logD
Azetidine α -carbon oxidation, ring scissionModerate to High α -methylation, C3-Fluorination
3,3-Difluoroazetidine Highly stable, low pKaLowN/A (Optimized state)
Spiro-azetidine Direct GST-catalyzed nucleophilic attackVariable (High in hepatocytes)Modulate ring strain / Steric shielding

Part 4: Validated Experimental Protocol

Reactive Metabolite Trapping Assay for Azetidine Ring Scission

Because the aldehyde/ketone metabolites generated by azetidine ring opening are highly reactive, they often covalently bind to microsomal proteins before they can be detected by standard LC-MS/MS. This self-validating protocol utilizes hard and soft electrophile trapping agents to intercept these species[3].

Reagents Required:

  • Human Liver Microsomes (HLM) (1 mg/mL protein concentration)

  • NADPH regenerating system (Solution A + Solution B)

  • Glutathione (GSH) (Traps soft electrophiles)

  • Semicarbazide (Traps hard electrophiles like aldehydes)

  • Cold Acetonitrile (containing internal standard)

Step-by-Step Methodology:

  • Preparation of Incubation Matrix: In a 96-well plate, prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM and 10 µM of your azetidine test compound.

  • Addition of Trapping Agents: Split the samples into two distinct trapping arms:

    • Arm A: Add GSH to a final concentration of 5 mM.

    • Arm B: Add Semicarbazide to a final concentration of 5 mM.

  • Self-Validating Controls: For both arms, prepare a Minus-NADPH control well. Causality Check: If adducts form in the absence of NADPH, the degradation is non-CYP mediated (e.g., direct nucleophilic attack or chemical instability).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration) to the test wells.

  • Incubation & Quenching: Incubate at 37°C with gentle shaking for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an analytical internal standard.

  • Extraction: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to precipitate microsomal proteins. Extract the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using high-resolution mass spectrometry (HRMS).

    • Look for a +305 Da mass shift in Arm A (indicative of GSH conjugation to an aldehyde/ketone).

    • Look for a +57 Da mass shift in Arm B (indicative of semicarbazone formation, definitively proving the presence of an aldehyde intermediate resulting from azetidine ring scission)[3].

Part 5: References

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry Source: nih.gov (PMC)

  • Mitigating Heterocycle Metabolism in Drug Discovery Source: acs.org (Journal of Medicinal Chemistry)

  • Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation Source: nih.gov (Drug Metabolism and Disposition)

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat Source: acs.org (Chemical Research in Toxicology)

  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: nih.gov (PubMed)

  • ChemComm - RSC Publishing (Fluorinated azetidines context) Source: rsc.org

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structural Validation of 2-(1-Azetidinyl)propanoic Acid: An In-Depth Analysis of X-ray Crystallography

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of suc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as 2-(1-Azetidinyl)propanoic acid, a proline analogue with potential applications in medicinal chemistry, precise structural validation is paramount. This guide provides a comprehensive overview of X-ray crystallography as the gold standard for structural elucidation and offers a comparative analysis with other powerful analytical techniques.

The Imperative of Structural Integrity in Drug Development

The spatial arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential interactions with therapeutic targets. For a molecule like 2-(1-Azetidinyl)propanoic acid, which contains a strained four-membered azetidine ring and a chiral center, even subtle variations in its structure can lead to significant changes in its pharmacological profile. Therefore, rigorous structural validation is not merely a characterization step but a critical component of the drug development pipeline.

X-ray Crystallography: The Definitive Method for Structural Elucidation

X-ray crystallography is an analytical technique that provides unparalleled, high-resolution information about the atomic arrangement within a crystalline solid.[1][2] The fundamental principle involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.[2][3][4] This pattern of scattered X-rays is a direct consequence of the electron density distribution within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[3]

Experimental Workflow: A Step-by-Step Protocol

The successful application of X-ray crystallography hinges on a meticulous experimental workflow, from crystal growth to final structure refinement.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Causality in Experimental Choices
  • Crystal Growth: The adage "garbage in, garbage out" is particularly true for X-ray crystallography. The quality of the diffraction data is directly dependent on the quality of the crystal. For a small, potentially flexible molecule like 2-(1-Azetidinyl)propanoic acid, obtaining diffraction-quality crystals can be challenging.[5] Screening a wide range of solvents and crystallization techniques is crucial. In cases where crystallization is difficult, co-crystallization with a suitable host molecule can be a viable strategy.[5]

  • Data Collection: The choice of X-ray source (e.g., copper or molybdenum) and the temperature of data collection are critical decisions.[6] For organic molecules, data is often collected at low temperatures (around 100 K) to minimize thermal vibrations of the atoms, leading to a clearer diffraction pattern and a more precise final structure.

  • Structure Solution and Refinement: The diffraction data provides the intensities of the scattered X-rays, but not their phases. This is known as the "phase problem."[1] For small molecules, this is typically solved using "direct methods," which are computational algorithms that can determine the phases directly from the diffraction intensities.[3] The initial electron density map is then used to build a molecular model, which is subsequently refined to best fit the experimental data.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and are often more readily accessible. The choice of analytical method depends on the specific question being asked and the nature of the sample.

Technique Principle Strengths for 2-(1-Azetidinyl)propanoic acid Limitations
X-ray Crystallography Diffraction of X-rays by a single crystalUnambiguous determination of 3D structure, including absolute stereochemistry.[5] Provides precise bond lengths and angles.Requires a single, high-quality crystal, which can be difficult to obtain.[5] Provides a static picture of the molecule in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic fieldProvides detailed information about the connectivity of atoms (¹H-¹H COSY, HSQC, HMBC).[7] Can be used to determine relative stereochemistry through analysis of coupling constants and NOE effects.[8] Applicable to samples in solution.Does not directly provide bond lengths and angles. Determination of absolute stereochemistry is not straightforward. Complex spectra can be challenging to interpret.[7]
Mass Spectrometry (MS) Measurement of the mass-to-charge ratio of ionsProvides an accurate molecular weight, confirming the elemental composition.[9] Fragmentation patterns can offer clues about the molecular structure.[10][11]Does not provide information about the 3D arrangement of atoms or stereochemistry. Isomers can be difficult to distinguish.

Synergistic Application of Techniques for Unambiguous Validation

The most robust approach to structural validation involves the synergistic use of multiple analytical techniques.

Caption: A synergistic approach to structural validation.

For 2-(1-Azetidinyl)propanoic acid, an ideal validation workflow would begin with mass spectrometry to confirm the molecular formula. Subsequently, a suite of NMR experiments would be employed to establish the connectivity of the atoms and the relative stereochemistry of the substituents on the azetidine ring. Finally, X-ray crystallography would provide the definitive, high-resolution 3D structure, confirming the absolute stereochemistry and providing precise geometric parameters.

Conclusion

The structural validation of novel chemical entities like 2-(1-Azetidinyl)propanoic acid is a critical undertaking in the field of drug development. While techniques such as NMR and mass spectrometry provide essential information, X-ray crystallography remains the unparalleled gold standard for the unambiguous determination of a molecule's three-dimensional structure. By understanding the principles, experimental workflow, and comparative strengths of these techniques, researchers can confidently and accurately characterize their compounds, paving the way for successful downstream applications.

References

  • PubChem. Propanoic acid, 2-[[1-[2-(1-azetidinyl)phenyl]-5-[3-(cyclobutyloxy)phenyl]-1H-pyrazol-3-yl]methoxy]-2-methyl-. Available from: [Link]

  • Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available from: [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Available from: [Link]

  • Biology LibreTexts. (2024). 3.3H: X-Ray Diffraction Analysis. Available from: [Link]

  • Saka, B. & Turgut, Z. (2021). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones. Croatica Chemica Acta, 91(4). Available from: [Link]

  • Kubota, R., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(37), 15875-15879. Available from: [Link]

  • Cummins, M., et al. (2021). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. eLife, 10, e69536. Available from: [Link]

  • David, G., et al. (2021). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 77(Pt 5), 707–721. Available from: [Link]

  • ScienceScholar. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. Available from: [Link]

  • ResearchGate. Structure of 2-azetidinone. Available from: [Link]

  • ResearchGate. A comprehensive investigation of proline fragmentation behavior in low-energy collision-induced dissociation peptide mass spectra. Available from: [Link]

  • PubChemLite. 2-(azetidin-1-yl)propanoic acid hydrochloride (C6H11NO2). Available from: [Link]

  • Impactfactor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Available from: [Link]

  • Iowa State University. X-Ray Diffraction Basics. Chemical Instrumentation Facility. Available from: [Link]

  • Bálint, E., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 27(15), 4983. Available from: [Link]

  • ACS Publications. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry. Available from: [Link]

  • Hashim O.S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link]

  • NIST. Propanoic acid, 2-methyl-, 1,1-dimethylethyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Ilott, A. J., et al. (2019). An XRD and NMR crystallographic investigation of the structure of 2,6-lutidinium hydrogen fumarate. CrystEngComm, 21(21), 3348-3357. Available from: [Link]

  • Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Physical Sciences Data-science Service. Cambridge Structural Database (CSD). Available from: [Link]

  • GCRIS. (2023). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Available from: [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. Available from: [Link]

  • MDPI. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 29(16), 3863. Available from: [Link]

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Available from: [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Largest Curated Crystal Structure Database. Available from: [Link]

  • ResearchGate. (2012). Synthesis and Characterization of Some New Azetidin-2-ones Containing Coumarin Moiety and Their Antimicrobial Study. Available from: [Link]

  • JEOL Ltd. X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Available from: [Link]

  • PubChem. Propanoic acid, 2-(((1-(2-amino-4-thiazolyl)-2-((2-methyl-4-oxo-1-sulfo-3-azetidinyl)amino)-2-oxoethylidene)amino)oxy)-2-methyl-, trans-. Available from: [Link]

  • ResearchGate. Structure of Pyrrolidin -2-one-3ß-(propanoic acid , methyl ester),5-methylene-4α present in the methanolic seeds extract of Nigella sativa by using GC-MS analysis. Available from: [Link]

  • ACS Publications. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. Available from: [Link]

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Comparative

A Comparative Guide to the Analytical Validation for the Quantification of 2-(1-Azetidinyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise and accurate quantification of novel chemical entities is paramount. 2-(1-Azetidinyl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise and accurate quantification of novel chemical entities is paramount. 2-(1-Azetidinyl)propanoic acid, a molecule of interest for its potential therapeutic applications, demands robust analytical methods to characterize its pharmacokinetic profile, ensure manufacturing consistency, and meet stringent regulatory standards. This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(1-Azetidinyl)propanoic acid, grounded in scientific principles and aligned with regulatory expectations.

The Analytical Challenge: Quantifying a Small, Polar Molecule

2-(1-Azetidinyl)propanoic acid presents a typical analytical challenge: it is a small, polar molecule with a secondary amine and a carboxylic acid group. These characteristics can lead to poor retention on traditional reversed-phase liquid chromatography columns and may necessitate derivatization to enhance detectability, particularly for less sensitive techniques. This guide will explore three primary analytical platforms for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Primary Recommendation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of 2-(1-Azetidinyl)propanoic acid in complex biological matrices such as plasma or urine, LC-MS/MS stands as the gold standard. Its high sensitivity, selectivity, and specificity allow for direct analysis with minimal sample preparation, often referred to as a "dilute-and-shoot" approach. This methodology is highly amenable to the validation requirements set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH)[1][2][3].

The Rationale Behind LC-MS/MS

The power of LC-MS/MS lies in its ability to separate the analyte of interest from matrix components chromatographically and then selectively detect it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This dual-filter approach significantly reduces background noise and interferences, leading to lower limits of quantification (LLOQ).

Experimental Workflow: LC-MS/MS

cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Liquid-Liquid Extraction Sample->Extraction Dry Evaporation to Dryness Extraction->Dry Derivatize Derivatization (e.g., Silylation) Dry->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Gas Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Spectrometry (Scan or SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Sources

Validation

Evaluating the Efficacy of Modern Synthetic Routes to Azetidines: A Comparative Guide

Azetidines—four-membered nitrogenous heterocycles—are increasingly prioritized in modern drug discovery. As metabolically stable, high- Fsp3​ alternatives to piperidines and pyrrolidines, they significantly improve the p...

Author: BenchChem Technical Support Team. Date: March 2026

Azetidines—four-membered nitrogenous heterocycles—are increasingly prioritized in modern drug discovery. As metabolically stable, high- Fsp3​ alternatives to piperidines and pyrrolidines, they significantly improve the physicochemical profiles of pharmaceutical candidates. However, the inherent ring strain of azetidines (~26 kcal/mol) has historically limited their synthesis to low-yielding thermal cyclizations or harsh thermodynamic conditions.

Recent breakthroughs have revolutionized azetidine synthesis, transitioning the field from classical brute-force cyclizations to precision-engineered catalytic and continuous-flow methodologies. This guide critically evaluates the efficacy, mechanistic logic, and experimental execution of three state-of-the-art synthetic routes: Visible-Light-Mediated Aza-Paternò-Büchi reactions, Continuous Flow Lithiation, and Biocatalytic [1,2]-Stevens Rearrangements.

Mechanistic Evaluation of Synthetic Routes

Visible-Light-Mediated Aza-Paternò-Büchi [2+2] Photocycloaddition

The aza-Paternò-Büchi reaction offers a highly atom-economical [2+2] cycloaddition between imines and alkenes. Historically, this approach suffered from poor efficacy because photoexcited acyclic imines rapidly undergo radiationless decay to the ground state via E/Z -isomerization, precluding productive cycloaddition[1].

Causality & Innovation: To circumvent this rapid decay, modern protocols employ triplet energy transfer (EnT) photocatalysis. By carefully matching the triplet energy of a visible-light photosensitizer (e.g., Iridium complexes) with the imine, the reactive triplet state is populated directly without accessing the short-lived singlet state. This extends the excited-state lifetime, allowing previously unreactive acyclic oximes and ketone-derived sulfonylimines to successfully trap activated alkenes, forming monocyclic azetidines with high regioselectivity[2].

Continuous Flow Synthesis via Lithiated Intermediates

Functionalizing pre-formed azetidine rings is notoriously difficult. Halogen-lithium exchange typically yields highly unstable lithiated intermediates that rapidly decompose via β-elimination or ring-opening in standard batch reactors.

Causality & Innovation: Transitioning to continuous flow microreactors resolves this thermodynamic instability. By strictly controlling the residence time (often <100 milliseconds) between the generation of the C3-lithiated azetidine and its subsequent quenching with an electrophile, the intermediate is trapped before decomposition pathways can activate[3]. Furthermore, utilizing cyclopentyl methyl ether (CPME) as a solvent enhances the phase-separation efficiency and sustainability of the process.

Biocatalytic [1,2]-Stevens Rearrangement of Aziridines

Ring expansion of aziridines to azetidines via aziridinium ylides is a powerful concept, but traditional chemical methods often fail due to competing cheletropic extrusion of ethene or unselective radical recombination.

Causality & Innovation: Engineered hemeproteins, specifically cytochrome P411-AzetS, provide a confined active site that mimics a solvent cage. This enzymatic caging suppresses unwanted radical diffusion and ethene extrusion, steering the reactive aziridinium ylide intermediate exclusively toward the [1,2]-Stevens rearrangement. This biocatalytic route achieves unprecedented enantioselectivity (>99% ee) that is virtually unattainable via traditional small-molecule catalysis[4].

Quantitative Efficacy Comparison

The following table summarizes the performance metrics of the three synthetic routes, providing a data-driven baseline for route selection.

Synthetic RouteReaction MechanismKey Reagents / CatalystsTypical YieldsEnantioselectivityScalabilityPrimary Limitation
Aza-Paternò-Büchi [2+2] PhotocycloadditionIr/Ru Photocatalysts, Blue LEDs50–98%Up to 98% ee (with chiral catalysts)ModerateRequires activated alkenes or specific imine electronics
Continuous Flow Lithiation Nucleophilic Substitutionn-Hexyllithium, CPME, Microreactor58–93%N/A (Diastereomeric/Racemic)HighRequires cryogenic cooling (-50 °C) and flow setup
Biocatalytic Ring Expansion [1,2]-Stevens RearrangementCytochrome P411-AzetS, Hemin17–67%>99% eeHighSubstrate scope restricted to specific aziridines

Mechanistic Pathways & Logical Relationships

The diagram below maps the energy transfer logic that enables the modern aza-Paternò-Büchi reaction, illustrating how photocatalysis bypasses unproductive decay pathways.

Mechanistic logic of visible-light-mediated triplet sensitization for aza-Paternò-Büchi reactions.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the critical parameters for each synthetic route.

Protocol 1: Visible-Light-Mediated Intermolecular Aza-Paternò-Büchi Cycloaddition

Validation Logic: The strict exclusion of oxygen is critical because O2​ acts as a potent triplet quencher. If present, it will intercept the excited photocatalyst, entirely shutting down the energy transfer (EnT) pathway required for imine activation.

  • Preparation: In a nitrogen-filled glovebox, dissolve the acyclic sulfonylimine (0.2 mmol) and the activated alkene (0.6 mmol, 3.0 equiv) in anhydrous, degassed acetonitrile to achieve a 0.1 M concentration.

  • Catalyst Addition: Add the Iridium-based photocatalyst (e.g., [Ir(dF(CF3​)ppy)2​(dtbbpy)]PF6​ , 2 mol%).

  • Irradiation: Seal the reaction vial with a PTFE-lined septum, remove it from the glovebox, and irradiate with blue LEDs ( λmax​ = 440 nm) at room temperature for 16–24 hours. Ensure vigorous stirring to maintain uniform light penetration.

  • Workup & Isolation: Concentrate the crude mixture in vacuo and purify via flash column chromatography (silica gel, hexanes/EtOAc gradient) to isolate the functionalized monocyclic azetidine[2].

Protocol 2: Continuous Flow C3-Functionalization of N-Boc-3-iodoazetidine

Validation Logic: Flow rates directly dictate residence time. A precise residence time of 82 ms is engineered to prevent the β-elimination of the highly unstable lithiated intermediate prior to electrophilic trapping.

  • System Setup: Prime a microreactor system (utilizing PTFE tubing with calibrated internal volumes) with anhydrous CPME. Submerge the mixing zones (M1 and M2) in a -50 °C cryogenic cooling bath.

  • Reagent Delivery: Using precision syringe pumps, deliver a solution of N-Boc-3-iodoazetidine (0.07 M in CPME) at a flow rate of 4 mL/min and n-hexyllithium (0.42 M in CPME) at 1 mL/min into Micromixer 1 (M1)[3].

  • Electrophilic Trapping: Route the highly reactive effluent from M1 (residence time: 82 ms) directly into Micromixer 2 (M2), where it intersects with a stream of the desired electrophile (e.g., benzaldehyde, 0.15 M in CPME).

  • Quenching: Allow the mixture to flow through Reactor 2 (residence time: 10.4 s) before exiting into a collection flask containing saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and purify via chromatography.

Protocol 3: Biocatalytic Enantioselective Ring Expansion of Aziridines

Validation Logic: Anaerobic conditions are mandatory to prevent the oxidation of the Fe(II) heme center to Fe(III), which is required to facilitate the initial carbene transfer to the aziridine substrate.

  • Enzyme Preparation: Express and purify cytochrome P411-AzetS in E. coli. Prepare a whole-cell suspension ( OD600​ = 30) in M9-N buffer (pH 7.4).

  • Reaction Assembly: Inside an anaerobic chamber, combine the aziridine substrate (10 mM) and the diazo compound (20 mM) in the presence of the whole-cell biocatalyst suspension.

  • Incubation: Agitate the mixture at room temperature for 12 hours. The confined active site of P411-AzetS will dictate the stereochemical outcome of the[1,2]-Stevens rearrangement, suppressing radical recombination[4].

  • Extraction: Centrifuge the mixture to pellet the cells. Extract the supernatant with dichloromethane, concentrate, and determine the enantiomeric excess (ee) via chiral HPLC.

References
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor The Journal of Organic Chemistry - ACS Publications[Link]

  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines Accounts of Chemical Research - ACS Publications[Link]

  • Monocyclic Azetidines via a Visible-Light-Mediated Aza Paternò-Büchi Reaction of Ketone-Derived Sulfonylimines Journal of the American Chemical Society - ACS Publications[Link]

Sources

Comparative

Benchmarking Novel 2-(1-Azetidinyl)propanoic Acid Derivatives Against Doxorubicin in Breast Cancer: A Comparative Efficacy Guide

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel anticancer therapeutics, 2-(1-Azetidinyl)propanoic acid derivatives and their related 2-azetidinone congeners have emerge...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel anticancer therapeutics, 2-(1-Azetidinyl)propanoic acid derivatives and their related 2-azetidinone congeners have emerged as a promising class of compounds.[1][2] Their diverse biological activities, including potent anticancer effects, have garnered significant attention within the medicinal chemistry landscape.[1][3][4][5] This guide provides a comprehensive framework for benchmarking these novel derivatives against Doxorubicin, a cornerstone of breast cancer chemotherapy, offering a technical deep-dive into their comparative efficacy, mechanisms of action, and essential experimental protocols.

Section 1: Unveiling the Contenders: A Mechanistic Overview

A thorough understanding of the mechanism of action is paramount in drug development. Here, we dissect the distinct ways in which our representative 2-azetidinone derivative and Doxorubicin exert their cytotoxic effects.

1.1 The Novel Challenger: A 2-Azetidinone Derivative Targeting the Cytoskeleton

Several studies have highlighted the potent anti-proliferative activity of 2-azetidinone derivatives against breast cancer cell lines, such as MCF-7.[1][3][4] For the purpose of this guide, we will focus on a representative derivative shown to function as a tubulin polymerization inhibitor, akin to the well-known natural product, Combretastatin A-4.[3][6]

These derivatives are designed to bind to the colchicine-binding site on β-tubulin.[3][5] This interaction disrupts the dynamic instability of microtubules, which are essential components of the cytoskeleton responsible for forming the mitotic spindle during cell division. By inhibiting tubulin polymerization, the derivative induces a cell cycle arrest at the G2/M phase, ultimately leading to apoptosis (programmed cell death).[4][5]

1.2 The Established Standard: Doxorubicin's Multi-pronged Assault

Doxorubicin, an anthracycline antibiotic, has been a mainstay in breast cancer treatment for decades.[7][8][9] Its anticancer activity stems from a multi-faceted mechanism of action:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, deforming its structure and interfering with DNA replication and transcription.[7]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the topoisomerase II enzyme, preventing the re-ligation of DNA strands that the enzyme has cleaved. This leads to the accumulation of DNA double-strand breaks.[7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of free radicals that induce oxidative stress and damage cellular components, including DNA, proteins, and lipids.[7]

Signaling Pathway: 2-Azetidinone Derivative

G cluster_cell Cancer Cell Derivative Derivative Tubulin Tubulin Derivative->Tubulin Binds to Colchicine Site Microtubule_Dynamics Microtubule Dynamics Disrupted Tubulin->Microtubule_Dynamics Mitotic_Spindle Mitotic Spindle Formation Failure Microtubule_Dynamics->Mitotic_Spindle G2M_Arrest G2/M Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action for the 2-azetidinone derivative.

Signaling Pathway: Doxorubicin

G cluster_cell Cancer Cell Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topo_II Topoisomerase II Doxorubicin->Topo_II Inhibition ROS Reactive Oxygen Species Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks DNA->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action for Doxorubicin.

Section 2: In Vitro Showdown: Comparative Cytotoxicity Profiling

The initial assessment of a novel compound's anticancer potential is typically performed using in vitro cytotoxicity assays. These assays provide quantitative data on the concentration-dependent effects of a drug on cancer cell viability and proliferation.[10][11][12]

2.1 Experimental Data: IC50 Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of a drug that is required for 50% inhibition of a biological process in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes representative IC50 values for a novel 2-azetidinone derivative and Doxorubicin against the MCF-7 human breast cancer cell line.

CompoundTarget/MechanismRepresentative IC50 (MCF-7 cells)Reference
Novel 2-Azetidinone Derivative Tubulin Polymerization Inhibitor0.075 µM - 28.86 µM[3][6]
Doxorubicin DNA Intercalation/Topo II Inhibition0.8 µM - 2.5 µM[8][13][14]

Note: IC50 values can vary depending on the specific derivative, experimental conditions, and assay used.

2.2 Detailed Experimental Protocols

To ensure robust and reproducible results, the following detailed protocols for standard cytotoxicity assays are provided.

2.2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][15]

Experimental Workflow: MTT Assay

G Cell_Seeding Seed MCF-7 cells in a 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Drug_Treatment Treat with varying concentrations of derivative and Doxorubicin Incubation1->Drug_Treatment Incubation2 Incubate for 48h Drug_Treatment->Incubation2 MTT_Addition Add MTT solution Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 values Absorbance_Reading->IC50_Calculation

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of the 2-azetidinone derivative and Doxorubicin in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using a suitable software.

2.2.2 Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from cells with damaged plasma membranes, which is an indicator of cytotoxicity.[12][16]

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Supernatant Collection: After the 48-hour incubation with the drugs, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and INT) to each well.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation of Cytotoxicity: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Section 3: In Vivo Efficacy: The Xenograft Challenge

While in vitro assays provide valuable initial data, in vivo studies are crucial for evaluating a drug's efficacy in a more complex biological system.[17][18] The human breast cancer xenograft model in immunocompromised mice is a widely accepted standard for preclinical evaluation of anticancer agents.[18][19][20]

3.1 Experimental Design: Breast Cancer Xenograft Model

Experimental Workflow: In Vivo Xenograft Study

G Cell_Implantation Implant MCF-7 cells subcutaneously into nude mice Tumor_Growth Allow tumors to reach a palpable size (e.g., 100 mm³) Cell_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer derivative, Doxorubicin, or vehicle control Randomization->Treatment Monitoring Monitor tumor volume and body weight Treatment->Monitoring Endpoint Euthanize mice at study endpoint Monitoring->Endpoint Analysis Analyze tumor growth inhibition and toxicity Endpoint->Analysis

Caption: Workflow for an in vivo breast cancer xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ MCF-7 cells mixed with Matrigel into the flank of female athymic nude mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach an average volume of approximately 100 mm³, randomize the mice into treatment groups (e.g., vehicle control, 2-azetidinone derivative, Doxorubicin).

  • Drug Administration: Administer the compounds via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at predetermined doses and schedules.

  • Efficacy and Toxicity Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = (Length x Width²)/2) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or after a specific treatment duration.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Assess any signs of toxicity based on body weight changes and clinical observations.

Section 4: Beyond Efficacy: A Glimpse into Pharmacokinetics

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing its absorption, distribution, metabolism, and excretion (ADME).[21][22][23] A favorable PK profile is essential for a drug candidate to advance to clinical trials.

4.1 Key Pharmacokinetic Parameters

ParameterDescription
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Maximum Concentration (Cmax) The highest concentration of the drug observed in the plasma.
Time to Maximum Concentration (Tmax) The time at which Cmax is reached.
Area Under the Curve (AUC) The total drug exposure over time.
Half-life (t½) The time required for the drug concentration in the body to be reduced by half.
Clearance (CL) The volume of plasma cleared of the drug per unit time.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

4.2 Protocol for Preliminary Pharmacokinetic Profiling in Rodents

Step-by-Step Protocol:

  • Animal Dosing: Administer the 2-azetidinone derivative to a cohort of rodents (e.g., rats or mice) via intravenous (IV) and oral (PO) routes at a specific dose.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the derivative in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use specialized software to calculate the key pharmacokinetic parameters listed above.

Conclusion

This guide provides a foundational framework for the systematic benchmarking of novel 2-(1-Azetidinyl)propanoic acid derivatives against the established anticancer drug, Doxorubicin. By employing the detailed in vitro and in vivo protocols outlined herein, researchers can generate robust and comparable data to assess the therapeutic potential of these promising compounds. A comprehensive understanding of their mechanism of action, efficacy, and pharmacokinetic profile is crucial for identifying lead candidates with the potential to translate into the next generation of effective breast cancer therapies.

References

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., & Mishra, R. K. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Arhiv za farmaciju, 66(1).
  • Al-Warhi, T., Al-Salahi, R., Al-Qubaisi, M., Al-Sanea, M. M., Marzouk, M., Al-Omar, M. A., ... & Saleh, B. A. (2025). Design, Synthesis, and Molecular Docking Studies of 2-Azetidinone-Based Combretastatin A-4 Analogues with Anticancer Activity. ChemistrySelect, 10(6).
  • Khan, I., Kumar, S., Sharma, A., Priya, N., Singh, R., & Kumar, R. (2016). 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. European journal of medicinal chemistry, 124, 544-558.
  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.
  • Takemura, G., & Fujiwara, H. (2007). Doxorubicin-induced cardiotoxicity: from basics to clinical practice. Journal of cardiology, 49(5), 223-231.
  • Meegan, M. J., & Lloyd, D. G. (2007). Advances in the development of tubulin-targeting agents.
  • LoRusso, P. M., & Boerner, S. A. (2007). The role of pharmacokinetics and pharmacodynamics in early-phase oncology trials. The oncologist, 12(4), 433-442.
  • Richmond, A., & Su, Y. (2008). Mouse xenograft models vs. GEM models for human cancer therapeutics. Disease models & mechanisms, 1(2-3), 78-82.
  • Dittmer, A., Dittmer, J., & Leyh, B. (2019). IC50 in doxorubicin-resistant MCF-7 cell lines.
  • Cho, S. Y., Kang, W., & Park, C. (2025).
  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2016).
  • Journal of Pharmaceutical Negative Results. (2022).
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  • Spandidos Publications. (2017). Combining doxorubicin with a phenolic extract from flaxseed oil: Evaluation of the effect on two breast cancer cell lines.
  • MDPI. (2023). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl).
  • Lee, H. J., Kim, J. H., Kim, H. J., & Kim, J. H. (2019). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Oncology letters, 18(4), 3635-3642.
  • Medscape. (2026).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Thai, T. P., Nguyen, T. T. H., Nguyen, T. H., & Tran, T. D. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Pharmaceutical Sciences Asia.
  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development.
  • Chen, K. H., Chen, C. H., & Hsu, H. H. (2018). Sulbactam-enhanced cytotoxicity of doxorubicin in breast cancer cells. Oncology letters, 16(3), 3299-3306.
  • Waks, A. G., & Winer, E. P. (2023). Breast Cancer: An Overview of Current Therapeutic Strategies, Challenge, and Perspectives. Journal of Clinical Oncology, 41(10), 1845-1859.
  • PMC. (n.d.). Practical Pharmacokinetic–Pharmacodynamic Models in Oncology.
  • Oncohema Key. (2016). Pharmacokinetics and Pharmacodynamics of Anticancer Drugs.
  • Abcam. (2025).
  • DeRose, Y. S., Gligorich, K. M., & Welm, A. L. (2022). In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts. Methods in molecular biology (Clifton, N.J.), 2423, 217-248.
  • Trends in Advanced Sciences and Technology. (2024).
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Validation

Validation of Target Engagement for 2-(1-Azetidinyl)propanoic Acid-Based Probes: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Focus: Live-cell target engagement (TE), biophysical validation, and comparative assay methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Focus: Live-cell target engagement (TE), biophysical validation, and comparative assay methodologies.

Introduction: The Chemical Biology of Azetidinyl Probes

The incorporation of the 2-(1-azetidinyl)propanoic acid motif (CAS 1849613-27-9) into small-molecule chemical probes has emerged as a powerful strategy in modern drug discovery and chemical proteomics. The rigid, four-membered azetidine ring restricts conformational entropy, which significantly enhances the binding affinity of the probe to its target protein[1]. Furthermore, when conjugated to fluorophores, the azetidine moiety acts as a structural restrictor that suppresses the 2, dramatically boosting the quantum yield and photostability of the probe during live-cell imaging[2],[3].

Additionally, the inherent ring strain of the azetidine core can be leveraged to form irreversible covalent bonds with nucleophilic residues (such as cysteines) within druggable binding pockets[4]. However, because these probes exhibit unique cell permeability and subcellular compartmentalization profiles, validating their intracellular target engagement (TE) requires robust, live-cell methodologies rather than relying solely on cell-free biochemical assays.

Comparative Analysis of Target Engagement Methodologies

To objectively evaluate the TE of 2-(1-azetidinyl)propanoic acid-based probes, researchers must select assays that preserve physiological conditions—including endogenous ATP concentrations, scaffolding proteins, and intact cellular membranes. Below is a quantitative comparison of the three premier methodologies used in the field.

Table 1: Quantitative Comparison of Live-Cell TE Assays
Assay MethodologySensitivity (LOD)Dynamic RangeThroughputLive-Cell CapabilityKey Advantage for Azetidinyl Probes
NanoBRET™ < 10 nM3–4 logsHigh (384/1536-well)YesReal-time kinetics; ideal for tracking rapid covalent ring-opening engagement.
CETSA® ~ 100 nM1–2 logsMedium (96/384-well)YesLabel-free; requires no modification to the azetidine probe structure.
PAL-LC-MS/MS ~ 1 µM2–3 logsLowYesUnbiased, proteome-wide profiling of off-target azetidine reactivity.

Workflow Logic and Mechanism of Action

To conceptualize the validation pipeline, we employ a multi-tiered approach. Initial screening is conducted via NanoBRET to establish real-time binding kinetics, followed by CETSA to confirm label-free thermodynamic stabilization.

Fig 1. Live-cell workflow for validating azetidinyl probe target engagement.

Fig 2. Mechanism of competitive displacement in NanoBRET TE assays.

Experimental Protocols: Self-Validating Systems

As an application scientist, it is imperative to design protocols that are self-validating. A protocol is only trustworthy if it contains internal mechanisms to rule out false positives (e.g., non-specific membrane disruption or assay interference).

Protocol 1: NanoBRET™ Intracellular TE Assay

Causality: We utilize5 because the NanoLuc® luciferase tag is exceptionally small (19 kDa) and bright. This ensures that the tag does not sterically hinder the azetidine probe from accessing deep binding pockets, while providing a high signal-to-noise ratio[5],[6].

Self-Validation Mechanism: The assay relies on competitive displacement. If the azetidine probe causes a dose-dependent decrease in the BRET signal without reducing the raw luminescence (which would indicate cell death or NanoLuc inhibition), specific target engagement is confirmed.

Step-by-Step Methodology:

  • Transfection: Transfect HEK293T cells with the target protein-NanoLuc® fusion vector. Incubate for 24 hours at 37°C.

  • Plating: Resuspend cells in Opti-MEM™ and plate at a density of 2 × 10⁴ cells/well in a 384-well white plate.

  • Tracer Addition: Add the target-specific fluorescent NanoBRET Tracer at its predetermined EC50​ concentration.

  • Probe Titration: Add the 2-(1-azetidinyl)propanoic acid-based probe in a 10-point dose-response series (e.g., 10 µM down to 0.5 nM). Crucial Control: Include a vehicle-only well (DMSO) and an untransfected cell well to establish maximum BRET and background signals, respectively.

  • Incubation & Readout: Incubate for 2 hours to allow the azetidine probe to reach binding equilibrium. Add NanoBRET Nano-Glo® Substrate and read the donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the fractional occupancy to determine the intracellular IC50​ of the probe.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Causality: Heating cells increases the kinetic energy of the system, causing proteins to unfold and aggregate. When the azetidinyl probe binds to the target, it lowers the free energy of the folded state, increasing the protein's melting temperature ( Tm​ ). 7 is utilized here because it is entirely label-free, ensuring that the propanoic acid linker's behavior is not altered by the addition of a bulky fluorophore[7].

Self-Validation Mechanism: We employ Isothermal Dose-Response Fingerprinting (ITDRF). By holding the temperature constant at the Tagg​ (the temperature where 75% of the vehicle-treated protein is denatured) and titrating the probe, the proportional rescue of soluble protein confirms that stabilization is dose-dependent and target-specific, ruling out non-specific thermal resistance[8],[7].

Step-by-Step Methodology:

  • Cell Treatment: Culture cells to 80% confluency. Treat with the azetidinyl probe (at 10x the biochemical IC50​ ) or DMSO vehicle for 1 hour.

  • Thermal Challenge (Melt Curve): Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at 25°C.

  • Lysis: Lyse the cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C) to prevent detergent-induced interference with the azetidine ring.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection: Carefully extract the supernatant (containing the stabilized, soluble protein). Analyze via Western blot using a target-specific primary antibody.

  • ITDRF Validation: Once the Tagg​ is identified from the melt curve, repeat the assay at this single temperature while titrating the azetidinyl probe concentration (0.1 nM to 10 µM) to generate an isothermal dose-response curve.

References

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes. Journal of the American Chemical Society. 1

  • Recent advances in fluorogenic probes based on twisted intramolecular charge transfer (TICT) for live-cell imaging. Chemical Communications. 2

  • Compositions and methods for preparing and using azetidines. WO2019204740A1. 4

  • NanoBRET® Target Engagement BET BRD Assays. Promega Corporation. 5

  • NanoBRET® TE Intracellular Kinase Assays. Promega Corporation. 6

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. 7

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. 8

  • Azetidinyl Malachite Green: a superior fluorogen-activating protein probe for live-cell and dynamic SIM imaging. ResearchGate. 3

Sources

Safety & Regulatory Compliance

Safety

2-(1-Azetidinyl)propanoic acid proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2-(1-Azetidinyl)propanoic Acid As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when handling non-natura...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for 2-(1-Azetidinyl)propanoic Acid

As a Senior Application Scientist, establishing a rigorous, self-validating safety and disposal framework is critical when handling non-natural amino acid derivatives. 2-(1-Azetidinyl)propanoic acid presents unique logistical challenges due to its zwitterionic nature, combining a reactive four-membered azetidine ring with a carboxylic acid moiety. This guide provides the definitive operational and disposal plans required to safely manage this compound in a high-throughput research or drug development laboratory.

Chemical Profile and Mechanistic Behavior

2-(1-Azetidinyl)propanoic acid exists primarily as a zwitterion at physiological pH. This structural feature dictates its solubility profile—it is highly soluble in aqueous environments but poorly soluble in non-polar organic solvents. Understanding this phase-partitioning behavior is the foundation of a safe disposal plan. If introduced into a mixed organic/aqueous waste carboy, the compound will preferentially partition into the aqueous layer, potentially causing unexpected precipitation if the pH shifts toward its isoelectric point.

Table 1: Quantitative Chemical & Logistical Data

ParameterSpecification
Chemical Name 2-(1-Azetidinyl)propanoic acid
CAS Registry Number
Molecular Formula C₆H₁₁NO₂
Molecular Weight 129.16 g/mol
Waste Classification Non-halogenated organic acid / Amine
Storage Conditions Well-ventilated area, tightly closed container[1]

Personal Protective Equipment (PPE) & Causality

A self-validating safety protocol requires understanding why specific PPE is chosen. Because azetidine derivatives can act as dermal irritants and potentially sensitize the skin, standard barriers are insufficient without proper material compatibility.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Eye Protection Chemical safety gogglesPrevents ocular irritation from zwitterionic dust or aerosolized solutions.
Skin Protection Nitrile or butyl rubber glovesMitigates dermal absorption and localized irritation caused by the azetidine moiety.
Respiratory N95 mask or Fume HoodPrevents inhalation of fine particulate matter during the weighing of the solid powder.

Step-by-Step Methodologies

Protocol A: Spill Containment and Decontamination

In the event of a surface spill, 2 dictate immediate containment to prevent environmental release[2].

  • Isolation: Evacuate personnel from the immediate vicinity and ensure the chemical fume hood is operating at maximum face velocity.

  • Containment (No Dry Sweeping): Do not dry sweep. Because 2-(1-Azetidinyl)propanoic acid is a solid zwitterion, dry sweeping will aerosolize the particles. Instead, lightly dampen the spill with water or a 5% acetic acid solution to suppress dust.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a neutral detergent and warm water, followed by a final wipe with 70% ethanol to ensure all polar residues are solubilized and removed.

Protocol B: Routine Waste Segregation and Disposal

For final destruction, the chemical waste must be managed in an environmentally sound manner, typically via 3 as a non-halogenated organic acid[3].

  • Segregation: Identify the waste stream. Critical Step: Do not mix 2-(1-Azetidinyl)propanoic acid with halogenated solvents (e.g., dichloromethane, chloroform). Mixing amines with halogenated solvents can lead to the formation of highly toxic, complex halogenated byproducts during the incineration process.

  • Containerization: Transfer liquid waste into a designated "Non-Halogenated Organic Waste" carboy. For solid waste, use a dedicated, leak-proof plastic container.

  • Labeling: Clearly label the container with "Hazardous Waste: 2-(1-Azetidinyl)propanoic acid (Non-halogenated organic acid/amine)".

  • Final Disposal: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The standard disposal route for this compound is high-temperature incineration at an approved waste facility.

Waste Segregation Logical Workflow

To ensure compliance and prevent dangerous chemical mixing, follow the logical decision tree below for all waste generated containing 2-(1-Azetidinyl)propanoic acid.

G Start 2-(1-Azetidinyl)propanoic Acid Waste Decision Physical State? Start->Decision Solid Solid Powder Decision->Solid Liquid Liquid Solution Decision->Liquid SolidCont HDPE Solid Waste Solid->SolidCont LiqDec Solvent Type? Liquid->LiqDec Incineration High-Temp Incineration SolidCont->Incineration Aqueous Aqueous (pH 6-8) LiqDec->Aqueous Organic Non-Halogenated LiqDec->Organic LiqCont Liquid Organic Carboy Aqueous->LiqCont Organic->LiqCont LiqCont->Incineration

Waste segregation and disposal workflow for 2-(1-Azetidinyl)propanoic acid.

References

  • CAS 1849613-27-9 | Sigma-Aldrich . Sigma-Aldrich.

  • SAFETY DATA SHEET - Azetidine . Fisher Scientific. 2

  • Personal protective equipment for handling 9-Methoxy-9-oxononanoic acid . BenchChem. 3

  • SAFETY DATA SHEET - (2S,4S)-(-)-Azetidine-2,4-dicarboxylic Acid . LGC Standards. 1

Sources

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